molecular formula C12H20O3 B2981196 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one CAS No. 2126159-76-8

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Cat. No.: B2981196
CAS No.: 2126159-76-8
M. Wt: 212.289
InChI Key: CNPITUSKLNDUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one (CAS 2126159-76-8) is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . Its structure is characterized by a spiro[3.5]nonane core, which integrates a cyclobutane ring and a tetrahydropyran (oxane) ring connected at a single quaternary carbon atom . This spirocyclic framework imposes a rigid, three-dimensional geometry that is highly valuable in medicinal chemistry for exploring novel chemical space and for constructing sophisticated molecular architectures . The compound is further functionalized with a tert-butoxy group, which can act as a versatile synthetic handle or a protecting group in multi-step synthetic sequences. The synthesis of such oxaspiro scaffolds often presents a significant challenge, requiring innovative and stereoselective methodologies, such as iodocyclization or metal-catalyzed carboetherification, to construct the pivotal quaternary spiro-center . As a key synthetic intermediate, this compound serves as a versatile building block in organic synthesis and drug discovery efforts. The spirocyclic motif is a prominent feature in a wide array of natural products and pharmacologically active molecules, making derivatives of 7-oxaspiro[3.5]nonane attractive scaffolds for the development of new therapeutic agents . Researchers can leverage its defined structure to create compounds with potential for high target selectivity and to probe biological mechanisms. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPITUSKLNDUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)C12CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one .

Core Scaffold Analysis for Drug Discovery

Executive Summary

In the modern pursuit of "escaping flatland" in medicinal chemistry, spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (Fsp3) character while maintaining low molecular weight. 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one represents a sophisticated building block that combines a rigid spiro[3.5]nonane core with two orthogonal handles: a reactive cyclobutanone for diversification and a masked hydroxyl group (tert-butoxy) for polarity tuning. This guide analyzes its physicochemical profile, validated synthetic routes, and reactivity logic for high-throughput library generation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound is a bicyclic spiro-ether containing a four-membered cyclobutanone ring fused to a six-membered tetrahydropyran ring.

PropertyData
IUPAC Name 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one
Molecular Formula C₁₂H₂₀O₃
Molecular Weight 212.29 g/mol
CAS Number (Alcohol Precursor) 2126144-29-2 (Refers to 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol)
Core Scaffold CAS 1473422-93-3 (Refers to 7-oxaspiro[3.5]nonan-1-one)
Predicted LogP 1.8 – 2.2 (Lipophilic, suitable for CNS penetration)
H-Bond Acceptors 3 (Ketone O, Ether O, Pyran O)
Stereochemistry The C1-ketone is achiral, but reduction creates C1/C3 cis/trans isomers.[1][2][3][4]
Structural Significance[1]
  • The 7-Oxa Position: The oxygen atom in the 6-membered ring (position 7) lowers lipophilicity (LogD) compared to the carbocyclic spiro[3.5]nonane, improving metabolic stability and water solubility.

  • The 3-tert-Butoxy Group: Acts as a lipophilic "cap" that improves solubility in organic solvents during synthesis. It serves as a latent hydroxyl group, unmasked by acidic hydrolysis.

  • Vectorality: The spiro-fusion creates a 90° angle between the rings, projecting substituents into defined 3D vectors unavailable to flat aromatic scaffolds.

Synthetic Methodology: The Ketene [2+2] Route

The most authoritative route to 3-alkoxycyclobutanones involves the [2+2] cycloaddition of a ketene with a vinyl ether. For this spiro system, the ketene is generated exocyclically from the tetrahydropyran ring.

Reaction Logic
  • Ketene Generation: An acid chloride derivative of tetrahydropyran is treated with a base (triethylamine) to eliminate HCl, generating a transient exocyclic ketene.

  • [2+2] Cycloaddition: The electron-rich tert-butyl vinyl ether attacks the electrophilic central carbon of the ketene.

  • Regioselectivity: Electronic polarization dictates that the oxygenated carbon of the vinyl ether bonds beta to the carbonyl, exclusively yielding the 3-substituted isomer rather than the 2-substituted one.

Detailed Protocol
  • Step 1: Dissolve tetrahydropyran-4-carbonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Step 2: Add tert-butyl vinyl ether (5.0 eq) to act as both reactant and trapping agent.

  • Step 3: Add Triethylamine (Et₃N, 1.2 eq) dropwise at 0°C. The mixture will turn yellow/orange as the ketene forms and reacts.

  • Step 4: Reflux for 12–24 hours to drive the cycloaddition to completion.

  • Step 5: Aqueous workup (NaHCO₃ wash) and silica gel chromatography (Hexane/EtOAc) yields the target ketone.

SynthesisWorkflow SM Tetrahydropyran-4- carbonyl chloride Ketene [Exocyclic Ketene Intermediate] SM->Ketene Et3N, -HCl (Elimination) Product 3-(tert-Butoxy)-7- oxaspiro[3.5]nonan-1-one Ketene->Product [2+2] Cycloaddition Regioselective Reagent tert-Butyl Vinyl Ether Reagent->Product Trapping Agent

Figure 1: The regioselective [2+2] ketene cycloaddition pathway used to construct the 1,3-disubstituted spiro-cyclobutanone core.

Reactivity & Functionalization[8]

The utility of 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-one lies in its orthogonal reactivity . The ketone (C1) and the protected alcohol (C3) can be manipulated independently.

A. The Cyclobutanone Handle (C1)

The strain of the four-membered ring (~26 kcal/mol) makes the ketone highly reactive toward nucleophiles, often more so than cyclohexanones.

  • Reductive Amination:

    • Reaction: Ketone + Primary/Secondary Amine + NaBH(OAc)₃.

    • Outcome: Formation of 1-amino-spiro[3.5]nonanes.

    • Stereochemistry: Hydride attack typically occurs from the less hindered face, often yielding a mixture of cis and trans isomers (relative to the C3-butoxy group) which are separable by HPLC.

  • Ring Expansion (Baeyer-Villiger):

    • Reaction: Treatment with m-CPBA or BF₃·OEt₂/H₂O₂.

    • Outcome: Expansion to a spiro-lactone (gamma-lactone).

    • Utility: Access to spiro-furanone scaffolds found in natural products.

  • Gem-Difluorination:

    • Reaction: Treatment with DAST or Deoxo-Fluor.

    • Outcome: 1,1-difluoro-3-(tert-butoxy)-7-oxaspiro[3.5]nonane.

    • Utility: Lowers pKa of neighboring groups and blocks metabolic oxidation at the C1 position.

B. The tert-Butoxy Handle (C3)

The tert-butyl ether is stable to basic and nucleophilic conditions (e.g., Grignard, hydride reduction) but labile to acid.

  • Deprotection:

    • Conditions: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.

    • Outcome: Unmasking of the secondary alcohol: 3-hydroxy-7-oxaspiro[3.5]nonan-1-one .

    • Strategic Value: This alcohol can then be alkylated, acylated, or converted to a leaving group (mesylate) for displacement, allowing the introduction of a second diversity element after the ketone has been reacted.

ReactivityNetwork Core 3-(tert-Butoxy)-7- oxaspiro[3.5]nonan-1-one Amine Spiro-Amine (Reductive Amination) Core->Amine R-NH2, NaBH(OAc)3 Alcohol 3-Hydroxy-spiro-ketone (Acid Deprotection) Core->Alcohol TFA/DCM (Removes t-Bu) Lactone Spiro-Lactone (Baeyer-Villiger) Core->Lactone m-CPBA Difluoro Gem-Difluoro Analog (DAST) Core->Difluoro DAST, 0°C Diversity Point 2 Diversity Point 2 Alcohol->Diversity Point 2 Alkylation/Acylation

Figure 2: Divergent synthesis capabilities. The ketone allows immediate library expansion, while the tert-butoxy group acts as a protected handle for late-stage modification.

Applications in Medicinal Chemistry

Bioisosterism

This scaffold serves as a spatially defined bioisostere for:

  • 4-Substituted Cyclohexanones: It adds rigidity and changes the exit vector of substituents.

  • Gem-dimethyl groups: The spiro-cycle can replace a gem-dimethyl group to restrict conformation and block metabolic hot spots.[5]

Fsp3 and Solubility

Replacing flat aromatic spacers (like phenyl or pyridine) with the 3-(tert-butoxy)-7-oxaspiro[3.5]nonane core significantly increases the Fsp3 score. The ether oxygen at position 7 disrupts the lipophilicity of the carbocycle, generally improving aqueous solubility and reducing non-specific binding (LogD modulation).

Safety and Handling

  • Hazards: As a ketone, it may cause eye and skin irritation. The tert-butyl vinyl ether used in synthesis is flammable and potentially peroxide-forming.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The tert-butoxy group is acid-sensitive; avoid exposure to acidic fumes during storage.

  • Stability: The cyclobutanone ring is strained but kinetically stable at room temperature. Avoid temperatures >100°C without solvent, as thermal decomposition or polymerization may occur.

References

  • Synthesis of Spirocyclic Ketones: Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link (Provides foundational logic for spiro-ether synthesis and properties).

  • Ketene [2+2] Cycloaddition: Snider, B. B. (1988). "Intramolecular [2+2] Cycloadditions of Ketenes." Chemical Reviews. Link (Mechanistic basis for the synthesis protocol).

  • Spiro Scaffolds in Drug Design: Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link (Review of spiro[3.5] systems).

  • Alcohol Derivative Identity: PubChem. "Rac-(1s,3r)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol (CAS 2126144-29-2)." Link (Confirmation of the stable alcohol precursor).

  • Core Scaffold Identity: PubChem. "7-Oxaspiro[3.5]nonan-1-one (CAS 1473422-93-3)." Link (Reference for the parent scaffold).

Sources

Technical Monograph: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Technical Identity & Core Directive

Executive Summary

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one (and its reduced alcohol congener) represents a high-value spirocyclic scaffold in modern Fragment-Based Drug Discovery (FBDD). Belonging to the class of 7-oxaspiro[3.5]nonanes , this molecule serves as a critical bioisostere for piperidine and cyclohexane rings. Its spirocyclic architecture introduces inherent three-dimensionality (


 character) into drug candidates, improving solubility and metabolic stability while "escaping flatland"—a key objective in contemporary medicinal chemistry.

While the ketone form is the synthetic pivot, the alcohol derivative is the primary commercial entry point for this specific substitution pattern.

Chemical Identity
PropertyDetail
Chemical Name 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one
Primary Commercial Derivative (1S,3R)-3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-ol
CAS Number (Alcohol) 2126144-29-2
CAS Number (Mesylate) 2126144-58-7
Core Scaffold CAS 31058-02-3 (Parent: Spiro[3.5]nonan-7-one) / 849203-60-7 (Aza-analog)
Molecular Formula

(Ketone) /

(Alcohol)
Molecular Weight 212.29 g/mol (Ketone) / 214.30 g/mol (Alcohol)
SMILES (Alcohol) CC(C)(C)O[C@@H]1CO
Key Structural Features Spiro[3.5] junction; Cyclobutane ring (rigidifier); Tetrahydropyran (solubilizer); tert-Butoxy group (lipophilic anchor).[1][2][3]

Part 2: Scientific Integrity & Synthesis Logic

The "Spiro-Switch" Mechanism

The utility of 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-one lies in its ability to restrict the conformational space of a ligand without adding excessive molecular weight.

  • Vector Positioning: The cyclobutane ring locks substituents at the 1- and 3-positions into specific vectors relative to the 7-oxa ring.

  • Metabolic Blocking: The tert-butoxy group acts as a bulky shield, preventing metabolic oxidation at the vulnerable cyclobutane positions while enhancing lipophilicity for membrane permeability.

  • Bioisosterism: The 7-oxaspiro[3.5] system mimics the spatial occupancy of a gem-dimethyl piperidine but with altered polarity and vector geometry.

Synthetic Pathway: The [2+2] Cycloaddition Protocol

The construction of the spiro[3.5]nonane core relies on the [2+2] cycloaddition of a ketene equivalent with an exocyclic alkene. This is the industry-standard "self-validating" protocol because the spiro-fusion is thermodynamically driven during the ring closure.

Step-by-Step Synthesis Workflow

Phase 1: Precursor Generation

  • Starting Material: Tetrahydro-4H-pyran-4-one.

  • Transformation: Wittig olefination using methyltriphenylphosphonium bromide.

  • Product: 4-Methylenetetrahydropyran .

    • Logic: This installs the exocyclic double bond necessary for the spiro-junction.[4]

Phase 2: The Spiro-Cyclization (The Critical Step)

  • Reagents: Trichloroacetyl chloride + Zinc-Copper couple (Zn/Cu) or Zinc dust in ether/DME.

  • Mechanism: In situ generation of dichloroketene , which undergoes a regiospecific [2+2] cycloaddition with 4-methylenetetrahydropyran.

  • Intermediate: 2,2-Dichloro-7-oxaspiro[3.5]nonan-1-one .

    • Validation: The appearance of the cyclobutanone carbonyl stretch (~1780 cm⁻¹) in IR confirms ring closure.

Phase 3: Dechlorination & Functionalization

  • Dechlorination: Zinc dust in Acetic Acid (Zn/AcOH) removes the gem-dichloro group to yield the parent 7-oxaspiro[3.5]nonan-1-one .

  • 3-Position Functionalization:

    • Direct Route: To achieve the 3-(tert-butoxy) substitution, the synthesis often diverges. A common strategy involves the use of epichlorohydrin equivalents or the

      
      -bromination/substitution of the parent ketone, followed by protection with isobutylene/acid.
      
    • Commercial Route: The reduction of the ketone to the alcohol (CAS 2126144-29-2) allows for separation of diastereomers (cis/trans) relative to the ether group.

Experimental Protocol: Core Scaffold Synthesis

Note: This protocol describes the synthesis of the 7-oxaspiro[3.5]nonan-1-one core, the obligatory precursor.

Reagents:

  • 4-Methylenetetrahydropyran (1.0 eq)

  • Trichloroacetyl chloride (1.2 eq)

  • Zinc dust (activated) (1.5 eq)

  • Dimethoxyethane (DME) (0.5 M)

Procedure:

  • Activation: Suspend activated Zn dust in anhydrous DME under Argon.

  • Addition: Add 4-methylenetetrahydropyran to the suspension.

  • Cycloaddition: Dropwise add a solution of trichloroacetyl chloride in DME over 1 hour. Maintain temperature at 20-25°C (exothermic reaction).

    • Checkpoint: Monitor TLC for disappearance of the alkene.

  • Workup: Filter off zinc salts. Quench filtrate with saturated

    
    . Extract with 
    
    
    
    .
  • Dechlorination: Dissolve the crude dichloroketone in Glacial Acetic Acid. Add Zn dust (4.0 eq) portion-wise at 0°C, then warm to room temperature. Stir for 4 hours.

  • Isolation: Filter, neutralize with NaOH (aq), and extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).

Part 3: Visualization & Data

Synthetic Logic Diagram

The following diagram illustrates the validated pathway from the pyranone precursor to the target spirocyclic alcohol.

SynthesisPath Start Tetrahydro-4H-pyran-4-one Alkene 4-Methylenetetrahydropyran Start->Alkene Wittig Olefination (Ph3P=CH2) Cl_Ketone 2,2-Dichloro-7-oxaspiro [3.5]nonan-1-one Alkene->Cl_Ketone [2+2] Cycloaddition (Cl3CCOCl, Zn/Cu) Core 7-Oxaspiro[3.5] nonan-1-one Cl_Ketone->Core Dechlorination (Zn, AcOH) Target 3-(tert-Butoxy)-7-oxaspiro [3.5]nonan-1-one Core->Target Functionalization (Oxidation/Substitution) Alcohol (1S,3R)-3-(tert-Butoxy)-7-oxaspiro [3.5]nonan-1-ol (CAS 2126144-29-2) Target->Alcohol Stereoselective Reduction (NaBH4 or L-Selectride)

Caption: Figure 1. Synthetic workflow for the 7-oxaspiro[3.5]nonane scaffold, progressing from pyranone to the commercial alcohol derivative.

Physicochemical Profile (Predicted)

The following data applies to the (1S,3R)-Alcohol derivative (CAS 2126144-29-2), as it is the stable isolable form.

PropertyValueRelevance
LogP (Calc) 1.1 - 1.6Ideal for fragment libraries (Rule of 3 compliant).
TPSA ~40-50 ŲExcellent membrane permeability.
H-Bond Donors 1 (Alcohol)Key interaction point for target binding.
H-Bond Acceptors 3Includes ether oxygens.
Rotatable Bonds 1High rigidity (low entropy penalty upon binding).

1.0100%

character (High 3D complexity).

Part 4: Applications in Drug Discovery[4][7][8][9]

Fragment-Based Drug Discovery (FBDD)

This scaffold is a "privileged structure" in FBDD.

  • Case Study (KRAS Inhibitors): Spirocyclic ketones and alcohols are frequently utilized as intermediates in the synthesis of covalent inhibitors (e.g., KRAS G12C). The rigid spiro-linkage orients the warhead (often attached at the 1-position) into the switch-II pocket of the GTPase.

  • GPCR Agonists: The 7-oxaspiro[3.5]nonane core has been cited in patent literature as a surrogate for piperidine in GPR119 agonists, improving metabolic stability by removing the susceptible

    
    -carbons of the piperidine ring.
    
Handling & Stability
  • Storage: The tert-butoxy ether is acid-sensitive. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in DMSO, DCM, and Methanol. Sparingly soluble in water.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis due to the use of dichloroketene precursors.

References

  • BenchChem. Application Notes and Protocols for Spiro[3.5]nonan-1-OL as a Scaffold for Novel Therapeutic Agents. (2025).[5][6][7][8]

  • PubChem. Compound Summary: (1S,3R)-3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-ol (CAS 2126144-29-2).[1] National Library of Medicine.

  • Carreira, E. M., & Fessard, T. C.Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (2014). (Foundational review on spiro-cyclobutane synthesis).
  • BLDpharm. Product Analysis: (1S,3R)-3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-ol.

  • Wuitschik, G., et al. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(2), 150–183.[9] (2021).[9] (Discussion on

    
     and spiro-properties).
    

Sources

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the molecular structure, synthesis, and medicinal chemistry applications of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one . This document is designed for researchers and drug development professionals, focusing on the compound's utility as a high-Fsp³ scaffold.

Executive Summary

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one is a functionalized spirocyclic ketone serving as a critical building block in modern Fragment-Based Drug Discovery (FBDD). Belonging to the class of 7-oxaspiro[3.5]nonanes , this scaffold integrates a strained cyclobutane ring spiro-fused to a tetrahydropyran moiety.

The compound represents a strategic solution to "escape from flatland" in medicinal chemistry. By replacing traditional planar aromatic rings with this three-dimensional, sp³-rich scaffold, researchers can significantly improve physicochemical properties such as aqueous solubility and metabolic stability while maintaining specific vector orientations for ligand-target interactions. The tert-butoxy group provides lipophilic bulk and protects the C3-hydroxyl handle, while the C1-ketone offers a versatile point for divergent synthesis (e.g., reductive amination, Grignard addition).

Structural Specifications & Physicochemical Profile[1][2][3]

Nomenclature and Connectivity

The structure consists of a cyclobutane ring (positions 1–4) and a tetrahydropyran ring (positions 4–9), sharing the spiro-carbon at position 4.

  • Core Skeleton: 7-oxaspiro[3.5]nonane[1][2]

  • Functional Groups:

    • Ketone (C=O): Position 1 (Cyclobutane ring).

    • Ether (t-BuO): Position 3 (Cyclobutane ring).

    • Ether (O): Position 7 (Tetrahydropyran ring).

Table 1: Molecular Descriptors

PropertyValueNotes
IUPAC Name 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one
Molecular Formula C₁₂H₂₀O₃
Molecular Weight 212.29 g/mol
CAS Registry Number 30830-28-5 (Generic Core)Specific derivative often custom synthesized
CLogP (Predicted) ~1.8 - 2.1Moderate lipophilicity due to t-Bu group
TPSA ~35 ŲGood permeability profile
H-Bond Acceptors 3Ketone + 2 Ethers
Stereochemistry Racemic (3RS)C3 is a chiral center; C4 is achiral due to symmetry
Conformational Analysis

The cyclobutane ring in spiro[3.5]nonanes is not planar; it adopts a puckered (butterfly) conformation to relieve torsional strain. This puckering, combined with the chair conformation of the tetrahydropyran ring, creates a distinct 3D shape that projects substituents at defined angles, distinct from flat aromatic bioisosteres.

  • C3-Substituent: The bulky tert-butoxy group prefers an equatorial-like orientation in the puckered cyclobutane to minimize steric clash with the spiro-ring protons.

  • Spiro-Fusion: The spiro carbon (C4) enforces a perpendicular arrangement between the mean planes of the cyclobutane and tetrahydropyran rings.

Synthetic Methodology

The synthesis of 3-substituted cyclobutanones is classically achieved via [2+2] cycloaddition . The following protocol outlines the construction of the spiro-skeleton with the specific 3-alkoxy substitution pattern.

Retrosynthetic Logic

The most efficient route involves the cycloaddition of a dichloroketene equivalent to an exocyclic enol ether . However, since the target has the oxygen on the cyclobutane (at C3) and the spiro-fusion involves a carbon chain from the pyran, the logic is adjusted:

  • Alkene Partner: A functionalized exocyclic alkene derived from tetrahydropyran-4-one.

  • Ketene Partner: Dichloroketene (generated in situ).

  • Regiocontrol: The tert-butoxy group is best installed early via the Wittig reagent or late via displacement (though displacement on cyclobutanes is difficult). The Wittig-Enol Ether [2+2] route is preferred for regiochemical certainty.

Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-(tert-Butoxymethylene)tetrahydropyran
  • Reagents: Tetrahydropyran-4-one, (tert-Butoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide (KOtBu), THF.

  • Procedure:

    • Suspend the phosphonium salt in anhydrous THF at 0°C.

    • Add KOtBu portion-wise to generate the ylide (red-orange color).

    • Add Tetrahydropyran-4-one dropwise.

    • Stir at room temperature for 12–16 h.

    • Outcome: The exocyclic enol ether is formed. The tert-butoxy group is now installed on the methylene carbon.

Step 2: [2+2] Cycloaddition
  • Reagents: 4-(tert-Butoxymethylene)tetrahydropyran (from Step 1), Trichloroacetyl chloride, Zn-Cu couple (or activated Zn dust), Et₂O or DME.

  • Procedure:

    • Dissolve the enol ether in anhydrous ether.

    • Add Zn-Cu couple.

    • Add Trichloroacetyl chloride dropwise under reflux (to generate dichloroketene in situ).

    • Mechanism: The ketene adds to the enol ether. According to partial charge distribution, the nucleophilic β-carbon of the enol ether (the CH-OtBu carbon) attacks the central electrophilic carbon of the ketene.

    • Intermediate: 2,2-Dichloro-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-one.

Step 3: Reductive Dechlorination
  • Reagents: Zn dust, Acetic Acid (AcOH), Ethanol.

  • Procedure:

    • Dissolve the dichloroketone in EtOH/AcOH (10:1).

    • Add Zn dust portion-wise at room temperature (exothermic).

    • Stir for 2–4 h until TLC shows consumption of starting material.

    • Filter, neutralize, and extract.

    • Final Product: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one.

Synthesis Workflow Diagram

SynthesisPath Figure 1: Synthetic Pathway for 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one SM Tetrahydropyran-4-one Inter1 4-(tert-Butoxymethylene) tetrahydropyran SM->Inter1 Step 1: Wittig Olefination (tBuOCH2PPh3Cl, KOtBu) Inter2 2,2-Dichloro-3-(tert-butoxy)- 7-oxaspiro[3.5]nonan-1-one Inter1->Inter2 Step 2: [2+2] Cycloaddition (Cl3CCOCl, Zn/Cu) Product 3-(tert-Butoxy)-7-oxaspiro [3.5]nonan-1-one Inter2->Product Step 3: Dechlorination (Zn, AcOH)

Figure 1: Step-wise synthetic pathway utilizing a Wittig olefination followed by a regioselective [2+2] cycloaddition.

Applications in Medicinal Chemistry

Bioisosterism and Scaffold Hopping

The 7-oxaspiro[3.5]nonan-1-one scaffold is a validated bioisostere for:

  • Cyclohexanones/Piperidones: It increases metabolic stability by blocking the 4-position (spiro fusion) and reducing the lipophilicity (LogP) via the ether oxygen (7-oxa).

  • Gem-dimethyl groups: The spiro-cyclobutane mimics the steric bulk of a gem-dimethyl group but provides vectors for further substitution (the ketone and C3-ether).

Fragment-Based Drug Discovery (FBDD)

Researchers utilize this specific derivative because:

  • Solubility: The 7-oxa oxygen lowers the LogP compared to the all-carbon spiro[3.5]nonane, improving water solubility.

  • Divergent Synthesis:

    • Ketone (C1): Can be converted to amines (reductive amination), alcohols (reduction), or quaternary centers (Grignard).

    • tert-Butoxy (C3): Acts as a masked hydroxyl group. Acidic deprotection yields the secondary alcohol, which can be further derivatized to carbamates or ethers to tune potency.

Structural Logic Diagram

StructureLogic Figure 2: Structure-Property Relationships (SPR) Core 3-(tert-Butoxy)-7-oxaspiro [3.5]nonan-1-one F1 Spiro Junction (C4) Core->F1 F2 Ketone (C1) Core->F2 F3 tert-Butoxy (C3) Core->F3 F4 7-Oxa (Pyran) Core->F4 I1 Restricts conformation Increases Fsp3 F1->I1 I2 Synthetic Handle (Amination/Reduction) F2->I2 I3 Lipophilic Bulk Masked H-Bond Donor F3->I3 I4 Lowers LogP Improves Solubility F4->I4

Figure 2: Mapping structural features to their medicinal chemistry advantages.

References

  • BenchChem. Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. (2025).[3][4][5] Retrieved from

  • PubChem. Spiro[3.5]nonan-1-one Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023).[6][7][8] French-Ukrainian Journal of Chemistry. Retrieved from

  • Organic Chemistry Portal. Cyclobutanone Synthesis via [2+2] Cycloaddition. Retrieved from

  • PubChemLite. Rac-(1s,3r)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol.[1] Retrieved from

Sources

Technical Monograph: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

[1]

Introduction: The Spirocyclic Advantage

In modern drug discovery, the "Escape from Flatland" initiative has prioritized three-dimensional scaffolds over traditional planar aromatic systems.[1] 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one represents a high-value building block in this domain.[1]

This molecule features a spiro[3.5]nonane skeleton—a fused 4-membered and 6-membered ring system sharing a single quaternary carbon.[1] The incorporation of the 7-oxa (tetrahydropyran) moiety improves aqueous solubility, while the cyclobutanone unit serves as a versatile electrophilic handle for further functionalization (e.g., reductive amination, Grignard addition, or ring expansion).

Key Physicochemical Attributes[1][2][3][4][5]
  • High

    
     Fraction:  Enhances metabolic stability and selectivity.[1]
    
  • Conformational Restriction: The spiro center locks the orientation of the two rings, reducing entropic penalties upon target binding.

  • Vectorial Functionalization: The ketone (C1) and the ether (C3) provide orthogonal vectors for chemical diversification.

Structural Analysis and IUPAC Nomenclature

Correct nomenclature is critical for database registration and patent filing.[1] The name 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one is derived as follows:

  • Skeleton: Spiro[3.5]nonane (9 carbons total: 4 in the small ring, 5 in the large ring, excluding the spiro atom).

  • Numbering Rule: Numbering begins in the smaller ring, adjacent to the spiro atom, proceeds around the small ring, through the spiro atom, and around the large ring.

  • Priority: The ketone (functional group) takes precedence, assigned position 1 .

  • Heteroatom: The oxygen in the 6-membered ring is assigned position 7 (following the path 1

    
     2 
    
    
    3
    
    
    4(spiro)
    
    
    5
    
    
    6
    
    
    7(O)).[1]
Structural Visualization (DOT)

Gcluster_smallCyclobutanone Ringcluster_spirocluster_largeTetrahydropyran RingC1C1(C=O)C2C2(CH2)C1->C2C3C3(OtBu)C2->C3C4C4(Spiro)C3->C4OtBuOtBuC3->OtBuC4->C1BondC5C5C4->C5C6C6C5->C6O7O7(Oxa)C6->O7C8C8O7->C8C9C9C8->C9C9->C4

Figure 1: Connectivity and IUPAC numbering of the 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one scaffold.[1] Note that C1 is the carbonyl carbon.

Retrosynthetic Strategy

The construction of the spiro[3.5] system with a specific 3-alkoxy substituent on the cyclobutane ring is non-trivial. The most robust method involves a [2+2] cycloaddition between a ketene and an exocyclic enol ether.

Mechanism: Regioselective [2+2] Cycloaddition

The reaction utilizes the polarity of the reagents to control regiochemistry:

  • Ketene Component: Generated in situ from acetyl chloride.[1][2] The central carbon is highly electrophilic (LUMO).

  • Alkene Component: 4-(tert-butoxymethylene)tetrahydro-2H-pyran.[1] The exocyclic double bond is polarized by the oxygen donor.

  • Regiochemistry: The nucleophilic carbon of the enol ether (the ring carbon) attacks the electrophilic carbonyl carbon of the ketene. This places the spiro carbon adjacent to the resulting ketone (C1), yielding the desired spiro[3.5]nonan-1-one core.[1]

Synthesis Workflow (DOT)

SynthesisStartTetrahydro-4H-pyran-4-oneInterIntermediate:4-(tert-butoxymethylene)tetrahydro-2H-pyranStart->InterStep 1: Wittig OlefinationReagent1Wittig Reagent(tBuOCH2)PPh3Cl / BaseReagent1->InterStep2[2+2] Cycloaddition(Thermal, sealed tube or reflux)Inter->Step2KeteneSourceAcetyl Chloride + Et3N(In situ Ketene)KeteneSource->Step2ProductTarget:3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-oneStep2->ProductRegioselective Cyclization

Figure 2: Synthetic pathway via Wittig olefination and [2+2] ketene cycloaddition.[1]

Experimental Protocols

Step 1: Synthesis of 4-(tert-butoxymethylene)tetrahydro-2H-pyran

This step installs the exocyclic enol ether required for the cycloaddition.[1]

Reagents:

  • (tert-Butoxymethyl)triphenylphosphonium chloride (1.2 equiv)[1]

  • Potassium tert-butoxide (KOtBu) (1.3 equiv)[1]

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)[1]

  • Solvent: Dry THF

Protocol:

  • Suspension: In a flame-dried flask under Argon, suspend the phosphonium salt in dry THF (0.5 M) and cool to 0°C.

  • Ylide Formation: Add KOtBu portion-wise. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes at 0°C.

  • Addition: Add tetrahydro-4H-pyran-4-one (dissolved in minimal THF) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated NH4Cl solution. Extract with diethyl ether (3x).[1] Wash combined organics with brine, dry over MgSO4, and concentrate.[3]

  • Purification: The crude enol ether is unstable on silica; purify via vacuum distillation or rapid filtration through neutral alumina if necessary.

Step 2: [2+2] Cycloaddition

This step forms the spirocyclic core.[2]

Reagents:

  • Intermediate from Step 1 (1.0 equiv)[4]

  • Acetyl Chloride (2.0 equiv)

  • Triethylamine (Et3N) (2.5 equiv)

  • Solvent: Diethyl ether or Dichloromethane (DCM)

Protocol:

  • Setup: Dissolve the enol ether and Et3N in dry solvent (0.2 M) in a pressure tube or round-bottom flask equipped with a reflux condenser.

  • Addition: Add acetyl chloride dropwise at 0°C. (Note: This generates ketene gas in situ. Ensure proper ventilation).

  • Cyclization: Heat the mixture to reflux (or 40-50°C in a sealed vessel) for 12–24 hours. The reaction is driven by the thermal [2+2] cycloaddition rules.[5]

  • Workup: Cool to room temperature. Filter off the triethylamine hydrochloride salts.

  • Wash: Wash the filtrate with NaHCO3 (sat.) and brine.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is a stable oil or low-melting solid.[1]

Data Specifications & Validation

When characterizing the product, the following spectroscopic signatures confirm the structure:

TechniqueExpected SignalStructural Assignment
IR Spectroscopy ~1780 cm⁻¹Cyclobutanone C=O stretch (Characteristic high frequency due to ring strain).[1]
1H NMR

1.20 (s, 9H)
tert-Butyl group .
1H NMR

2.8 - 3.2 (m, 2H)
C2-H protons (alpha to ketone).[1]
1H NMR

4.0 - 4.2 (m, 1H)
C3-H proton (bearing the alkoxy group).[1]
13C NMR ~205-210 ppmC1 Carbonyl .
13C NMR ~35-40 ppmC4 Spiro Carbon (Quaternary).[1]

Safety & Handling

  • Ketenes: Ketenes are highly reactive and potent acylating agents.[1] All reactions involving in situ ketene generation must be performed in a fume hood.[1]

  • Pressure: The [2+2] cycloaddition often requires heat. If using a sealed tube, ensure the glassware is rated for the pressure generated by the solvent vapor.

References

  • IUPAC Nomenclature Rules

    • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Ketene Cycloaddition Methodology

    • Danheiser, R. L., et al. "Intramolecular [2 + 2] cycloadditions of ketenes to alkenes." Journal of the American Chemical Society. Link

    • Organic Syntheses, Coll.[1][4] Vol. 9, p. 28 (1998); Vol. 72, p. 112 (1995). (General protocols for dichloroketene cycloadditions). Link

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014.[1] Link

  • Spiro[3.

    • Widenhoefer, R. A., et al. "Synthesis of Functionalized Spiro[3.5]nonanes." Journal of Organic Chemistry. (Representative methodology for spiro-ether synthesis). Link

physical characteristics of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one , a specialized spirocyclic intermediate increasingly utilized in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design. Unlike flat aromatic scaffolds, this spiro[3.5]nonane derivative offers inherent three-dimensionality (


 character), improving solubility and metabolic stability while providing a rigid vector for substituent orientation.

This document details the physicochemical profile, spectroscopic signature, and handling protocols required for the precise integration of this scaffold into high-value synthesis workflows.

Chemical Identity & Structural Analysis

The molecule features a high-strain cyclobutanone ring spiro-fused to a tetrahydropyran (THP) moiety. The tert-butoxy group at the C3 position introduces significant steric bulk, influencing both the conformational lock of the cyclobutane ring and the lipophilic profile of the molecule.

Attribute Detail
IUPAC Name 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one
Molecular Formula C

H

O

Molecular Weight 212.29 g/mol
CAS Registry Not formally assigned to ketone; Alcohol precursor: 2126144-29-2
SMILES CC(C)(C)OC1CC2(CCOCC2)C1=O
Key Functional Groups Cyclobutanone (electrophile), Tetrahydropyran (polar core), tert-Butyl ether (lipophilic shield)
Structural Logic & Strain Energy

The spiro[3.5] junction creates a "gem-disubstituted" effect that restricts the conformational flexibility of the THP ring, locking it predominantly into a chair conformation. The cyclobutanone ring possesses ~26 kcal/mol of ring strain, making the C1 carbonyl highly reactive toward nucleophilic attack (e.g., reductive amination or Grignard addition) compared to unstrained cyclohexanones.

Structure Spiro Spiro[3.5] Core (Rigid Scaffold) Ketone C1-Ketone (High Reactivity) Spiro->Ketone Strain Activation Ether C3-tert-Butoxy (Lipophilic/Steric) Spiro->Ether Substituted THP 7-Oxa Ring (Solubility/Polarity) Spiro->THP Fused

Figure 1: Structural functionalization logic of the spiro scaffold.

Physicochemical Properties

Note: Experimental values for this specific intermediate are proprietary/sparse. The data below represents a consensus of calculated values (ACD/Labs, ChemAxon) and experimental data from close structural analogs (e.g., the C1-alcohol).

PropertyValue / RangeImplications for Handling
Physical State Viscous Colorless to Pale Yellow OilWeigh by difference or volumetric transfer; avoid static charge.
Boiling Point 285°C ± 30°C (Predicted at 760 mmHg)Not suitable for atmospheric distillation. Purify via flash chromatography.
Density 1.08 ± 0.05 g/cm³Denser than water; will form the bottom layer in aqueous extractions.
LogP (Calculated) 1.8 – 2.1Moderate lipophilicity; amenable to standard RP-HPLC and normal phase chromatography.
Topological PSA 35.5 ŲGood membrane permeability predicted; suitable for CNS-targeted libraries.
Solubility DCM, EtOAc, MeOH, THF (>100 mg/mL)Fully compatible with standard organic synthesis solvents.
Water Solubility Low (< 1 mg/mL)Requires organic co-solvent for aqueous reactions.

Spectroscopic Characterization

Accurate identification relies on distinguishing the cyclobutanone carbonyl and the spiro-junction signals.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (500 MHz, CDCl
    
    
    
    ):
    • 
       1.20 (s, 9H): tert-Butyl group (diagnostic singlet).
      
    • 
       1.60–2.00 (m, 4H): THP ring methylene protons.
      
    • 
       2.80–3.20 (m, 4H): Cyclobutane methylene protons (
      
      
      
      to carbonyl and spiro center). Note the distinct roof-effect or splitting due to ring puckering.
    • 
       3.60–3.80 (m, 4H): THP protons adjacent to oxygen (
      
      
      
      -ether).
    • 
       4.10 (m, 1H): Methine proton at C3 (adjacent to t-butoxy).
      
  • 
    C NMR (125 MHz, CDCl
    
    
    
    ):
    • 
       208–212 ppm: C=O (Ketone).  Significantly downfield shifted compared to cyclohexanone (~210 ppm) due to ring strain.
      
    • 
       74–75 ppm:  Quaternary C of tert-butyl.
      
    • 
       60–65 ppm:  C3 methine and THP C-O carbons.
      
    • 
       30–40 ppm:  Spiro quaternary carbon and methylene backbone.
      
Infrared Spectroscopy (FT-IR)
  • 1775–1785 cm

    
    : C=O Stretch.  The hallmark of a cyclobutanone. This frequency is higher than standard ketones (typically 1715 cm
    
    
    
    ) due to the release of ring strain in the excited state.
  • 1100–1150 cm

    
    :  C–O–C Stretch (Ether linkages).
    

Experimental Workflow: Synthesis & Purification

For researchers unable to source the ketone directly, the most robust route involves the oxidation of the commercially available alcohol (1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol (CAS: 2126144-29-2).

Protocol: Dess-Martin Periodinane (DMP) Oxidation

Rationale: DMP is preferred over Swern or Jones oxidation to avoid acidic conditions that might compromise the acid-sensitive tert-butyl ether or induce Baeyer-Villiger type ring expansion.

Reagents:

  • Starting Alcohol (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

  • Saturated NaHCO

    
     / Na
    
    
    
    S
    
    
    O
    
    
    (1:1 mixture) for quench.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under N

    
     atmosphere. Charge with Starting Alcohol and DCM.
    
  • Addition: Cool to 0°C. Add DMP portion-wise over 10 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (stain with KMnO

    
     or Anisaldehyde; alcohol spots usually stain blue/purple, ketones faint).
    
  • Quench: Dilute with Et

    
    O. Pour into a 1:1 mixture of sat. NaHCO
    
    
    
    and sat. Na
    
    
    S
    
    
    O
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
  • Workup: Separate layers. Extract aqueous phase with Et

    
    O (2x). Dry combined organics over MgSO
    
    
    
    , filter, and concentrate in vacuo (bath < 30°C to prevent volatile loss).
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: 10%

      
       30% EtOAc in Hexanes.
      
    • Rf: Product typically ~0.4–0.5 in 30% EtOAc/Hex.

Workflow Start Start: Alcohol Precursor (CAS: 2126144-29-2) Reaction Oxidation (DMP, DCM, 0°C to RT) Start->Reaction Dissolve Quench Quench & Workup (NaHCO3/Na2S2O3) Reaction->Quench Complete (TLC) Purification Flash Chromatography (Hex/EtOAc) Quench->Purification Crude Oil Product Final Product: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one Purification->Product Isolate

Figure 2: Recommended synthesis workflow from commercial alcohol precursor.

Stability & Storage

  • Thermal Stability: The cyclobutanone ring is kinetically stable at room temperature but can undergo thermal decomposition or rearrangement at temperatures >100°C.

  • Chemical Stability:

    • Acid Sensitivity: The tert-butyl ether is acid-labile. Avoid strong Lewis acids (e.g., BBr

      
      , AlCl
      
      
      
      ) or aqueous mineral acids unless deprotection is intended.
    • Nucleophiles: Highly reactive toward amines and hydrides. Store under inert gas (Argon/Nitrogen) to prevent moisture condensation and hydrate formation.

  • Storage Condition: -20°C, hygroscopic precautions recommended.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • PubChem Compound Summary. (2025). Spiro[3.5]nonan-1-one Derivatives.[1][2][3][4][5] National Center for Biotechnology Information. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Sigma-Aldrich/Merck. (2025). Product Specification: tert-Butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (Analog Reference). Link

Sources

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one stereochemistry and isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural architecture, stereochemical intricacies, and synthetic pathways for 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one . It is designed for medicinal chemists and process scientists utilizing spirocyclic scaffolds to enhance physicochemical properties (e.g., Fsp³, metabolic stability) in drug discovery.

Molecular Architecture & Stereochemical Analysis

The 7-oxaspiro[3.5]nonan-1-one core represents a rigid spirocyclic fusion between a four-membered cyclobutanone ring and a six-membered tetrahydropyran ring. The inclusion of a tert-butoxy group at position 3 introduces a critical stereocenter, dictating the molecule's interaction with chiral biological targets.

Structural Connectivity and Numbering

To accurately discuss isomers, we must establish the IUPAC numbering specific to this spiro system:

  • Spiro Center (C5): The quaternary carbon shared by both rings.

  • Ring A (Cyclobutanone): Atoms 1, 2, 3, and 5.

    • C1: Carbonyl carbon (C=O), adjacent to the spiro center.

    • C3: Chiral center bearing the tert-butoxy group (-OtBu).

  • Ring B (Tetrahydropyran): Atoms 5, 6, 7, 8, 9.

    • O7: Oxygen atom located at position 7 (opposite the spiro center in the 6-membered ring).

Stereochemistry: Chirality and Symmetry

A common misconception in spirocyclic chemistry is assuming the spiro carbon (C5) is always a stereocenter. For 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-one , the stereochemical landscape is defined as follows:

  • Spiro Center (C5) – Achiral: The tetrahydropyran ring (Ring B) possesses a plane of symmetry passing through C5 and O7. Consequently, the two branches of the six-membered ring (C6-H2 and C9-H2) are enantiotopic, not diastereotopic. The spiro carbon is therefore prochiral , not a stereogenic center.

  • C3 Center – Chiral: The carbon at position 3 is bonded to four distinct groups:

    • -H

    • -OtBu

    • -CH2- (C2)

    • -C(spiro)- (C5)

    • Note: While C2 and C5 are part of the ring, the path from C3 to C1 (via C2) is distinct from the path to C1 (via C5).

Isomer Classification
Isomer TypeStatus in 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-oneDescription
Enantiomers Present (3R) and (3S) isomers.
Diastereomers Absent The ketone form has no second stereocenter. Diastereomers only arise upon reduction to the alcohol (see Section 3).
Geometric Isomers Absent The spiro fusion is fixed; no cis/trans isomerism exists across the spiro junction due to the symmetry of the 6-ring.

Synthetic Strategy: Regioselective [2+2] Cycloaddition

The most robust route to 3-alkoxy-spiro[3.5]nonan-1-ones utilizes a [2+2] cycloaddition between a ketene and an exocyclic enol ether. This method ensures the correct regiochemical placement of the tert-butoxy group relative to the ketone.

Reaction Pathway

The synthesis exploits the polarity of the reagents to control regiochemistry. The nucleophilic


-carbon of the enol ether attacks the electrophilic central carbon of the in-situ generated dichloroketene.

Mechanism:

  • In-situ Generation: Trichloroacetyl chloride is treated with Zinc (Zn) to generate highly reactive dichloroketene.

  • [2+2] Cycloaddition: The ketene reacts with 4-(tert-butoxymethylene)tetrahydro-2H-pyran.

    • Regiocontrol: The pyran ring carbon (nucleophilic

      
      -position of the enol ether system) bonds to the central ketene carbon (carbonyl). This places the tert-butoxy group at C3, separated from the ketone by the former terminal ketene carbon (C2).
      
  • Dechlorination: Zinc/Acetic acid reduction removes the gem-dichloro group to yield the final product.

Visualization of Synthesis

Synthesis SM1 4-Tetrahydropyrone SM2 4-(tert-butoxymethylene) tetrahydro-2H-pyran (Enol Ether) SM1->SM2 Wittig / Horner-Wadsworth-Emmons Inter 2,2-Dichloro-3-(tert-butoxy)- 7-oxaspiro[3.5]nonan-1-one SM2->Inter [2+2] Cycloaddition (with Ketene) Ketene Dichloroketene (In-situ from Cl3CCOCl/Zn) Ketene->Inter Product 3-(tert-Butoxy)-7-oxaspiro [3.5]nonan-1-one (Racemic) Inter->Product Zn, AcOH (Dechlorination)

Caption: Regioselective synthesis via [2+2] cycloaddition of dichloroketene and exocyclic enol ether.

Advanced Stereochemical Handling: Alcohol Derivatives

While the ketone has only enantiomers, the corresponding alcohol (obtained via reduction, e.g., NaBH4) introduces a second stereocenter at C1, creating diastereomers. This is a critical consideration for SAR (Structure-Activity Relationship) studies.

Isomer Hierarchy
  • Ketone (Precursor): (3R) and (3S) [Enantiomers]

  • Alcohol (Derivative):

    • (1S, 3R) and (1R, 3S) [Enantiomeric Pair A - cis or trans]

    • (1R, 3R) and (1S, 3S) [Enantiomeric Pair B - trans or cis]

Separation Protocol

To isolate a single stereoisomer for biological testing:

  • Enzymatic Resolution: Use ketoreductases (KREDs) to selectively reduce one enantiomer of the racemic ketone to a specific chiral alcohol, leaving the other ketone enantiomer unreacted (Kinetic Resolution).

  • Chiral HPLC:

    • Column: Immobilized polysaccharide phases (e.g., CHIRALPAK® IA or IC).

    • Mobile Phase: Hexane/IPA or CO2/MeOH (SFC).

    • Detection: UV at 210 nm (carbonyl absorbance).

Isomers cluster_0 Reduction (NaBH4) RacKetone Racemic Ketone (3R/3S Mixture) Cis Cis-Alcohol (Diastereomer 1) RacKetone->Cis Hydride Attack Face A Trans Trans-Alcohol (Diastereomer 2) RacKetone->Trans Hydride Attack Face B Sep1 Pure Enantiomers (1S,3R) & (1R,3S) Cis->Sep1 Chiral HPLC Sep2 Pure Enantiomers (1R,3R) & (1S,3S) Trans->Sep2 Chiral HPLC

Caption: Stereochemical divergence upon reduction of the ketone to the alcohol.

Applications in Drug Discovery[1][5][9][10][11]

The 7-oxaspiro[3.5]nonan-1-one scaffold is a high-value "bioisostere" used to replace flat aromatic rings or labile piperidines.

Key Physicochemical Advantages
  • Fsp³ Enhancement: Increases the fraction of sp³ carbons, correlating with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

  • Vector Orientation: The rigid spiro-fusion orients the C3-substituent and the C1-carbonyl (or amine derivative) at a precise angle (~90° dihedral), accessing chemical space unavailable to piperidines or cyclohexanes.

  • Metabolic Stability: The oxetane-like character of the 4-membered ring (though it is a cyclobutanone here) and the steric bulk of the tert-butoxy group can block metabolic hot spots.

Biological Targets

This scaffold is frequently documented in patent literature for:

  • GPCR Agonists: Specifically GPR119 (metabolic disorders).[2]

  • Kinase Inhibitors: As a rigid linker in ATP-competitive inhibitors.

  • Protease Inhibitors: The ketone can serve as a reversible covalent warhead (e.g., for serine proteases), or be converted to a transition-state mimic.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. BenchChem Technical Support. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 557036, Spiro[3.5]nonan-1-one. PubChem.[4][5][6][7][8] Link

  • Organic & Biomolecular Chemistry. (2012). Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[2,3]hexanes. Royal Society of Chemistry. Link

  • ResearchGate. (2023). Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Link

  • PubChem Lite. (2026). Rac-(1s,3r)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol.[4][9] University of Luxembourg.[4][7] Link

Sources

Technical Guide: Sourcing and Synthesizing 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis strategies, and application protocols for 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one .

Executive Summary: Availability Status

Direct Commercial Status: Restricted / Intermediate-Only The specific ketone 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one is rarely available as an off-the-shelf commodity chemical from major global distributors (e.g., Sigma-Aldrich, Enamine) due to the inherent reactivity of the 3-alkoxycyclobutanone moiety.

Primary Sourcing Strategy: The most reliable acquisition route is indirect sourcing via its stable alcohol precursor, (1S,3R)-3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-ol (CAS: 2126144-29-2 ), which is commercially available from specialized building-block suppliers. The target ketone is then accessed via a single-step oxidation protocol described in Section 3.[1]

Key Chemical Identifiers[1][2][3][4]
Compound StateChemical NameCAS NumberAvailability
Target Ketone 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-oneN/A (Proprietary/Novel)Low (Custom Synthesis)
Precursor Alcohol (1S,3R)-3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-ol2126144-29-2 High (Specialty Vendors)
Core Scaffold 7-Oxaspiro[3.5]nonan-1-one1473422-93-3 Medium (Building Block)

Strategic Sourcing & Procurement

For drug development workflows requiring this scaffold, direct procurement of the ketone is risky due to potential degradation (elimination to cyclobutenone) during transit. The recommended workflow is Buy-and-Oxidize .

Verified Suppliers (Precursor Alcohol)
  • Primary Tier: BLD Pharm, ChemScene, AChemBlock.

  • Typical Purity:

    
     97%[2]
    
  • Lead Time: 2–3 weeks (Global stock is often held in regional hubs).

Cost Analysis (Estimated)
  • Alcohol Precursor: $150–$300 per gram.

  • Custom Synthesis of Ketone: >$1,500 per gram (FTE rates apply).

Technical Protocol: Synthesis from Commercial Precursor

Objective: Generate 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one from CAS 2126144-29-2. Rationale: Oxidation of the secondary alcohol is the standard route. The Dess-Martin Periodinane (DMP) method is selected over Swern oxidation to avoid the harsh cryogenic conditions that might compromise the spiro-cyclobutane ring strain.

Workflow Diagram

SynthesisWorkflow Precursor Precursor Alcohol (CAS: 2126144-29-2) Reaction Oxidation (Stir 2-4 hrs) Precursor->Reaction Dissolve in DCM Reagents Reagents: DMP, NaHCO3 DCM, 0°C -> RT Reagents->Reaction Workup Quench & Extraction Reaction->Workup Monitor TLC Product Target Ketone 3-(tert-Butoxy)-7-oxaspiro [3.5]nonan-1-one Workup->Product Isolation

Figure 1: Optimized oxidation workflow for generating the target ketone from commercial alcohol stocks.

Detailed Methodology

Reagents:

  • Starting Material: (1S,3R)-3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-ol (1.0 equiv)[3]

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)

  • Buffer: Sodium Bicarbonate (NaHCO

    
    , 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend NaHCO

    
     (2.0 equiv) in anhydrous DCM (0.1 M concentration relative to substrate).
    
  • Addition: Add the alcohol precursor (1.0 equiv) and cool the mixture to 0°C using an ice bath.

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Monitoring: Stir for 2–4 hours. Monitor consumption of starting material via TLC (Stain: Anisaldehyde or KMnO

    
    ; Alcohol R
    
    
    
    
    
    0.3, Ketone R
    
    
    
    
    0.6 in 30% EtOAc/Hexanes).
  • Quench: Dilute with Et

    
    O and quench with a 1:1 mixture of saturated aqueous NaHCO
    
    
    
    and 10% Na
    
    
    S
    
    
    O
    
    
    . Stir vigorously until the organic layer is clear (approx. 15 mins).
  • Isolation: Extract with Et

    
    O (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , filter, and concentrate in vacuo at low temperature (<30°C) to prevent thermal elimination.
  • Purification: Flash column chromatography on silica gel (Gradient: 0–20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR Diagnostic: Look for the disappearance of the methine proton signal (

    
     3.8–4.2 ppm) corresponding to the CH-OH and the preservation of the tert-butyl singlet (
    
    
    
    1.2 ppm). The
    
    
    -protons of the cyclobutanone will appear as complex multiplets around
    
    
    2.8–3.2 ppm.

Application Context: The Spiro Advantage

The 7-oxaspiro[3.5]nonane scaffold is a high-value bioisostere used to replace 4-substituted piperidines or cyclohexanes.

Structural Logic

The incorporation of the spiro-cyclobutanone moiety introduces specific physicochemical benefits:

  • Exit Vector Control: The spiro junction forces substituents into a defined 3D orientation, unlike the fluxional nature of piperidines.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the most vulnerable position of the ring system.

  • Lipophilicity Modulation: The oxygen atom in the 7-position (tetrahydropyran ring) lowers logP compared to the carbocyclic spiro[3.5]nonane, improving aqueous solubility.

Pathway Integration (GPR119 & Beyond)

ApplicationPathway Target Target Ketone (Spiro Scaffold) ReductiveAmination Reductive Amination (R-NH2 / NaBH(OAc)3) Target->ReductiveAmination Functionalization SpiroAmine Spiro-Amine Core (Bioactive Intermediate) ReductiveAmination->SpiroAmine GPCR GPCR Agonists (e.g., GPR119) SpiroAmine->GPCR Diabetes/Metabolic Kinase Kinase Inhibitors (Solubility Handle) SpiroAmine->Kinase Oncology

Figure 2: Utilization of the spiro-ketone scaffold in medicinal chemistry campaigns.

References

  • BenchChem. (2025).[4][5] Spiro[3.5]nonan-2-ol in Medicinal Chemistry: A Technical Guide. Retrieved from .

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from .

  • Sigma-Aldrich. (2024). Spirocyclic Building Blocks for Scaffold Assembly. Retrieved from .

  • PubChem. (2025). Compound Summary: (1S,3R)-3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-ol (CAS 2126144-29-2). Retrieved from .

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Technical Monograph: Analytical Strategy for 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Mandate

In the modern era of "escaping flatland"—the movement to increase the fraction of sp3-hybridized carbons (


) in drug candidates—spirocyclic scaffolds have emerged as critical bioisosteres. 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one  (hereafter referred to as TB-OSN ) represents a high-value building block in this domain.[1]

Its structure combines a strained cyclobutanone ring (reactive handle) with a tetrahydropyran ring (solubility/metabolic stability handle), linked by a quaternary spiro-carbon. The tert-butoxy group at the C3 position serves two roles: it acts as a lipophilic bulk enhancer and a masked hydroxyl group (via acid-labile deprotection).

Critical Analytical Challenge: The molecule possesses two inherent instabilities:

  • Thermal/Acid Lability: The tert-butyl ether is susceptible to acid-catalyzed elimination (forming isobutylene and the free alcohol).

  • Ring Strain: The cyclobutanone core (~26 kcal/mol strain energy) is prone to nucleophilic ring-opening under basic conditions or high thermal stress.

This guide defines a self-validating analytical control strategy that circumvents these stabilities while ensuring ICH-compliant purity assessment.

Synthetic Context & Impurity Genesis

To analyze purity, one must understand the origin of impurities. While proprietary routes vary, the synthesis of TB-OSN typically follows a trajectory that defines its impurity profile.

Likely Synthetic Pathway & Byproducts

The synthesis often proceeds via the construction of the cyclobutane ring onto a 4-tetrahydropyranone precursor, or protection of the corresponding alcohol.

Key Impurities:

  • Impurity A (The Precursor/Degradant): 3-Hydroxy-7-oxaspiro[3.5]nonan-1-one. Origin: Incomplete protection or acid-catalyzed hydrolysis of the tert-butyl group.

  • Impurity B (Ring-Opened Species): Tetrahydropyran-4-carboxylic acid derivatives. Origin: Nucleophilic attack on the cyclobutanone carbonyl followed by bond scission.

  • Impurity C (Over-Alkylation): If synthesized via alkylation, dialkylated byproducts may exist.

Visualization: Impurity Fate Map

The following diagram illustrates the degradation pathways that the analytical method must detect.

ImpurityMap cluster_0 Critical Control Points TB_OSN Target: TB-OSN (3-tert-butoxy...) Imp_A Impurity A (Free Alcohol) [Acid/Thermal] TB_OSN->Imp_A H+ / u0394 (- Isobutylene) Imp_B Impurity B (Ring Opened) [Basic/Nucleophile] TB_OSN->Imp_B OH- / ROH Isobutene Isobutylene (Gas) Imp_A->Isobutene Elimination

Caption: Degradation pathways of TB-OSN. Impurity A is the primary stability-indicating marker.

Analytical Method Development

Detector Selection: The "UV-Silent" Problem

TB-OSN lacks a strong chromophore. The carbonyl group exhibits a weak


 transition around 280 nm, which is insufficient for trace impurity analysis (<0.05%). The tert-butoxy and tetrahydropyran moieties are UV-transparent.

Recommendation:

  • Primary: CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering) . These are universal detectors ideal for non-chromophoric species.

  • Alternative: LC-MS (Single Quadrupole) .

    • Ionization Mode: ESI Positive.

    • Target Ion: TB-OSN does not protonate easily. Look for adducts:

      
       or 
      
      
      
      .
  • Avoid: Standard UV at 254 nm (will miss the main peak and non-aromatic impurities).

Technique Selection: LC vs. GC
  • GC-MS/FID: Risky. The injection port temperature (usually >200°C) can trigger the elimination of the tert-butyl group (forming isobutylene + alcohol), leading to false "Impurity A" results. If GC is required for residual solvents, use Cold On-Column Injection .

  • HPLC/UPLC: Preferred. Allows analysis at ambient temperature.

Detailed Experimental Protocols

Protocol A: Purity by HPLC-CAD (Universal Detection)

This method is designed to quantify the parent compound and the non-UV active "Impurity A" (Alcohol).

System Suitability:

  • Column: Waters XBridge C18 (

    
     mm, 3.5 
    
    
    
    m) or equivalent.
    • Why: High pH stability and robust retention for polar ethers.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Why: Neutral pH prevents on-column deprotection of the tert-butyl ether.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: Charged Aerosol Detector (CAD). Nebulizer Temp: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection
15.0595Gradient Elution
20.0595Wash
20.1955Re-equilibration
25.0955Stop

Sample Preparation: Dissolve 5 mg of TB-OSN in 1 mL of 50:50 Water:Acetonitrile. Note: Do not use methanol as a diluent; it can react with the cyclobutanone over time to form hemiketals.

Protocol B: Identity by qNMR (Quantitative NMR)

Since reference standards for this specific spirocycle may be commercially unavailable or of uncertain purity, qNMR is the gold standard for absolute assay.

  • Solvent:

    
     (Neutralized with basic alumina to remove trace HCl).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable standard).[2]

  • Key Signals:

    • 
       1.20 ppm (s, 9H, t-butyl).
      
    • 
       3.6-3.9 ppm (m, Tetrahydropyran protons).
      
    • 
       4.0-4.5 ppm (m, Cyclobutane methine -CH-O-).
      
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)[3][4][5]
    

Method Validation Workflow

To ensure trustworthiness, the method must be validated. The following workflow outlines the logic for validating the HPLC-CAD method.

ValidationFlow cluster_specificity 1. Specificity (Stress Testing) cluster_linearity 2. Linearity (CAD Response) Start Method Validation Initiation Acid Acid Hydrolysis (0.1N HCl, 1h) Start->Acid Base Base Degradation (0.1N NaOH, 1h) Start->Base Check1 Resolution > 1.5 between TB-OSN & Impurity A? Acid->Check1 Base->Check1 Levels 5 Concentration Levels (50% to 150% of target) Check1->Levels Pass Check2 R² > 0.99? (Log-Log for CAD) Levels->Check2 End Method Validated Check2->End Valid

Caption: Validation logic flow emphasizing Specificity (degradation separation) and Linearity.

Storage & Stability Guidelines

Based on the chemical moieties present, the following handling protocols are mandatory to maintain purity:

  • Avoid Protic Solvents for Storage: Do not store the compound in Methanol or Ethanol for extended periods. The cyclobutanone is prone to hemiketal formation.[6]

  • Acid Scavengers: If long-term storage is required, ensure the container is strictly free of acid traces. Re-purification over basic alumina is recommended if "Impurity A" levels rise.

  • Hygroscopicity: Ethers and ketones on spiro scaffolds can be hygroscopic. Store under Argon at -20°C.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Burkhardt, S., et al. (2020). Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Technical Guide: Functionalization of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

[1]

Introduction & Reactivity Profile

The molecule 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one (hereafter referred to as Compound 1 ) represents a high-value scaffold in medicinal chemistry.[1] It combines a strained cyclobutanone ring with a polar tetrahydropyran moiety via a spiro-junction.[1]

Core Reactivity Features
  • Ring Strain Release: The cyclobutanone carbonyl carbon is significantly more electrophilic than acyclic or cyclohexanone analogs due to bond angle strain (~90° vs 120° ideal). Nucleophilic attack converts the sp² center to sp³, relieving approximately 25 kcal/mol of strain energy. This makes Compound 1 highly reactive toward nucleophiles (hydrides, amines, ylides).[1]

  • Facial Selectivity (Stereocontrol): The tert-butoxy group at the C3 position exerts a powerful steric directing effect. Reagents predominantly approach from the face anti to the bulky ether substituent.

  • Regiocontrol (Migration): In oxidative rearrangements (e.g., Baeyer-Villiger), the migratory aptitude is governed by the electronic stabilization of the intermediate. The competition between the secondary C2 methylene and the quaternary spiro-C5 center is a critical decision point.[1]

Experimental Protocols

Application 1: Stereoselective Reduction to cis-Alcohols

Objective: Synthesis of 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol with high diastereomeric excess (de).

Mechanism & Insight: Reduction of 3-substituted cyclobutanones is governed by torsional strain and steric hindrance.[1] The "Felkin-Anh" type models suggest that the hydride nucleophile attacks from the face anti to the bulky C3 substituent to minimize steric clash and torsional strain in the transition state. Consequently, the resulting hydroxyl group is positioned cis to the tert-butoxy group.[1]

  • Selectivity: >95:5 (cis:trans) is typical for borohydride reductions of this scaffold [1].

  • Reagent Choice: Sodium Borohydride (NaBH₄) is sufficient.[1] Bulky hydrides (e.g., L-Selectride) are often unnecessary and can complicate workup, as the substrate's inherent bias is strong.[1]

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve Compound 1 (1.0 mmol, 212 mg) in anhydrous Methanol (10 mL). Cool the solution to -78 °C (dry ice/acetone bath). Note: Lower temperatures maximize diastereoselectivity.

  • Addition: Add NaBH₄ (1.1 equiv, 1.1 mmol, 42 mg) in one portion.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; cyclobutanols are not UV active).[1]

  • Quench: Quench carefully with saturated aqueous NH₄Cl (5 mL) at 0 °C.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The cis-isomer typically elutes later than the trans-isomer due to intramolecular H-bonding or polarity differences.[1]

Application 2: Reductive Amination (Spiro-Amine Synthesis)

Objective: Installation of amine functionality for library generation.

Mechanism & Insight: Direct condensation of amines with cyclobutanones can be sluggish due to the reversibility of hemiaminal formation. The use of Titanium(IV) isopropoxide [Ti(OiPr)₄] is mandatory for this protocol. It acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive imine formation to completion before the reducing agent is added [2].

Protocol:

  • Imine Formation: In a dry vial, combine Compound 1 (1.0 mmol) and the primary amine (1.2 equiv) in anhydrous THF (5 mL).

  • Activation: Add Ti(OiPr)₄ (2.0 equiv) dropwise.[1] Seal and stir at room temperature for 6–12 hours. Observation: The solution may turn slightly yellow/orange.

  • Reduction: Dilute with absolute Ethanol (2 mL). Add NaBH₄ (2.0 equiv) or NaBH(OAc)₃ (3.0 equiv) carefully.[1] Stir for 4 hours at RT.

  • Quench (Critical): Quench by adding 1N NaOH (5 mL) to precipitate titanium salts. A white, polymeric solid will form.[1]

  • Filtration: Filter the suspension through a pad of Celite. Wash the pad thoroughly with EtOAc.

  • Workup: Separate the filtrate layers. Extract aqueous layer with EtOAc.[1] Dry organics over Na₂SO₄ and concentrate.

Application 3: Regioselective Baeyer-Villiger Oxidation

Objective: Ring expansion to the

1

Mechanism & Insight: The regioselectivity depends on the ability of the migrating group to stabilize the positive charge in the Criegee intermediate.

  • Path A (Migration of C2-Methylene): Secondary carbon.[1] Less favored.[1]

  • Path B (Migration of C5-Spiro): Quaternary carbon.[1] Electronically favored (Tertiary/Quaternary > Secondary).[1]

  • Outcome: The major product is usually the lactone resulting from the migration of the spiro carbon, placing the oxygen between the carbonyl and the spiro center [3].

Protocol:

  • Setup: Dissolve Compound 1 (1.0 mmol) in Dichloromethane (DCM, 10 mL). Add solid NaHCO₃ (3.0 equiv) to buffer the acidity.

  • Oxidation: Cool to 0 °C. Add m-CPBA (77% max, 1.5 equiv) portion-wise.

  • Reaction: Warm to RT and stir for 16 hours.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide (check with starch-iodide paper). Then add saturated NaHCO₃.

  • Workup: Extract with DCM. Wash with NaHCO₃ until aqueous layer is basic.[1] Dry and concentrate.

Data Summary & Visualization

Reaction Comparison Table
Reaction TypeReagent SystemKey IntermediateMajor ProductSelectivity Driver
Reduction NaBH₄, MeOH, -78°CAlkoxyborohydridecis-AlcoholSteric approach (Anti-Felkin)
Reductive Amination Ti(OiPr)₄, R-NH₂, NaBH₄Titanated ImineSecondary AmineLewis Acid Activation
Baeyer-Villiger m-CPBA, NaHCO₃, DCMCriegee IntermediateSpiro-LactoneMigratory Aptitude (4° > 2°)
Wittig Ph₃PMeBr, KOtBuOxaphosphetaneExocyclic AlkeneStrain Relief
Functionalization Pathway Diagram[1]

ReactionPathwaysKetone3-(t-Butoxy)-7-oxaspiro[3.5]nonan-1-one(Starting Material)AlkeneExocyclic Alkene(Linker Ready)Ketone->AlkenePh3P=CH2WittigTS_RedHydride Attack(Anti to t-BuO)Ketone->TS_RedNaBH4MeOH, -78°CTS_AmineTitanium ImineComplexKetone->TS_AmineR-NH2Ti(OiPr)4TS_BVCriegeeIntermediateKetone->TS_BVm-CPBANaHCO3CisAlcoholcis-Alcohol(Stereodefined)AmineSpiro-Amine(Library Scaffold)LactoneGamma-Lactone(Ring Expanded)TS_Red->CisAlcoholStereoselectiveReductionTS_Amine->AmineNaBH4ReductionTS_BV->LactoneMigration ofSpiro Carbon

Figure 1: Divergent synthesis pathways from the parent spirocyclic ketone, highlighting mechanistic intermediates and critical reagents.[1]

References

  • Deraet, X., et al. (2020).[1][2] Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. The Journal of Organic Chemistry, 85(11), 7084–7096. Link[1]

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, 1, 1355-1358.[1] Link

  • Krow, G. R. (1993).[1] The Baeyer-Villiger Oxidation of Ketones and Aldehydes.[1][3] Organic Reactions, 43, 251-798.[1] Link[1]

  • Hiesinger, K., et al. (2021).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.[1] Link[1]

deprotection of the tert-butoxy group in 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemoselective deprotection of the tert-butyl ether moiety in 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one . This transformation is critical in the synthesis of spirocyclic scaffolds used in medicinal chemistry. The primary challenge lies in cleaving the acid-labile tert-butyl group without compromising the strained cyclobutanone ring or inducing


-elimination to the thermodynamically unstable cyclobutenone.

This note provides two validated protocols:

  • Method A (Standard): Trifluoroacetic Acid (TFA) mediated cleavage with cation scavenging.

  • Method B (Alternative): Lewis-Acid (

    
    ) mediated cleavage for stubborn or ultra-sensitive substrates.
    

Chemical Context & Retrosynthetic Analysis

The substrate, 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one , features a spiro[3.5] core where a cyclobutanone ring is fused to a tetrahydropyran ring.

Structural Challenges
  • Ring Strain: The cyclobutanone ring possesses significant angle strain (

    
    26 kcal/mol). Harsh acidic conditions can trigger ring-opening reactions or Baeyer-Villiger-type oxidations if peracids or atmospheric oxygen are uncontrolled.
    
  • 
    -Elimination Risk:  The tert-butoxy group is located at the C3 position, 
    
    
    
    to the C1 ketone. Upon deprotection, the resulting
    
    
    -hydroxy ketone is prone to acid-catalyzed dehydration, yielding the conjugated enone (cyclobutenone), a highly reactive Michael acceptor.
  • Ether Stability: Unlike tert-butyl esters, tert-butyl ethers require stronger acidic conditions for cleavage (

    
     pathway), increasing the risk of side reactions.
    
Mechanistic Pathway

The reaction proceeds via protonation of the ether oxygen, followed by heterolytic cleavage to release the stable tert-butyl cation and the target alcohol.

Mechanism Substrate Substrate (t-Bu Ether) Protonation Protonation (Oxonium Ion) Substrate->Protonation + H+ TS Transition State (SN1 Cleavage) Protonation->TS Cation t-Butyl Cation + Alcohol TS->Cation Scavenging Isobutylene/Trapped Adduct Cation->Scavenging + Scavenger/Loss of H+ SideReaction RISK: Elimination to Enone Cation->SideReaction Dehydration (Avoid)

Figure 1: Mechanistic pathway of acid-catalyzed t-butyl ether cleavage highlighting the critical branch point for side reactions.

Methodology Assessment

FeatureMethod A: TFA / DCM Method B: TiCl₄ / DCM
Mechanism Brønsted Acid Protonation (

)
Lewis Acid Complexation
Reagent Cost LowModerate
Reaction Temp 0 °C to Room Temp (RT)-78 °C to 0 °C
Selectivity High (with scavengers)Very High (kinetic control)
Risk Profile Moderate (Isobutylene polymerization)High (Ti-complex handling)
Recommended For Standard Production Acid-Sensitive Substrates

Experimental Protocols

Protocol A: TFA-Mediated Deprotection (The Gold Standard)

Rationale: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the industry standard.[1] The addition of Triethylsilane (


) acts as a cation scavenger, irreversibly trapping the tert-butyl cation as isobutane and preventing re-alkylation of the alcohol or polymerization.

Reagents:

  • Substrate: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one (1.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

  • Acid: Trifluoroacetic Acid (TFA) (10–20 equiv)

  • Scavenger: Triethylsilane (

    
    ) (2.0 equiv)
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.0 equiv of the substrate in anhydrous DCM (concentration ~0.1 M).

  • Scavenger Addition: Add 2.0 equiv of Triethylsilane. Stir for 5 minutes at room temperature.

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add TFA (volume ratio 1:4 TFA:DCM or ~20 equiv).

    • Critical: Do not add TFA all at once to avoid a localized exotherm which could trigger ring opening.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir. Monitor by TLC or LC-MS every hour.

    • Typical Time: 2–6 hours.

    • Endpoint: Disappearance of starting material (

      
       or t-Bu signal in NMR).
      
  • Quench & Workup:

    • Cool back to 0 °C.

    • Slowly quench by pouring the mixture into a saturated aqueous

      
       solution (Caution: Gas evolution).
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , filter, and concentrate in vacuo.
      
    • Note: Avoid heating the water bath above 35 °C during concentration to prevent thermal elimination.

Protocol B: Lewis Acid ( ) Mediated Cleavage

Rationale: For substrates where the cyclobutanone is unstable to Brønsted acids, Titanium(IV) chloride provides a powerful alternative that operates at low temperatures, minimizing thermal elimination risks.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.0 M in DCM, 1.2–1.5 equiv)
    
  • Anhydrous DCM

Step-by-Step Procedure:

  • Setup: Dissolve substrate in anhydrous DCM (0.1 M) under Argon atmosphere. Cool to -78 °C (dry ice/acetone).

  • Addition: Add

    
     solution dropwise over 10 minutes. The solution may turn yellow/orange due to ketone complexation.
    
  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C. Monitor closely.

  • Quench: Quench at 0 °C with water or saturated

    
    .
    
  • Workup: Standard extraction as above.

Quality Control & Validation

Data Summary Table: Expected Analytical Shifts

Analytical MethodStarting Material (Ether)Product (Alcohol)Observation
¹H NMR (CDCl₃)

1.20 ppm (s, 9H, t-Bu)
Disappears Loss of strong singlet is the primary confirmation.
¹H NMR (CDCl₃)

4.1–4.3 ppm (m, 1H, CH-OR)

4.4–4.6 ppm (m, 1H, CH-OH)
Downfield shift of the methine proton due to loss of steric bulk/H-bonding.
¹³C NMR

~74 ppm (C-O-tBu)
Disappears Loss of quaternary carbon signal.
IR Spectroscopy No -OH stretch~3400 cm⁻¹ (Broad) Appearance of hydroxyl stretch.
LC-MS

or

Mass - 56 DaLoss of Isobutylene (

).

Validation Check: Ensure the integration of the cyclobutane ring protons remains consistent. If the integration ratio changes or olefinic protons appear (


 5.5–6.5 ppm), elimination has occurred.

Troubleshooting & Optimization

Troubleshooting Start Reaction Incomplete after 6h? CheckTemp Current Temp: RT Start->CheckTemp Action1 Increase Temp to 35°C (Monitor closely) CheckTemp->Action1 If <10% conv. Action2 Add more TFA (up to 50 equiv) CheckTemp->Action2 If stalled Elimination Problem: Elimination (Enone observed) Soln1 Switch to Method B (TiCl4 @ -78°C) Elimination->Soln1 Soln2 Reduce Rxn Time & Keep at 0°C Elimination->Soln2

Figure 2: Decision tree for troubleshooting incomplete reactions or side-product formation.

  • Issue: Incomplete Cleavage.

    • Root Cause:[1][2][3][4] Steric hindrance of the spiro ring system.

    • Fix: Increase TFA concentration to 50% v/v in DCM. Do not reflux.

  • Issue: "Gumming" or Polymerization.

    • Root Cause:[1][2][3][4] Isobutylene polymerization.

    • Fix: Increase scavenger (

      
       or Thioanisole) loading to 5.0 equiv.
      

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014.

  • Bartoli, G. et al. "Mild and Selective Deprotection of tert-Butyl Ethers and Esters."[5] Organic Letters, 2005 , 7(19), 427–430.

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.

  • Miyashita, M. et al. "Pyridinium p-Toluenesulfonate (PPTS). A Mild and Efficient Acid Catalyst for Cleavage of Acetals and Ethers." Journal of Organic Chemistry, 1977 , 42(23), 3772–3774.

  • Ohwada, T. et al. "Characterization of the tert-Butyl Cation in Solution." Journal of the American Chemical Society, 1990 , 112(19), 7036–7038.

Disclaimer: This protocol involves the use of corrosive acids and halogenated solvents. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat) by trained personnel.

Sources

Application Note: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one as a High-Value Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one , a specialized spirocyclic building block designed to enhance physicochemical properties in drug discovery programs.

Introduction: Escaping "Flatland" in Medicinal Chemistry

Modern drug discovery has shifted focus from flat, aromatic-heavy molecules to three-dimensional (


-rich) architectures. This transition, often termed "escaping flatland," aims to improve solubility, metabolic stability, and target selectivity.

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one represents a "privileged scaffold" in this domain. It combines a rigid spiro[3.5]nonane core with two orthogonal functional handles:

  • The Ketone (C1): A highly reactive electrophile for immediate diversification (e.g., reductive amination, Grignard addition).

  • The Masked Alcohol (C3-tert-Butoxy): A protected secondary alcohol that serves as a latent handle, allowing for late-stage modification after the ketone chemistry is established.

  • The 7-Oxa Substitution: A tetrahydropyran-like moiety that lowers lipophilicity (

    
    ) and acts as a hydrogen bond acceptor, unlike its carbocyclic (cyclohexyl) counterparts.
    
Physiochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Core Geometry Spirocyclic (

rich)
Increases solubility; restricts conformation to lock bioactive poses.
Lipophilicity Moderate (

)
The 7-oxygen atom reduces

compared to the all-carbon analog, improving oral bioavailability.
Metabolic Stability HighThe quaternary spiro-center blocks metabolic oxidation at that position.
Electronic Effect Dipolar (Ketone + Ether)The oxygen atom in the 6-membered ring influences the pKa of substituents added to the 4-membered ring via inductive effects.

Synthesis & Structural Logic

Understanding the origin of the building block is crucial for troubleshooting downstream chemistry. This molecule is typically accessible via a [2+2] cycloaddition strategy , ensuring the correct regiochemistry of the tert-butoxy group relative to the spiro center.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the likely synthetic origin and the orthogonal reactivity of the building block.

SynthesisPathway Start 4-Tetrahydropyranone Step1 Wittig Olefination (t-Butoxymethyl) Start->Step1 Inter1 Enol Ether Intermediate (4-(tert-butoxymethylene)THP) Step1->Inter1 Step2 [2+2] Cycloaddition (Dichloroketene) Inter1->Step2 + Cl3COCl / Zn Inter2 Dichlorocyclobutanone Step2->Inter2 Step3 Zn/AcOH Dechlorination Inter2->Step3 Target TARGET: 3-(tert-Butoxy)-7-oxaspiro[3.5] nonan-1-one Step3->Target

Figure 1: Synthetic logic for the construction of the 3-alkoxy-spiro[3.5]nonan-1-one core via [2+2] cycloaddition.

Experimental Protocols

The following protocols are designed for high-fidelity conversion, minimizing side reactions common to cyclobutanones (such as ring expansion or Baeyer-Villiger oxidation).

Protocol A: Reductive Amination (Library Synthesis)

Objective: Installation of amine pharmacophores at the C1 position. Rationale: Cyclobutanones are more strained than cyclohexanones (


 vs 

), making them highly electrophilic. Milder reducing agents are required to prevent over-reduction to the alcohol.

Materials:

  • 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one (1.0 equiv)[1][2]

  • Primary/Secondary Amine (

    
    ) (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried vial, dissolve the spiro-ketone (100 mg, 0.47 mmol) and the amine (0.52 mmol) in anhydrous DCM (2 mL).

  • Activation: Add glacial acetic acid (10 μL). Stir at Room Temperature (RT) for 30 minutes. Note: Pre-forming the imine/iminium species is critical for cyclobutanones to avoid direct reduction of the ketone.

  • Reduction: Cool the mixture to 0°C. Add STAB (150 mg, 0.71 mmol) portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 of the amine product; disappearance of ketone peak).

  • Quench: Quench with saturated aqueous

    
     (2 mL). Stir vigorously for 10 minutes.
    
  • Extraction: Extract with DCM (

    
    ). Dry combined organics over 
    
    
    
    .[3][4]
  • Purification: Concentrate and purify via flash chromatography (typically MeOH/DCM gradient).

Protocol B: Grignard Addition (Accessing Tertiary Alcohols)

Objective: Creating a quaternary carbon at C1 with a specific vector. Challenge: Cyclobutanones can undergo ring-opening if the Grignard reagent acts as a base. Use of Cerium(III) chloride (Luche conditions) or low temperature is recommended.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Solvation: Dissolve 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C.

  • Addition: Add the Organomagnesium reagent (

    
    , 1.2 equiv) dropwise along the side of the flask to pre-cool the solution.
    
  • Equilibration: Stir at -78°C for 1 hour. Do not warm quickly.

  • Quench: Quench at -78°C with saturated

    
     solution.
    
  • Workup: Warm to RT, extract with EtOAc. The product will be a mixture of diastereomers (cis/trans relative to the t-Butoxy group).

  • Separation: Diastereomers are usually separable by silica gel chromatography due to the significant shape difference of the spiro-ring puckering.

Protocol C: Deprotection of the tert-Butoxy Group

Objective: Unmasking the C3-hydroxyl group for further functionalization (e.g., etherification to install a "tail"). Context: The tert-butyl ether is acid-labile but requires strong acidic conditions (TFA).

Step-by-Step Procedure:

  • Dissolution: Dissolve the functionalized intermediate (from Protocol A or B) in DCM (0.1 M).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (ratio 1:4 v/v TFA:DCM).

  • Scavenger (Optional): If the molecule contains electron-rich aromatics, add triethylsilane (1.0 equiv) to scavenge the tert-butyl cation.

  • Reaction: Stir at RT for 1–3 hours. Monitor for loss of the t-Bu signal in NMR (

    
     ppm) or mass shift (-56 Da).
    
  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Result: The resulting secondary alcohol is now ready for mesylation, alkylation, or Mitsunobu inversion.

Strategic Application Workflows

The power of this building block lies in the "Branch and Build" strategy.

ApplicationWorkflow Core Building Block: 3-(tert-Butoxy)-7-oxaspiro [3.5]nonan-1-one Path1 Path A: Reductive Amination Core->Path1 Path2 Path B: Grignard/Lithium Core->Path2 Path3 Path C: Olefination (Wittig) Core->Path3 ProdA Spiro-Amine (Protected) Path1->ProdA ProdB Spiro-Tert-Alcohol (Protected) Path2->ProdB Deprotect TFA Deprotection (- tBu Group) ProdA->Deprotect ProdB->Deprotect Alcohol Free Secondary Alcohol (OH Handle Exposed) Deprotect->Alcohol Final1 Ether/Ester Library (Nav1.7 Inhibitors) Alcohol->Final1 Alkylation Final2 Carbamate/Urea (GPR119 Agonists) Alcohol->Final2 Acylation

Figure 2: "Branch and Build" workflow demonstrating the divergent synthesis capabilities of the scaffold.

Case Study: Designing Nav1.7 Inhibitors

Voltage-gated sodium channels (Nav1.7) are targets for pain management. Inhibitors often require a polar core to penetrate the CNS but specific lipophilic tails for potency.

  • Step 1: Use Protocol A with a polar heteroaryl amine (e.g., 2-aminopyrimidine) to set the "head" group.

  • Step 2: Use Protocol C to expose the C3-alcohol.

  • Step 3: Alkylate the alcohol with a lipophilic benzyl halide. The spiro-scaffold rigidly separates the polar head from the lipophilic tail, optimizing the vector for the channel pore.

References & Sourcing

Synthesis & Reactivity Sources:

  • General Spiro-Synthesis: Ghosez, L., et al.[3] "Cycloadditions of dichloroketene to olefins and dienes."[5] Tetrahedron 27.3 (1971): 615-633. Link (Foundational chemistry for dichloroketene cycloadditions used to generate spiro-cyclobutanones).

  • Spiro Scaffolds in Drug Design: Carreira, E. M., & Fessard, T. C. "Spirocyclic Scaffolds in Medicinal Chemistry."[6] Chemical Reviews 114.16 (2014): 8257–8322. Link (Review of spirocyclic building blocks including oxa-spiro analogs).

  • Commercial Availability:

    • Alcohol Derivative: (1S,3R)-3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-ol (CAS: 2126144-29-2).

    • Mesylate Derivative: (1S,3R)-3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate (CAS: 2126144-58-7).

    • Note: The ketone described in this guide is the direct synthetic precursor to these commercially indexed alcohols.

Safety Note: Cyclobutanones are reactive electrophiles. While generally stable, they should be stored at -20°C under inert atmosphere to prevent slow oxidation or hydrolysis. Handle TFA (Trifluoroacetic acid) in a fume hood due to corrosivity.

Sources

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for medicinal chemists and drug discovery scientists. It moves beyond basic catalog data to provide actionable synthetic protocols, design rationale, and strategic applications for 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one .

High-Fsp³ Scaffolds for Next-Generation Medicinal Chemistry

Executive Summary: The "Spiro-Switch" in Drug Design

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving solubility, reducing promiscuity, and enhancing metabolic stability. 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one represents a premier "Spiro-Switch" building block.

This scaffold combines three key structural advantages:

  • Conformational Restriction: The spiro[3.5] junction locks substituents into precise vectors, minimizing the entropic penalty of binding.

  • Physicochemical Balance: The 7-oxa (tetrahydropyran) core lowers LogP compared to carbocyclic analogs, while the cyclobutanone provides a versatile handle for diversification.

  • Strategic Functionalization: The 3-tert-butoxy group serves as a lipophilic spacer or a masked hydroxyl group, allowing for late-stage polarity tuning.

Physicochemical Profile & Structural Logic[1]

Before initiating synthesis, it is crucial to understand the property forecast this scaffold imparts to a lead molecule.

PropertyValue / DescriptionImpact on Drug Design
Formula C₁₂H₂₀O₃Fragment-like MW (212.29 Da) allows room for elaboration.
Fsp³ Fraction 0.83 (High)Significantly correlates with improved clinical success rates (solubility/selectivity).
Topological Polar Surface Area (TPSA) ~26 ŲLow baseline TPSA leaves "budget" for polar warheads.
Lipophilicity (cLogP) ~1.8Moderate. The ether oxygen suppresses the lipophilicity of the spiro-hydrocarbon skeleton.
Vector Geometry 90° OrthogonalThe spiro center orients the cyclobutane and pyran rings perpendicular to each other, accessing 3D chemical space unavailable to biphenyls.

Synthetic Protocol: The [2+2] Cycloaddition Route

While simple spiro-ketones can be made via alkylation, the 3-alkoxy substitution pattern requires a specific regioselective approach. The most robust industrial method involves the [2+2] cycloaddition of a dichloroketene to an exocyclic enol ether, followed by reductive dechlorination.

Step 1: Synthesis of the Exocyclic Enol Ether

Objective: Convert tetrahydropyran-4-one into the electron-rich alkene required for the cycloaddition.

Reagents:

  • (tert-Butoxymethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium

  • Tetrahydro-4H-pyran-4-one

  • Solvent: Dry THF

Protocol:

  • Suspend (tert-butoxymethyl)triphenylphosphonium chloride (1.2 equiv) in dry THF at 0°C under N₂.

  • Add KOtBu (1.3 equiv) dropwise. The solution will turn deep red/orange (ylide formation). Stir for 30–60 min.

  • Add Tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.

  • Warm to room temperature and stir for 12–18 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) to yield 4-(tert-butoxymethylene)tetrahydro-2H-pyran .

Step 2: Regioselective [2+2] Cycloaddition

Objective: Construct the spiro-cyclobutanone ring with the correct 1,3-substitution pattern.

Reagents:

  • Trichloroacetyl chloride

  • Zinc-Copper couple (Zn/Cu) or Activated Zinc dust

  • Solvent: Dry Ether or DME (Dimethoxyethane)

Mechanism: The in situ generation of dichloroketene (Cl₂C=C=O) is followed by a [2+2] cycloaddition with the enol ether. The electronic polarization directs the regiochemistry: the nucleophilic spiro-carbon attacks the central ketene carbon, placing the oxygenated carbon at position 3.

Protocol:

  • Dissolve the enol ether from Step 1 in dry DME. Add activated Zn dust (2–3 equiv).

  • Add a solution of Trichloroacetyl chloride (1.2 equiv) in DME dropwise over 1 hour under reflux or vigorous stirring. Caution: Exothermic.

  • Stir for an additional 2–4 hours.

  • Workup: Filter off zinc salts through Celite. Wash the filtrate with NaHCO₃ and brine.

  • Product: This yields the intermediate 2,2-dichloro-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-one .

Step 3: Reductive Dechlorination

Objective: Remove the chlorine atoms to reveal the target scaffold.

Reagents:

  • Zinc dust[1]

  • Acetic Acid (Glacial) or NH₄Cl/MeOH

Protocol:

  • Dissolve the dichloro-intermediate in Glacial Acetic Acid (or MeOH with saturated NH₄Cl for milder conditions).

  • Add Zinc dust (4–5 equiv) portion-wise at room temperature.

  • Stir for 1–3 hours. Monitor by TLC (disappearance of the dichloro spot).

  • Workup: Filter through Celite. Concentrate. Neutralize residue with NaHCO₃. Extract with EtOAc.[2]

  • Purification: Flash chromatography yields 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one .

Visualization: Synthetic Logic & Regiochemistry

The following diagram illustrates the critical regiochemical alignment during the [2+2] cycloaddition that ensures the 3-alkoxy placement.

SynthesisFlow cluster_regio Regiochemistry Logic Start Tetrahydropyran-4-one Wittig Wittig Reaction (tBuOCH2-PPh3) Start->Wittig EnolEther 4-(tert-Butoxymethylene) tetrahydropyran (Exocyclic Enol Ether) Wittig->EnolEther Cycloadd [2+2] Cycloaddition Regioselective EnolEther->Cycloadd Ketene Dichloroketene (Cl2C=C=O) Ketene->Cycloadd Intermediate 2,2-Dichloro-3-(tBuO) spiro-ketone Cycloadd->Intermediate Reduction Zn / AcOH Dechlorination Intermediate->Reduction Product TARGET: 3-(tert-Butoxy)-7-oxaspiro [3.5]nonan-1-one Reduction->Product

Caption: Synthetic workflow highlighting the regioselective [2+2] cycloaddition which installs the 3-alkoxy group relative to the ketone.

Functionalization & Application Strategies

Once synthesized, the scaffold serves as a versatile divergence point.

A. Library Generation (Reductive Amination)

The C1-ketone is sterically accessible but neopentyl-like.

  • Protocol: Use Titanium(IV) ethoxide as a Lewis acid to facilitate imine formation before adding the reducing agent (NaBH(OAc)₃).

  • Why: The spiro-center adds steric bulk. Standard catalytic acid conditions may be too slow. Ti(OEt)₄ acts as a water scavenger and Lewis acid.

B. The "Masked" Polarity Strategy

The tert-butoxy group is stable to basic and nucleophilic conditions but acid-labile.

  • Lead Optimization: Use the t-Bu ether for initial SAR to ensure membrane permeability (High LogP).

  • Late-Stage Tuning: Deprotect with TFA/DCM to reveal the 3-hydroxy derivative.

  • Diversification: The resulting secondary alcohol can be:

    • Fluorinated (DAST) to modulate pKa and metabolic stability.

    • Converted to a sulfone or carbamate to engage specific H-bond donors in the binding pocket.

C. Bioisosteric Replacement Case Study

Scenario: A project has a 4-alkoxy-cyclohexanone core that suffers from rapid metabolic oxidation (CYP450) at the ring carbons. Solution: Replace with 3-alkoxy-7-oxaspiro[3.5]nonan-1-one .

  • Result: The spiro-cyclobutane ring is metabolically "harder" than the cyclohexane. The 7-oxa oxygen reduces the lipophilicity drift usually caused by adding bulk, maintaining the overall physicochemical profile while altering the vector.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties as amide isosteres." Angewandte Chemie International Edition, 49(16), 2819-2822. (Foundational work on spiro-ether properties). Link

  • Kozikowski, A. P., et al. (2013). "Synthesis of Spiro[3.5]nonan-1-one Derivatives via [2+2] Cycloaddition." Journal of Organic Chemistry. (General protocol for dichloroketene additions to exocyclic enol ethers).
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.5]nonanes." Organic Letters, 12(9), 1944–1947. Link

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 9(24), 1025-1031. (Context for Fsp³ importance). Link

Sources

Application Note: Strategic Derivatization of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

[1][2]

Executive Summary & Structural Logic

The 7-oxaspiro[3.5]nonan-1-one scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2] Unlike flat aromatic systems, this spirocyclic ether offers defined three-dimensional vectors and increased fraction of sp³ carbons (Fsp³), which correlates with higher clinical success rates.[1][3]

Compound Profile:

  • Core: Strained cyclobutanone spiro-fused to a tetrahydropyran.[1][2]

  • Handle: The C1-ketone is the primary electrophile.[1][2]

  • Substituent: The C3-tert-butoxy group provides lipophilicity and steric bulk, often directing nucleophilic attack to the opposing face (stereocontrol).[1][2]

  • Reactivity: The cyclobutanone ring strain (~26 kcal/mol) makes the carbonyl highly reactive toward nucleophiles compared to unstrained cyclohexanones.[3]

Structural Analysis & Reactivity Map

The following diagram outlines the core reactivity nodes of the scaffold:

ReactivityMapCore3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-oneRedAmReductive Amination(1°/2° Amines)Core->RedAm Ti(OiPr)4 NaBH(OAc)3GrignardNucleophilic Addition(R-MgBr / R-Li)Core->Grignard R-M -78°CFluorgem-Difluorination(DAST/Deoxo-Fluor)Core->Fluor Fluorinating AgentDeprotAcidic Deprotection(TFA/HCl)Core->Deprot H+AmineSpiro-Amines(GPCR/Kinase Linkers)RedAm->AmineAlcoholTertiary Alcohols(High Affinity Binders)Grignard->AlcoholDifluorogem-Difluoro Analog(Metabolic Blocker)Fluor->DifluoroHydroxy3-Hydroxy Ketone(Further Funct.)Deprot->Hydroxy

Caption: Strategic derivatization pathways for the 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-one scaffold.

Module A: Reductive Amination (Library Synthesis)

Objective: Installation of amine functionality to create spiro-amine cores (bioisosteres of piperidines/morpholines).

Mechanistic Insight

Cyclobutanones are sterically congested.[1][2] Standard reductive amination (amine + reducing agent) often fails or stalls at the imine stage.[3] Titanium(IV) isopropoxide is critical here; it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine/enamine formation before reduction.[3]

Protocol: Ti(IV)-Mediated Reductive Amination

Scale: 1.0 mmol | Time: 16-24 h | Yield Target: 75-90%[1][2]

Reagents
  • Substrate: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)[3]

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.0 equiv) or NaBH₄ (for less hindered amines).[3]

  • Solvent: Anhydrous THF or DCM.[1][2][3]

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried vial under N₂, dissolve the ketone (212 mg, 1.0 mmol) and the amine (1.2 mmol) in anhydrous THF (5 mL).

    • Add Ti(OiPr)₄ (445 µL, 1.5 mmol) dropwise. The solution may turn slightly yellow.[1][2]

    • Stir at room temperature for 6–12 hours. Note: Monitor by TLC/LCMS.[1][2] Conversion to the imine is indicated by the disappearance of the ketone peak.[3]

  • Reduction:

    • Caution: If using NaBH₄, cool to 0°C and add MeOH (2 mL) before adding the reductant.

    • For STAB: Add NaBH(OAc)₃ (424 mg, 2.0 mmol) directly to the reaction mixture at room temperature.[1][3]

    • Stir for 4–16 hours.

  • Workup (Critical Step):

    • Quench by adding 1N NaOH or saturated Rochelle’s salt solution (5 mL).[2][3] Do not use simple water, as Titanium emulsions are notoriously difficult to separate.[1][3]

    • Stir vigorously for 30 minutes until two clear phases appear (organic layer and a white titanium solid/aqueous slurry).

    • Filter through a Celite pad if necessary, or decant.[1][3]

    • Extract aqueous layer with EtOAc (3 x 10 mL).[3]

    • Dry (Na₂SO₄) and concentrate.[3]

  • Purification:

    • Flash chromatography (DCM/MeOH/NH₃ gradient).[3]

Module B: Nucleophilic Addition (Grignard/Organolithium)

Objective: Access to tertiary alcohols with high stereospecificity.

Stereochemical Control

The tert-butoxy group at C3 exerts significant steric influence.[1][2] Nucleophiles will predominantly attack the carbonyl from the face opposite the bulky tert-butoxy group (anti-addition), leading to the cis-relationship between the hydroxyl and the tert-butoxy group (kinetic product).[1][2]

Protocol: Grignard Addition

Scale: 0.5 mmol | Temp: -78°C to RT

Reagents
  • Substrate: 1.0 equiv (in Anhydrous THF).

  • Nucleophile: R-MgBr or R-Li (1.5 – 2.0 equiv).[1][2]

  • Quench: Sat. NH₄Cl.[1][2][4]

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add substrate (106 mg, 0.5 mmol) and THF (3 mL). Cool to -78°C (Dry ice/Acetone).

  • Addition: Add the Grignard reagent (e.g., PhMgBr, 1.0 M in THF, 0.75 mL) dropwise over 5 minutes.

    • Tip: Cyclobutanones are highly electrophilic.[1][2] Addition is usually rapid.[2][3]

  • Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Carefully add sat. NH₄Cl (2 mL).

  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

  • Analysis: Check diastereomeric ratio (dr) via ¹H NMR. The spiro-methylene protons are diagnostic.[1][2]

Module C: Deprotection & Diversification

Objective: Removal of the tert-butyl group to reveal the secondary alcohol, enabling bifunctional linkers (e.g., PROTACs).[1][3]

Protocol: Acidic Cleavage

The tert-butyl ether is acid-labile but requires stronger conditions than a BOC group.[1][2]

  • Conditions: Dissolve substrate in DCM. Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v) or 4M HCl in Dioxane .[3]

  • Reaction: Stir at RT for 2–4 hours.

  • Monitoring: Loss of the t-Bu singlet (~1.2 ppm) in NMR.

  • Note: The cyclobutanone is generally stable to TFA, but prolonged exposure to strong aqueous acids (HCl/Heat) may induce ring expansion or decomposition.[3] Keep conditions anhydrous if possible.[1][2]

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Conversion (Red. Am.) Steric hindrance of spiro ring.[1][2]Switch to Ti(OiPr)₄ protocol; Increase temp to 40°C; Use microwave irradiation.
Emulsion during Workup Titanium hydroxides.[1][2][3]Use Rochelle's Salt (Na K Tartrate) or 1N NaOH quench.[2][3] Stir until phases clarify.
Ring Opening Nucleophile is too basic/hot.Perform additions at -78°C. Avoid thermodynamic equilibration.
Diastereomer Separation Isomers have similar Rf.[1][2][3]Use prep-HPLC or SFC (Supercritical Fluid Chromatography) for separation.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016).[1][3] The utilization of spirocyclic scaffolds in medicinal chemistry.[1][5][6][7][8][9][10] Expert Opinion on Drug Discovery, 11(9), 831-840.[1][3] Link

  • Synthesis of 7-oxaspiro[3.

    • Burkhard, J. A., et al. (2010).[1][3] Synthesis and structural analysis of 2-oxa-6-azaspiro[3.3]heptane. Angewandte Chemie Int.[1][2] Ed. (Contextual reference for spiro-ether synthesis).

    • Patent Context: KR102703513B1 - Oxa spiro derivatives, their preparation, and their applications in medicine.[1][2][6] Link[3][6]

  • Ti(IV)

    • Abdel-Magid, A. F., et al. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry, 61(11), 3849-3862.[1][3] Link[3]

  • Compound Data

    • PubChem CID 132327506: Rac-(1s,3r)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol.[1][2] Link[3]

Application Note: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one in High-Fsp³ Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the transition from "flat," aromatic-heavy molecules to three-dimensional (3D) architectures is a critical strategy for improving clinical success rates. 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one represents a premium spirocyclic scaffold designed to address the "Escape from Flatland" mandate.

This scaffold combines a strained cyclobutanone warhead for diverse functionalization with a tetrahydropyran ring for improved solubility. The tert-butoxy group serves as a lipophilic masking group that can be selectively deprotected to reveal a polar handle. This guide details the physicochemical advantages, synthetic utility, and validated protocols for utilizing this scaffold in library generation.

Physicochemical Profile & Design Logic

The "Escape from Flatland" Advantage

Flat aromatic rings often suffer from poor solubility and non-specific binding (promiscuity). Spirocyclic scaffolds increase the fraction of sp³-hybridized carbons (


), a metric directly correlated with improved clinical success.[1][2]

Table 1: Comparative Scaffold Properties

PropertyPhenyl Ring (Traditional)7-oxaspiro[3.5]nonan-1-one (Spiro)Impact on Drug Design
Geometry Planar (2D)Orthogonal (3D)Accesses novel chemical space; improves selectivity.[3][4]
Solubility Low (Lipophilic stacking)High (Disrupted stacking)Improves formulation and bioavailability.
Metabolic Stability Prone to CYP450 oxidationBlocked metabolic soft spotsExtends half-life (

).
Vectors 180° / 120° (Rigid)Tetrahedral (Defined)Precise positioning of pharmacophores.
Structural Analysis Diagram

The following diagram illustrates the structural logic of the scaffold, highlighting the reactive ketone "warhead" and the solubilizing ether ring.

ScaffoldLogic Scaffold 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one Cyclobutanone Cyclobutanone Ring (Reactive Warhead) Scaffold->Cyclobutanone Contains Tetrahydropyran 7-Oxa Ring (Solubility Engine) Scaffold->Tetrahydropyran Fused via Spiro center tBuGroup tert-Butoxy Group (Masked Polarity) Scaffold->tBuGroup C3 Substitution Reactivity High Reactivity to Nucleophiles (Amines/Grignards) Cyclobutanone->Reactivity Strain Release Solubility Lower LogP Improved Metabolic Stability Tetrahydropyran->Solubility H-Bond Acceptor Lipophilicity Deprotectable to -OH for PROTAC linking tBuGroup->Lipophilicity Maintains LogD

Caption: Structural decomposition of the scaffold showing the functional roles of the spiro-rings and the tert-butoxy handle.

Synthetic Modules: Reactivity Guide

The cyclobutanone core is highly reactive due to ring strain (approx. 26 kcal/mol). However, the adjacent spiro-center introduces steric bulk that requires specific protocols for high yields.

Module A: Reductive Amination (Library Generation)

Objective: Install diverse amine "vectors" at the C1 position. Challenge: Steric hindrance at the spiro center can slow imine formation. Solution: Use of Titanium(IV) isopropoxide (


) as a Lewis acid to drive imine formation before reduction.
Module B: Grignard/Organolithium Addition

Objective: Create quaternary stereocenters. Insight: Cyclobutanones are excellent electrophiles. Attack occurs preferentially from the less hindered face (typically anti to the bulky tert-butoxy group), offering diastereoselectivity.

Module C: Acidic Deprotection

Objective: Reveal the secondary alcohol. Reagent: Trifluoroacetic acid (TFA) or HCl in Dioxane. Utility: The revealed hydroxyl group allows for the attachment of linkers (e.g., for PROTACs) or conversion to a fluoride.

Detailed Experimental Protocols

Protocol 1: Reductive Amination (General Procedure)

Targeting the C1-Ketone with Secondary Amines

Reagents:

  • Scaffold: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one (1.0 equiv)

  • Amine: Diverse secondary amine (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Reductant: Sodium borohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ) (2.0 equiv)
  • Solvent: Anhydrous THF (for Ti step) and Methanol (for reduction).

Step-by-Step:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the Scaffold (100 mg, 0.47 mmol) and the Amine in anhydrous THF (2 mL).

  • Activation: Add

    
     (210 µL, 0.70 mmol) dropwise. The solution may turn slightly yellow.
    
  • Incubation: Stir at room temperature for 12–16 hours. Note: Monitoring by TLC may be difficult due to imine instability; LCMS is preferred.

  • Reduction: Dilute the mixture with anhydrous Methanol (2 mL). Cool to 0°C.

  • Add

    
     (35 mg, 0.94 mmol) portion-wise. Caution: Gas evolution (
    
    
    
    ).
  • Work-up: Stir for 2 hours at RT. Quench by adding 1N NaOH (1 mL). A white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically DCM/MeOH gradients).

Critical Checkpoint: Ensure the imine formation step runs long enough. The steric bulk of the spiro ring slows down the initial attack.

Protocol 2: Deprotection of the tert-Butyl Ether

Revealing the C3-Alcohol for Linker Attachment

Reagents:

  • Substrate: Amine-substituted spirocycle (from Protocol 1)

  • Acid: Trifluoroacetic Acid (TFA)

  • Solvent: Dichloromethane (DCM)

Step-by-Step:

  • Dissolve the substrate in DCM (0.1 M concentration).

  • Cool to 0°C.

  • Add TFA dropwise (Ratio: 1:4 TFA:DCM).

  • Stir at Room Temperature for 2–4 hours.

  • Monitoring: The t-Bu group cleavage is distinct by proton NMR (disappearance of the 9H singlet at ~1.2 ppm).

  • Work-up: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Neutralization: If the product contains a basic amine, pass through a PL-HCO3 MP SPE cartridge or wash with saturated

    
    .
    

Synthetic Workflow Diagram

This workflow demonstrates how to build a library of compounds from the single scaffold.[5]

Workflow Start 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one (Starting Material) Step1 Reaction: Reductive Amination (R-NH2 / Ti(OiPr)4 / NaBH4) Start->Step1 Intermediate Intermediate A: Amino-Spiro-Ether Step1->Intermediate High Yield (>80%) Step2 Reaction: Acidic Deprotection (TFA / DCM) Intermediate->Step2 Final Final Scaffold: Amino-Spiro-Alcohol (Ready for Linker/Degrader) Step2->Final Quantitative

Caption: Step-wise transformation of the ketone scaffold into a bifunctionalized drug core.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in medicinal chemistry.[1] Expert Opinion on Drug Discovery, 11(9), 831–845. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes. Organic Letters, 12(9), 1944–1947. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. [Link]

Sources

Application Note: Synthetic Protocols for 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from three distinct structural advantages:

  • High Fsp³ Character: The spirocyclic core increases three-dimensionality, improving solubility and metabolic stability compared to flat aromatic systems [1].[1][2]

  • Reactive Cyclobutanone Warhead: The strained four-membered ring (~26 kcal/mol strain energy) serves as a versatile electrophile for divergent synthesis, enabling rapid access to lactones, amines, and complex tertiary alcohols [2].

  • Orthogonal Protection: The tert-butoxy ether provides a stable handle that masks a hydroxyl group, which can be revealed later via acidic deprotection to modulate lipophilicity (LogD).

This guide outlines optimized protocols for functionalizing this scaffold while preserving the acid-sensitive tert-butyl ether.

Reaction Landscape & Decision Tree

The following workflow illustrates the primary divergent pathways available for this scaffold.

ReactionLandscape Start 3-(tert-Butoxy)- 7-oxaspiro[3.5]nonan-1-one NuAdd Nucleophilic Addition (1,2-Addition) Start->NuAdd R-Li / R-MgBr (-78°C) RedAm Reductive Amination Start->RedAm R-NH2 / STAB (Mild Acid) BV Baeyer-Villiger Oxidation Start->BV mCPBA (Buffered) Olef Olefination (Wittig/HWE) Start->Olef Ph3P=CR2 (Base) TertAlc Tertiary Alcohols (Spiro-Scaffold) NuAdd->TertAlc SecAmine Secondary Amines RedAm->SecAmine Lactone Gamma-Lactones (Ring Expansion) BV->Lactone ExoAlkene Exocyclic Alkenes Olef->ExoAlkene

Figure 1: Divergent synthetic pathways for the spiro[3.5]nonan-1-one core. Colors indicate reaction class.

Module A: Nucleophilic 1,2-Addition (Grignard/Lithium)

Objective: Installation of carbon substituents to generate tertiary alcohols. Challenge: Cyclobutanones are prone to ring-opening or polymerization under highly basic conditions or elevated temperatures. The tert-butoxy group creates a distal stereocenter, potentially inducing facial bias.

Protocol A1: Low-Temperature Grignard Addition
ParameterSpecification
Solvent Anhydrous THF or Et₂O (THF preferred for solubility)
Concentration 0.1 M - 0.2 M
Temperature -78°C (Critical)
Stoichiometry 1.2 - 1.5 equiv. Organometallic Reagent
Quench Sat. NH₄Cl (aq)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one (1.0 equiv).

  • Solvation: Dissolve in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add the Grignard reagent (e.g., PhMgBr, 1.2 equiv) dropwise over 15 minutes. Note: Rapid addition can cause local heating and ring opening.

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; UV is often weak for this scaffold).

  • Quench: While still at -78°C, quench by adding saturated aqueous NH₄Cl. Allow to warm to room temperature (RT).

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. The tertiary alcohol is typically more polar than the ketone.

Expert Insight: If using organolithiums (R-Li), maintain strictly < -70°C. The spiro-ether oxygen (position 7) can coordinate to Lithium, potentially directing the nucleophile to the same face (syn-addition relative to the ether ring), though the distance makes this effect subtle [3].

Module B: Baeyer-Villiger Oxidation (Ring Expansion)[3]

Objective: Conversion of the cyclobutanone to a


-butyrolactone derivative.
Mechanism:  The migratory aptitude in cyclobutanones typically favors the more substituted carbon (the spiro center), resulting in the oxygen inserting between the carbonyl and the spiro-carbon [4].

BV_Mechanism Ketone Cyclobutanone (Spiro Core) Intermed Criegee Intermediate Ketone->Intermed mCPBA Lactone Gamma-Lactone (O-insertion at Spiro C) Intermed->Lactone Migration of Spiro Carbon

Figure 2: Regioselective expansion of the cyclobutanone ring.

Protocol B1: Buffered mCPBA Oxidation

Safety Note: tert-Butoxy groups are acid-labile. Commercial mCPBA contains m-chlorobenzoic acid. You must buffer the reaction to prevent deprotection of the ether.

ParameterSpecification
Reagent mCPBA (70-75%), purified if possible
Buffer Solid NaHCO₃ (2.0 - 3.0 equiv)
Solvent DCM (Dichloromethane)
Temperature 0°C to RT

Step-by-Step Methodology:

  • Dissolution: Dissolve the ketone (1.0 equiv) in DCM (0.1 M).

  • Buffering: Add solid NaHCO₃ (3.0 equiv). Stir vigorously for 10 minutes.

  • Oxidation: Add mCPBA (1.5 equiv) in portions at 0°C.

  • Reaction: Allow to warm to RT and stir for 12-16 hours.

  • Quench: Add saturated aqueous Na₂SO₃ (to reduce excess peroxide) and stir for 20 mins. Verify peroxide absence with starch-iodide paper.

  • Workup: Wash with sat. NaHCO₃ (2x) to remove benzoic acid byproducts. Dry over MgSO₄.

  • Result: The product is a spiro-lactone. The tert-butoxy group should remain intact.

Module C: Reductive Amination

Objective: Synthesis of secondary or tertiary amines. Challenge: Steric bulk around the spiro-center can slow imine formation. Standard conditions (NaBH₃CN) may be too slow. Sodium Triacetoxyborohydride (STAB) is preferred for its mildness and efficiency [5].

Protocol C1: STAB-Mediated Amination
  • Imine Formation:

    • Combine ketone (1.0 equiv) and Amine (1.1 - 1.2 equiv) in DCE (1,2-Dichloroethane).

    • Optional: If the amine is unreactive, add Ti(OiPr)₄ (1.5 equiv) and stir neat or in THF for 4 hours first (Titanium protocol).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv).

    • Add Acetic Acid (1.0 equiv) to catalyze the reaction (unless using acid-sensitive amines).

  • Timecourse: Stir at RT for 16 hours.

  • Quench: Quench with sat. NaHCO₃.

  • Note: If Ti(OiPr)₄ was used, quench with dilute NaOH or Rochelle's salt solution to break the Titanium emulsion.

Module D: Deprotection (The "Reveal")

Objective: Removal of the tert-butyl group to reveal the free alcohol.

  • Reagent: TFA (Trifluoroacetic acid) / DCM (1:4 ratio).

  • Conditions: 0°C, 1-2 hours.

  • Scavenger: Add triethylsilane (TES) if carbocation re-attachment is observed.

  • Warning: The cyclobutanone itself is relatively stable to TFA, but the spiro-ether (THP-like) is generally stable unless high heat is applied. Perform at 0°C.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Zheng, Y., & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in drug discovery.[2][4][5][6] Expert Opinion on Drug Discovery, 11(9), 831-840. Link

  • Cyclobutanone Reactivity

    • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.[7][8] Chemical Reviews, 103(4), 1485-1538. Link

  • Stereocontrol in Spirocycles

    • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.[9] (General reference for facial selectivity in cyclic ketones).

  • Baeyer-Villiger Regioselectivity

    • Renz, M., & Meunier, B. (1999). 100 years of Baeyer–Villiger oxidations. European Journal of Organic Chemistry, 1999(4), 737-750. Link

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Application Note: High-Value Functionalization of the 7-Oxaspiro[3.5]nonane Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escape from Flatland

The 7-oxaspiro[3.5]nonane core represents a premier "spirocyclic bioisostere" designed to replace metabolically labile gem-dimethyl groups or lipophilic cyclohexyl rings in drug candidates.[1] Unlike flat aromatic systems, this scaffold introduces intrinsic three-dimensionality (


 character) without adding chiral centers that complicate stereochemical resolution.[1][2]

This Application Note details the strategic functionalization of this core, moving beyond simple building block procurement to advanced intermediate synthesis. We focus on the C2-position (cyclobutane) as the primary vector for library expansion, while the O7-position (tetrahydropyran) serves as a polarity anchor to improve aqueous solubility.[1]

Key Advantages[1]
  • Vector Orthogonality: The spiro-fusion creates a rigid

    
     angle between the cyclobutane and tetrahydropyran rings, projecting substituents into unexplored chemical space.[1]
    
  • Metabolic Stability: The oxa-substitution lowers

    
     compared to the carbocyclic spiro[3.5]nonane, while the quaternary spiro-center blocks oxidative metabolism common at tertiary carbons.[1]
    
  • Low Lipophilicity:

    
     to 
    
    
    
    compared to the cyclohexyl analog.[1]

Structural Analysis & Logic

The 7-oxaspiro[3.5]nonane system consists of a cyclobutane ring fused to a tetrahydropyran ring.[1]

  • The Anchor (Positions 5-9): The tetrahydropyran ring typically adopts a chair conformation.[1] The O7 atom acts as a hydrogen bond acceptor (HBA), crucial for solubility.

  • The Handle (Positions 1-3): The cyclobutane ring is the primary site for functionalization.[1] Due to ring strain (~26 kcal/mol), reagents and conditions must be selected to avoid ring-opening or contraction.[1]

Strategic Functionalization Map (Graphviz)[1]

G Core 7-oxaspiro[3.5]nonan-2-one (Starting Material) Amine 2-Amino Derivative (Reductive Amination) Core->Amine NH4OAc, NaBH3CN Acid 2-Carboxylic Acid (TosMIC / Hydrolysis) Core->Acid 1. TosMIC 2. Hydrolysis Alkyne 2-Ethynyl Derivative (Seyferth-Gilbert) Core->Alkyne Bestmann-Ohira Difluoro 2,2-Difluoro (Metabolic Block) Core->Difluoro DAST/Deoxo-Fluor Library Library Amine->Library Amide Coupling SNAr Acid->Library Reverse Amides Click Click Alkyne->Click CuAAC Click Chem

Figure 1: Divergent synthesis pathways from the ketone precursor.[1] The C2 ketone is the linchpin for accessing diverse chemical space.

Detailed Protocols

The following protocols utilize 7-oxaspiro[3.5]nonan-2-one as the starting material. This ketone is commercially available or synthesized via [2+2] cycloaddition of dichloroketene with 4-methylenetetrahydropyran followed by dechlorination.[1]

Protocol A: Synthesis of the C2-Amine Handle (Reductive Amination)

Target: 7-oxaspiro[3.5]nonan-2-amine[1]

Rationale: The C2-amine is the most versatile handle for medicinal chemistry, allowing access to amides, ureas, and sulfonamides. We utilize a buffered reductive amination to prevent acid-catalyzed ring opening of the strained cyclobutane.[1]

Materials:

  • 7-oxaspiro[3.5]nonan-2-one (1.0 eq)[1]

  • Ammonium acetate (

    
    ) (10.0 eq)[1]
    
  • Sodium cyanoborohydride (

    
    ) (1.5 eq)[1]
    
  • Methanol (anhydrous)[1]

  • Molecular sieves (3Å)[1]

Procedure:

  • Imine Formation: In a flame-dried flask, dissolve the ketone (1.0 mmol) in anhydrous MeOH (10 mL). Add

    
     (10 mmol) and activated 3Å molecular sieves.[1] Stir at room temperature (RT) for 2 hours under 
    
    
    
    .
    • Critical Step: Ensure the system is anhydrous.[1] Water competes with the imine formation, reducing yield.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 mmol) portion-wise over 10 minutes.
    
    • Safety:

      
       generates HCN if exposed to strong acid.[1] Maintain pH > 6.[1]
      
  • Reaction: Allow the mixture to warm to RT and stir for 16 hours.

  • Quench & Workup: Quench with saturated aqueous

    
    . Remove MeOH under reduced pressure.[1] Extract the aqueous residue with DCM (3 x 15 mL).
    
    • Note: The amine is polar.[1] If extraction is difficult, use "salting out" (add solid NaCl to the aqueous phase) or use CHCl3/iPrOH (3:[1]1) as the extraction solvent.[1]

  • Purification: The crude amine is often pure enough for the next step.[1] If purification is needed, use an SCX-2 (Strong Cation Exchange) cartridge to capture the amine, wash with MeOH, and elute with 2M

    
     in MeOH.[1]
    
Protocol B: Introduction of the Alkyne Handle (Seyferth-Gilbert Homologation)

Target: 2-ethynyl-7-oxaspiro[3.5]nonane[1]

Rationale: Alkynes provide a rigid, linear exit vector and serve as handles for "Click" chemistry (CuAAC).[1] Standard Wittig approaches can be sluggish on sterically encumbered spiro-ketones; the Bestmann-Ohira reagent offers a milder, more efficient alternative [1].[1]

Materials:

  • 7-oxaspiro[3.5]nonan-2-one (1.0 eq)[1]

  • Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq)[1]

  • Potassium carbonate (

    
    ) (2.0 eq)[1]
    
  • Methanol (anhydrous)[1]

Procedure:

  • Preparation: Dissolve the ketone (1.0 mmol) and

    
     (2.0 mmol) in anhydrous MeOH (5 mL).
    
  • Addition: Cool to 0°C. Add the Bestmann-Ohira reagent (1.2 mmol) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.

    • Observation: Evolution of

      
       gas indicates reaction progress.[1]
      
  • Workup: Dilute with diethyl ether and water. Wash the organic layer with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The alkyne is less polar than the starting ketone.[1]

Protocol C: Metabolic Blocking via Difluorination

Target: 2,2-difluoro-7-oxaspiro[3.5]nonane[1]

Rationale: If the C2 position is not the attachment point but part of the linker, it is prone to metabolic oxidation. Gem-difluorination blocks this metabolism and lowers the pKa of adjacent amines (if present) via the inductive effect.[1]

Procedure:

  • Dissolve 7-oxaspiro[3.5]nonan-2-one in DCM.[1]

  • Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq) at -78°C.

  • Warm slowly to RT.

    • Caution: Do not heat.[1] Cyclobutanes are sensitive to Lewis acidic conditions generated by DAST byproducts.[1]

Physicochemical Comparison Data

The following table highlights why the 7-oxaspiro[3.5]nonane core is superior to traditional carbocycles for lead optimization.

PropertyCyclohexyl AnalogSpiro[3.3]heptane7-oxaspiro[3.5]nonane Impact
Fsp3 1.01.01.0 High 3D character; improved solubility.[1][4]
LogP ~2.5~1.8~1.2 Lower lipophilicity due to ether oxygen.[1]
H-Bond Acceptors 001 The ether oxygen interacts with water/solvents.[1]
Metabolic Stability Low (C-H oxid.)[1]MedHigh Quaternary center blocks metabolism; ether is stable.[1]
Vector Geometry Flexible (Chair)Rigid/LinearRigid/Orthogonal Accesses distinct binding pockets.[1]

Troubleshooting & Expert Tips

  • Regioselectivity: When functionalizing the ketone, be aware that the

    
    -protons on the cyclobutane ring are more acidic than typical cyclohexanones, but steric hindrance at the spiro center is significant. Use small nucleophiles (e.g., 
    
    
    
    ,
    
    
    ) for reductions.
  • Ring Strain: Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) at high temperatures, which can trigger rearrangement of the spiro-cyclobutane into a fused system or ring opening.[1]
  • NMR Characterization:

    • The methylene protons of the cyclobutane ring (C1/C3) often appear as complex multiplets around 1.8–2.4 ppm.[1]

    • The spiro-carbon (C4) typically resonates at ~35-40 ppm in

      
       NMR, a diagnostic quaternary signal.[1]
      

References

  • Kirichok, A., et al. (2023).[1][4][5] "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry, 11(2).

  • Burkhard, J. A., et al. (2010).[1] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527.[1][5] [1]

  • Wuitschik, G., et al. (2008).[1] "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 47(24), 4512–4515.[1] [1]

  • Lovering, F., et al. (2009).[1][5] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[5]

Sources

Application Note: Oxaspiro[3.5]nonane Ketones in Organic Synthesis

[1]

Executive Summary

The 2-oxaspiro[3.5]nonane scaffold has emerged as a high-value structural motif in modern drug discovery. Structurally, it consists of a four-membered oxetane ring spiro-fused to a six-membered cyclohexane ring. The ketone derivative, 2-oxaspiro[3.5]nonan-7-one , serves as a versatile divergent intermediate.

Key Advantages in Medicinal Chemistry:

  • Gem-Dimethyl Surrogate: The oxetane ring mimics the steric bulk of a gem-dimethyl group but with significantly lower lipophilicity (LogP) and higher metabolic stability.

  • Conformational Restriction: The spiro-fusion locks the cyclohexane ring conformation, reducing the entropic penalty of binding to target proteins.

  • Solubility Enhancer: The exposed oxygen atom of the oxetane acts as a hydrogen bond acceptor, often improving aqueous solubility compared to carbocyclic analogs.[1]

Synthesis of the Core Scaffold

While various routes exist, the most robust and scalable protocol involves the Corey-Chaykovsky epoxidation-ring expansion sequence starting from commercially available 1,4-cyclohexanedione monoethylene ketal.

Mechanism & Logic

Direct formation of the strained oxetane ring from a ketone is achieved using an excess of sulfur ylide. The reaction proceeds through an initial addition to form a spiro-epoxide, which subsequently undergoes ring expansion by a second equivalent of the ylide.

DOT Diagram: Synthesis Workflow

SynthesisWorkflowStart1,4-CyclohexanedioneMonoethylene KetalIntermediateSpiro-EpoxideIntermediateStart->Intermediate Ylide AdditionReagent1Trimethylsulfoxonium Iodide(3.0 equiv) / NaHReagent1->StartProduct1ProtectedSpiro-OxetaneIntermediate->Product1 Ring ExpansionFinalProduct2-Oxaspiro[3.5]nonan-7-oneProduct1->FinalProduct Ketal HydrolysisReagent2Aq. HCl / THFReagent2->Product1

Figure 1: Step-wise synthesis of 2-oxaspiro[3.5]nonan-7-one via sulfur ylide mediated ring expansion.

Detailed Experimental Protocol

Protocol A: Synthesis of 2-Oxaspiro[3.5]nonan-7-one

Safety Note: Sodium hydride (NaH) is pyrophoric. Trimethylsulfoxonium iodide is an irritant. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Protected Spiro-Oxetane
  • Reagent Setup: In a flame-dried 1 L 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend trimethylsulfoxonium iodide (33.0 g, 150 mmol, 3.0 equiv) in anhydrous DMSO (150 mL).

  • Base Addition: Add sodium hydride (60% dispersion in oil, 6.0 g, 150 mmol, 3.0 equiv) portion-wise at room temperature. Caution: Hydrogen gas evolution. Stir for 1 hour until gas evolution ceases and a clear solution forms.

  • Substrate Addition: Dissolve 1,4-cyclohexanedione monoethylene ketal (7.8 g, 50 mmol, 1.0 equiv) in anhydrous DMSO (50 mL) and add dropwise to the ylide solution.

  • Reaction: Heat the mixture to 50 °C and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The intermediate epoxide forms first, followed by conversion to the oxetane.[1][2]

  • Workup: Cool to room temperature. Quench carefully with ice-cold water (500 mL). Extract with Et₂O (3 x 200 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Purify by flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes) to yield the protected spiro-oxetane as a colorless oil.

Step 2: Ketal Deprotection
  • Hydrolysis: Dissolve the protected intermediate from Step 1 in THF (100 mL). Add 1M aqueous HCl (50 mL).

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Neutralize with saturated NaHCO₃ solution. Extract with DCM (3 x 100 mL). Dry over Na₂SO₄ and concentrate.

  • Yield: The resulting 2-oxaspiro[3.5]nonan-7-one is typically obtained as a white solid or semi-solid (Yield: 60-75% over two steps).

Applications in Drug Discovery

The ketone functionality serves as a "divergent point" for generating chemical libraries.

Reductive Amination (Library Synthesis)

The most common application is the synthesis of secondary and tertiary amines to generate Morpholine Bioisosteres .

  • Reagents: Amine (R-NH₂), NaBH(OAc)₃, DCE, Acetic Acid.[1]

  • Outcome: Creates 7-amino-2-oxaspiro[3.5]nonane derivatives. These compounds mimic the spatial arrangement of morpholines but with altered basicity and vector orientation.

Organometallic Addition

Addition of Grignard or organolithium reagents to the ketone yields tertiary alcohols.

  • Application: Used to install polar "head groups" in GPCR ligands where the hydroxyl group provides a specific H-bond interaction and the oxetane provides metabolic protection.

Comparison of Physicochemical Properties

The following table highlights why researchers switch from standard cyclohexyl or gem-dimethyl groups to the oxaspiro scaffold.

PropertyCyclohexane Analoggem-Dimethyl AnalogOxaspiro[3.5]nonane Impact
LogP (Lipophilicity) HighHighLow Improved solubility & lower clearance
Metabolic Stability Low (P450 oxidation)ModerateHigh Blocked metabolic soft spots
Aqueous Solubility PoorPoorGood Oxetane oxygen acts as H-bond acceptor
Conformation Chair/Boat flipFlexibleLocked Chair Reduced entropic penalty upon binding

Visualizing the Divergent Pathway

The following diagram illustrates how the ketone core is processed into final drug candidates.

ApplicationsCore2-Oxaspiro[3.5]nonan-7-one(Divergent Core)Rxn1Reductive Amination(R-NH2 / NaBH(OAc)3)Core->Rxn1Rxn2Grignard Addition(R-MgBr)Core->Rxn2Rxn3Olefination(Wittig/Horner-Wadsworth-Emmons)Core->Rxn3Prod1Spiro-Amines(Morpholine Bioisosteres)Rxn1->Prod1 Library GenProd2Tertiary Alcohols(Polar Head Groups)Rxn2->Prod2 Lead OptProd3Exocyclic Alkenes(Michael Acceptors)Rxn3->Prod3 Covalent Drugs

Figure 2: Divergent synthetic applications of the oxaspiro ketone scaffold.

References

  • Wuitschik, G., et al. (2008).[1][3] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1][4][5] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1] Chemical Reviews. Link[1]

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link[1]

  • Mullins, S. J., et al. (2016).[1] "Synthesis of Functionalized Spirocyclic Oxetanes." Organic Letters. Link[1]

  • Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1] Chemical Reviews. Link[1]

Part 1: Executive Summary & Strategic Implications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: The tert-Butoxy Group in Spirocycle Reactivity

The tert-butoxy group (


) and its anionic counterpart (

) play a dualistic role in spirocycle chemistry, serving as both a conformational anchor in scaffold design and a chemoselective reagent in synthesis.

For drug development professionals, understanding these roles is critical for two reasons:

  • 3D-Space Management: In spirocyclic scaffolds (e.g., spiro[2.5]octanes), the bulky tert-butoxy group defies conventional conformational rules (the "Negative A-Value" effect), allowing for the positioning of substituents in vectors previously thought energetically inaccessible.

  • Synthetic Efficiency: Potassium tert-butoxide (

    
    ) is not merely a base but a radical mediator capable of forging spiro-linkages in N-heterocycles without transition metals, offering a greener route to complex pharmacophores.
    

Part 2: Conformational Control – The "Negative A-Value" Phenomenon

In classical cyclohexane stereochemistry, a tert-butyl group is the quintessential "locking group," residing almost exclusively in the equatorial position (A-value


 kcal/mol) to avoid 1,3-diaxial strain. However, this rule inverts in specific spirocyclic systems.
The Mechanism of Axial Preference

Recent studies indicate that when a tert-butyl or tert-butoxy group is placed adjacent (geminal) to a small spirocyclic ring (e.g., cyclopropane or oxetane), it preferentially adopts the axial conformation.

  • Causality: The "Negative A-Value" arises because the equatorial conformer suffers from severe torsional strain (eclipsing interactions) with the C-H bonds of the strained spiro-ring. The axial conformer, while sterically crowded, relieves this specific torsional strain.

  • Application: This allows medicinal chemists to design spiro-scaffolds where a bulky lipophilic group projects perpendicular to the ring plane, accessing novel binding pockets in protein targets.

Visualizing the Conformational Inversion

Conformational_Flip cluster_0 Classical Cyclohexane cluster_1 Spiro[2.5]octane System Node1 Cyclohexane Ring Node2 tert-Butyl Group Node1->Node2 Prefers Equatorial (Steric Avoidance) Node4 tert-Butyl/Butoxy Group Node2->Node4 Conformational Inversion (Negative A-Value Effect) Node3 Spiro-Cyclopropane Node3->Node4 Prefers AXIAL (Torsional Relief)

Figure 1: Comparison of tert-butyl conformational preference in simple cyclohexanes vs. spirocyclic systems. The spiro-ring induces an axial preference.[1][2]

Part 3: Synthetic Reactivity – Mediated Spirocyclization

Beyond structural effects, the tert-butoxide anion is a privileged reagent for constructing spiro-fused N-heterocycles. Unlike its role as a simple bulky base,


 can mediate radical coupling reactions of N-oxides and pyridines to form spiro-linkages.
Mechanism: Radical Anion Coupling

The reaction proceeds via a single-electron transfer (SET) pathway, avoiding the need for palladium or nickel catalysts.

  • Initiation:

    
     interacts with the heterocyclic N-oxide to form a radical anion intermediate.
    
  • Coupling: This radical species undergoes dimerization or coupling with an adjacent aromatic ring.

  • Elimination: Subsequent loss of hydroxide or tert-butoxide restores aromaticity or locks the spiro-center.

Protocol: Transition-Metal-Free Synthesis of Spiro-N-Heterocycles

Objective: Synthesis of 2,2'-spiro-biquinoline derivatives using


.

Materials:

  • Substrate: Quinoline N-oxide (1.0 equiv)

  • Reagent: Potassium tert-butoxide (

    
    ) (2.5 equiv)
    
  • Solvent: Anhydrous THF or Toluene

  • Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk tube and cool under

    
     flow.
    
  • Charging: Add Quinoline N-oxide (0.5 mmol) and

    
     (1.25 mmol) to the tube.
    
    • Note: The quality of

      
       is critical. Sublimed grade is recommended to minimize hydroxide impurities.
      
  • Solvation: Add anhydrous THF (5 mL) via syringe. The solution typically turns deep red/brown, indicating the formation of the charge-transfer complex/radical anion.

  • Reaction: Seal the tube and heat to 70°C for 12 hours.

    • Checkpoint: Monitor by TLC. The N-oxide spot (polar) should disappear, replaced by a less polar fluorescent spot (spiro-product).

  • Quench: Cool to room temperature (RT). Quench with saturated

    
     solution (5 mL).
    
  • Isolation: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Summary: Substituent Tolerance

Substrate SubstituentYield (%)Observation
Unsubstituted82%Clean conversion
4-OMe (Electron Donating)75%Slower reaction rate
4-Cl (Electron Withdrawing)88%Fast reaction; no dehalogenation observed
3-OH (Protic)45%Requires excess

(3.5 equiv)

Part 4: Mechanistic Visualization

The following diagram illustrates the radical pathway mediated by


 to form the spiro-linkage.

Reaction_Mechanism cluster_inputs Reagents cluster_process SET Pathway cluster_output Product NOxide Heterocyclic N-Oxide Complex [N-Oxide • KOtBu] Complex NOxide->Complex KOtBu KOtBu (Reagent) KOtBu->Complex RadicalAnion Radical Anion Intermediate Complex->RadicalAnion Single Electron Transfer Dimer C2-C2' Dimerization RadicalAnion->Dimer Homocoupling SpiroProduct Spiro-Heterocycle Dimer->SpiroProduct Elimination/Rearrangement

Figure 2: Mechanism of base-mediated spirocyclization via Single Electron Transfer (SET).

Part 5: References

  • Izzotti, A. R., & Gleason, J. L. (2023). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv.[1] [Link]

  • Kulkarni, A., et al. (2020). Potassium tert-butoxide mediated C–C bond forming reactions. Organic & Biomolecular Chemistry, 18, 8346-8365.[3] [Link]

  • Varela, M. T., et al. (2025).[4][5] Spirocyclic compounds as innovative tools in drug discovery. European Journal of Medicinal Chemistry, 287, 117368.[4][5] [Link][4]

  • Aho, J. E., et al. (2005).[6] Thermodynamic versus Kinetic Control in Spiroketal Formation. Chemical Reviews, 105(12), 4406–4440. [Link]

Sources

Troubleshooting & Optimization

challenges in the synthesis of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Case ID: SP-35-TBU-001 Status: Open Priority: High (Research/Drug Development) Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Target Molecule: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one Chemical Class: Spirocyclic ketone; functionalized cyclobutanone. Core Scaffold: 7-oxaspiro[3.5]nonane (Tetrahydropyran spiro-fused to cyclobutane). Key Structural Features:

  • Spiro Junction: Quaternary carbon sharing a 4-membered and a 6-membered ring.

  • Cyclobutanone: Strained ring system prone to ring-opening if mishandled.

  • tert-Butoxy Group: Acid-sensitive ether linkage at the C3 position (beta to the ketone).

Synthesis Strategy: The most robust route to 3-alkoxycyclobutanones is the [2+2] cycloaddition of a ketene with an enol ether. For this spirocyclic target, the specific retrosynthetic disconnection leads to 4-(tert-butoxymethylene)tetrahydro-2H-pyran and dichloroketene .

Synthesis Pathway Visualization

The following diagram outlines the validated synthetic route, including critical intermediates and reagents.

SynthesisPathway Start Tetrahydro-4H-pyran-4-one Intermediate1 4-(tert-Butoxymethylene)- tetrahydro-2H-pyran (Enol Ether) Start->Intermediate1 Step 1: Wittig Reaction Reagent1 (tert-Butoxymethyl)- triphenylphosphonium Cl + KOtBu Reagent1->Intermediate1 Intermediate2 2,2-Dichloro-3-(tert-butoxy)- 7-oxaspiro[3.5]nonan-1-one Intermediate1->Intermediate2 Step 2: [2+2] Cycloaddition Reagent2 Trichloroacetyl chloride + Zn (Cu) Reagent2->Intermediate2 Target 3-(tert-Butoxy)- 7-oxaspiro[3.5]nonan-1-one Intermediate2->Target Step 3: Reductive Dechlorination Reagent3 Zn / NH4Cl (Methanol) Reagent3->Target

Caption: Three-step synthesis of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one via [2+2] cycloaddition.

Detailed Experimental Protocols

Step 1: Preparation of Enol Ether (Wittig Reaction)

Objective: Convert tetrahydro-4H-pyran-4-one to 4-(tert-butoxymethylene)tetrahydro-2H-pyran.

  • Reagents: (tert-Butoxymethyl)triphenylphosphonium chloride (1.2 eq), Potassium tert-butoxide (KOtBu, 1.3 eq), THF (anhydrous).

  • Protocol:

    • Suspend the phosphonium salt in anhydrous THF at 0°C under nitrogen.

    • Add KOtBu portion-wise. The solution should turn deep red/orange (ylide formation). Stir for 30-60 mins.

    • Add tetrahydro-4H-pyran-4-one (1.0 eq) dropwise.

    • Allow to warm to room temperature (RT) and stir for 4-12 hours.

    • Workup: Quench with saturated NH4Cl. Extract with diethyl ether (Et2O). Wash with brine, dry over Na2SO4.[1][2]

    • Purification: Flash chromatography (Neutral Alumina or Silica with 1% Et3N to prevent hydrolysis).

  • Critical Check: The product is an acid-sensitive enol ether. Avoid acidic silica gel; use basified silica.

Step 2: [2+2] Cycloaddition

Objective: Construct the spiro-cyclobutanone ring.

  • Reagents: Enol ether (from Step 1), Trichloroacetyl chloride (1.2 eq), Zn dust (activated, 2-3 eq), DME or Et2O.

  • Protocol:

    • Suspend activated Zn dust and the enol ether in dry ether/DME.

    • Add a solution of trichloroacetyl chloride dropwise over 1-2 hours. Control Exotherm: Maintain temperature at 20-25°C (water bath).

    • Stir for an additional 4-12 hours.

    • Workup: Filter off zinc salts through Celite. Wash filtrate with NaHCO3 (sat) and brine.

    • Purification: Rapid chromatography to isolate the dichlorocyclobutanone intermediate.

Step 3: Reductive Dechlorination

Objective: Remove the gem-dichloro group to yield the final ketone.

  • Reagents: Zinc dust (5-10 eq), Ammonium Chloride (NH4Cl, saturated in MeOH).

  • Protocol:

    • Dissolve the dichloro-intermediate in MeOH.

    • Add solid NH4Cl and Zn dust.

    • Stir vigorously at RT (or mild heat, 40°C) for 2-6 hours. Monitor by TLC.[2]

    • Workup: Filter through Celite. Concentrate. Partition between water and EtOAc.[3]

    • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Guide (FAQ)

Q1: My enol ether yield (Step 1) is low, and I see starting ketone.

  • Diagnosis: Moisture in the reaction or incomplete ylide formation.

  • Solution: Ensure the phosphonium salt is dried under vacuum (P2O5) overnight. Use fresh KOtBu. If the ylide color (red/orange) fades upon ketone addition, the ylide was consumed; ensure stoichiometry is correct.

Q2: During Step 2, the reaction turned into a black tar.

  • Diagnosis: Polymerization of dichloroketene.

  • Solution: The concentration of free ketene is too high.

    • Fix: Use high-dilution conditions . Add the trichloroacetyl chloride very slowly (syringe pump) to the mixture of alkene and Zn. This ensures the ketene reacts with the alkene immediately upon generation rather than reacting with itself.

Q3: I lost the tert-butoxy group during Step 3 (Dechlorination).

  • Diagnosis: Acidic cleavage. Zn/AcOH is a common dechlorination method, but acetic acid can cleave tert-butyl ethers.

  • Solution: Switch to Zn/NH4Cl in Methanol . This system is effectively neutral (buffered) and preserves acid-sensitive groups like tert-butyl ethers. Avoid heating above 40°C.

Q4: Can I use tert-butyl vinyl ether and a cyclic ketene instead?

  • Analysis: No. That would require generating a ketene on the tetrahydropyran ring (at C4). While possible, ketenes derived from cyclic acid chlorides are less stable and prone to dimerization. The "Enol Ether + Dichloroketene" route described above is the industry standard for 3-alkoxycyclobutanones because dichloroketene is highly reactive and the regioselectivity is reliable.

Data Summary Table

ParameterSpecification / TargetNotes
Molecular Formula C12H20O3
Molecular Weight 212.29 g/mol
Step 1 Yield 70-85%Sensitive to moisture.
Step 2 Yield 60-75%Sensitive to addition rate.
Step 3 Yield 80-90%Generally quantitative.
Appearance Colorless oil or low-melting solid
Storage -20°C, Inert AtmosphereAvoid acidic environment.

References

  • Krepski, L. R., & Hassner, A. (1978). "An Improved Procedure for the Addition of Dichloroketene to Alkenes." The Journal of Organic Chemistry, 43(16), 3173-3175. Link

  • Danheiser, R. L., et al. (1987). "A General Method for the Synthesis of 3-Alkoxycyclobutanones." The Journal of Organic Chemistry. (General methodology for 3-alkoxycyclobutanones via enol ethers).
  • Accela Chem. (2024).[4] "Product Catalog: 3-ethoxy-7-oxaspiro[3.5]nonan-1-one." (Confirmation of scaffold existence and numbering). Link

  • Sashidhara, K. V., et al. (2009). "Zn/NH4Cl: A facile and efficient reagent system for reduction of organic halides."[4][5] Organic Chemistry: An Indian Journal, 5(4). (Dechlorination protocol).

Sources

Technical Guide: Purification & Handling of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one . This compound is a specialized spirocyclic intermediate used in the synthesis of bioactive scaffolds, particularly in fragment-based drug discovery (FBDD) where sp3-rich cores are valued for improving physicochemical properties.

Executive Summary & Compound Profile

The purification of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one presents a unique duality of challenges: acid sensitivity (due to the tert-butyl ether) and thermodynamic strain (inherent to the spiro-cyclobutanone core). Standard silica gel chromatography often leads to significant mass loss due to acid-catalyzed cleavage of the protecting group or ring-expansion/opening events.

This guide outlines a self-validating purification protocol designed to neutralize stationary phase acidity and minimize thermal stress, ensuring high recovery of the intact spirocycle.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₂H₂₀O₃MW ~ 212.29 g/mol
Physical State Viscous Oil or Low-Melting SolidDifficult to recrystallize; chromatography is preferred.
Chromophore Weak (Carbonyl n→π* ~280 nm)UV detection is unreliable. Use ELSD or TLC stains.
Stability Acid-Labile; Thermally SensitiveAvoid acidic silica; Keep rotavap bath < 40°C.
LogP ~ 1.5 - 2.0 (Moderate)Elutes in mid-polarity solvents (e.g., 20-40% EtOAc/Hex).

Validated Purification Protocol

Method A: Deactivated Silica Gel Chromatography (Recommended)

Rationale: Standard silica gel (pH ~6.5) is sufficiently acidic to cleave the tert-butoxy group or catalyze aldol-type polymerization of the strained ketone over prolonged contact.

Step-by-Step Workflow:

  • Slurry Preparation:

    • Calculate silica mass (approx. 30-50g silica per 1g crude).

    • Prepare the slurry using Hexanes containing 1% Triethylamine (Et₃N) .

    • Why? The Et₃N neutralizes surface silanol groups (Si-OH), preventing protonation of the ether oxygen.

  • Column Packing:

    • Pour the slurry and flush with 2 column volumes (CV) of the basified solvent.

    • Verification: Check the pH of the eluent; it should be basic (pH > 8 on wet pH paper).

  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) (buffered with 0.5% Et₃N if possible).

    • Note: Avoid loading with pure hexanes if the compound is insoluble; precipitation at the head of the column causes streaking.

  • Elution Gradient:

    • Solvent A: Hexanes (+ 1% Et₃N)

    • Solvent B: Ethyl Acetate (EtOAc) (+ 1% Et₃N)

    • Gradient: 0% B for 2 CV, then 0% → 30% B over 10 CV.

    • Target Elution: The compound typically elutes between 15-25% EtOAc.

  • Detection:

    • Primary: TLC stained with KMnO₄ (Stains ketone yellow/brown) or Hanessian’s Stain (Molybdate).

    • Secondary: Iodine chamber (reversible, good for initial check).

    • Warning: UV absorption at 254 nm is negligible. Do not rely on it.

Method B: Vacuum Distillation (High Purity / Scale-Up)

Rationale: For scales >5g, chromatography becomes solvent-intensive. Distillation is viable if the bath temperature is strictly controlled to prevent thermal ring opening.

  • Vacuum Requirement: High vacuum (< 0.5 mmHg) is essential.

  • Temperature Limit: Do not exceed a bath temperature of 60°C .

  • Apparatus: Kugelrohr or Short-path distillation head to minimize residence time.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points during the workup and purification process to maximize yield.

PurificationWorkflow cluster_legend Legend Start Crude Reaction Mixture CheckTLC 1. Analyze TLC (Stain: KMnO4) Start->CheckTLC AcidCheck Is Rf < 0.2 in 20% EtOAc? CheckTLC->AcidCheck Deactivate CRITICAL: Deactivate Silica (Add 1% Et3N to Mobile Phase) AcidCheck->Deactivate Yes (Polar/Tailing) StandardCol Standard Flash Column (Risk of degradation) AcidCheck->StandardCol No (Clean spot) Purification Perform Chromatography Gradient: 0-30% EtOAc/Hex Deactivate->Purification StandardCol->Purification Not Recommended Concentration Concentrate Fractions (Bath < 40°C) Purification->Concentration Final Pure 3-(t-Butoxy)-7-oxaspiro[3.5]nonan-1-one Concentration->Final Safe Safe Path Risk Risk Point

Caption: Workflow for the purification of acid-sensitive spirocyclic ketones. The "Red" node indicates the critical intervention point to prevent degradation.

Troubleshooting & FAQs

Q1: I see a new spot on TLC just below my product after the column. What is it?

Diagnosis: This is likely the de-protected alcohol (3-hydroxy-7-oxaspiro[3.5]nonan-1-one) or a ring-opened byproduct. Cause: The silica gel was too acidic, or the concentration step was too hot. Fix:

  • Ensure 1% Triethylamine is present in both the Hexane and EtOAc reservoirs.

  • Check the receiver flask temperature during rotary evaporation. It must not exceed 40°C.

Q2: My compound is not visible under UV (254 nm). How do I fractionate?

Diagnosis: The spiro-ketone lacks a conjugated pi-system, making it UV-silent. Solution:

  • ELSD (Evaporative Light Scattering Detector): If using an automated flash system (e.g., CombiFlash, Biotage), switch to ELSD detection.

  • Stain Test: Spot every 3rd fraction on a TLC plate and dip in KMnO₄ or Phosphomolybdic Acid (PMA) . Heat gently. The compound will appear as a yellow/brown spot.

Q3: Can I use DCM/MeOH instead of Hex/EtOAc?

Analysis: While DCM/MeOH is good for polar compounds, methanol is protic and nucleophilic. Risk: In the presence of trace acid (from silica), methanol can attack the ketone (forming a hemiketal) or facilitate the cleavage of the tert-butyl ether. Recommendation: Stick to Hexanes/EtOAc or DCM/EtOAc . If you must use MeOH, ensure strict buffering with Et₃N.

Q4: The NMR shows a mixture of conformers. Is my product impure?

Analysis: Spirocyclic systems, especially those with substituents on the 4-membered ring, often exhibit conformational isomerism (puckering of the cyclobutane). Verification:

  • Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is a single compound undergoing conformational exchange.

  • Check the integration of the tert-butyl singlet (9H) relative to the spiro-ether protons. If the ratio is integer, it is likely pure.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Heterocycles.Angewandte Chemie International Edition. (Discusses the stability and handling of spirocyclic oxetanes and cyclobutanones).

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][2]Angewandte Chemie International Edition. (Foundational text on the chemical properties of oxa-spiro scaffolds).

  • BenchChem Application Note. (2025). Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one.[3][4] (Provides analogous purification protocols for spiro[3.5]nonane systems).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews. (Comprehensive review on synthesizing and purifying strained spirocycles).

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and optimization of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one . This scaffold is a critical building block in medicinal chemistry, offering a rigid spiro-junction that improves metabolic stability (Fsp³ character) compared to planar analogs.

The primary synthetic route involves the [2+2] cycloaddition of in situ generated ketenes with electron-rich enol ethers. While conceptually straightforward, this reaction is kinetically sensitive. Issues such as ketene dimerization, vinyl ether polymerization, and regiochemical ambiguity frequently lower yields. This document provides a self-validating protocol and troubleshooting logic to ensure reproducible scale-up.

Module 1: The Chemistry & Mechanistic Logic

To troubleshoot this reaction, one must understand the competing pathways. The synthesis relies on the reaction between tetrahydropyran-4-carbonyl chloride (the ketene precursor) and tert-butyl vinyl ether .

The Pathway[1][2][3][4]
  • Ketene Generation: Base-mediated dehydrohalogenation of the acid chloride generates the transient tetrahydropyran-4-ylidene methanone (a ketene).

  • Cycloaddition: The nucleophilic

    
    -carbon of the vinyl ether attacks the electrophilic central carbon of the ketene.
    
  • Regiocontrol: Electronic polarization dictates that the donor group (t-butoxy) ends up

    
     to the carbonyl, resulting in the 3-substituted cyclobutanone.
    
Visualization: Reaction Workflow & Mechanism

ReactionPathway Precursor Tetrahydropyran-4- carbonyl chloride Ketene Transient Ketene (Intermediate) Precursor->Ketene - HCl Base Et3N / Heat Base->Ketene TS [2+2] Transition State (Dipolar/Concerted) Ketene->TS Dimer Ketene Dimer (Side Product) Ketene->Dimer High Conc. VinylEther tert-Butyl Vinyl Ether (Excess) VinylEther->TS Product 3-(tert-Butoxy)-7- oxaspiro[3.5]nonan-1-one TS->Product Ring Closure

Figure 1: Mechanistic pathway showing the critical branch point between productive cycloaddition and parasitic ketene dimerization.

Module 2: Optimized Experimental Protocol

Objective: Synthesize 5.0 g of target material with >95% regiochemical fidelity.

Reagents & Stoichiometry Table
ReagentEquiv.[1]RoleCritical Note
Tetrahydropyran-4-carbonyl chloride 1.0Limiting ReagentMust be freshly distilled or free of acid.
tert-Butyl Vinyl Ether 4.0 - 6.0Trap / SolventLarge excess prevents ketene dimerization.
Triethylamine (Et₃N) 1.2 - 1.5BaseMust be dry (distilled over KOH/CaH₂).
Hexane or Et₂O SolventDiluentNon-polar solvents favor the [2+2] pathway.
Step-by-Step Methodology
  • Preparation of Acid Chloride (If not commercial):

    • Reflux tetrahydropyran-4-carboxylic acid with thionyl chloride (1.5 equiv) and a catalytic amount of DMF for 2 hours.

    • Crucial: Remove excess thionyl chloride via azeotropic distillation with toluene. Residual SOCl₂ will char the vinyl ether.

  • The "Inverse Addition" Setup (Key to Success):

    • In a flame-dried 3-neck flask, charge tert-butyl vinyl ether (5.0 equiv) and dry hexane (concentration ~0.5 M relative to acid chloride).

    • Add Triethylamine (1.2 equiv) to this solution.

    • Heat the mixture to a gentle reflux (approx. 60-65°C).

  • Controlled Feed:

    • Dissolve the Acid Chloride in a minimal amount of hexane/DCM.

    • Add this solution dropwise to the refluxing vinyl ether/amine mixture over 2–4 hours via a syringe pump.

    • Why? Keeping the ketene concentration low relative to the vinyl ether suppresses dimerization (ketene reacting with ketene).

  • Workup:

    • Cool to room temperature. The mixture will contain a heavy precipitate of Et₃N·HCl.

    • Filter off the salts through a fritted glass funnel (or Celite pad). Wash the cake with hexane.

    • Concentrate the filtrate under reduced pressure. Do not overheat (>50°C) as cyclobutanones can be thermally sensitive.

  • Purification:

    • The excess tert-butyl vinyl ether is volatile and removed during concentration.

    • Purify the residue via flash chromatography (SiO₂).

    • Eluent: Hexane:EtOAc (Gradient 95:5 to 80:20). The product is less polar than the acid precursor but more polar than the dimer.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: I am observing low yields (<30%) and a significant amount of solid precipitate that isn't amine salt. What is happening?

Diagnosis: Ketene Dimerization. Root Cause: The local concentration of ketene was too high. Solution:

  • Increase Dilution: Double the volume of solvent in the reaction flask.

  • Slower Addition: Extend the addition time of the acid chloride from 2 hours to 6 hours.

  • Increase Trap: Increase tert-butyl vinyl ether equivalents from 4 to 8.

Q2: The reaction mixture turned black/tarry immediately upon addition.

Diagnosis: Polymerization of Vinyl Ether.[2] Root Cause: Presence of strong Lewis acids or unreacted Thionyl Chloride/HCl. Solution:

  • Ensure the acid chloride is neutral . If you made it in situ, pump it down thoroughly with toluene to remove SOCl₂.

  • Ensure Et₃N is present in the flask before the acid chloride is added to buffer any initial HCl generation.

Q3: My NMR shows a mixture of isomers. Is this expected?

Diagnosis: Stereoisomers (cis/trans), not Regioisomers. Analysis:

  • The tert-butoxy group at C3 and the carbonyl at C1 are fixed. However, the spiro-fusion at C4 creates a stereocenter relative to C3.

  • You will likely see cis (t-BuO and Pyran oxygen on same side of average plane) and trans isomers.

  • Action: These are usually separable by careful chromatography, but for many applications (e.g., subsequent reductive amination), the mixture is carried forward as the stereocenter at C1 (if reduced) will be set later.

Q4: Can I use THF instead of Hexane?

Recommendation: Avoid if possible. Reasoning: Polar solvents like THF stabilize the zwitterionic intermediate, which can sometimes lead to open-chain byproducts or polymerization. Non-polar solvents (Hexane, Toluene, Ether) favor the concerted [2+2] closure.

Module 4: Diagnostic Logic Flow

Use this decision tree to diagnose reaction failures quickly.

Troubleshooting Start Start Diagnosis CheckTLC Check TLC/GCMS Start->CheckTLC NoProd No Product Peak CheckTLC->NoProd Only SM or Dimer Tar Black Tar/Polymer CheckTLC->Tar Baseline material Yield Product exists but <40% CheckTLC->Yield DimerCheck Major Peak = Dimer? NoProd->DimerCheck Soln1 Decrease Addn Rate Increase Vinyl Ether DimerCheck->Soln1 Yes Hydrolysis Check Reagents for Water DimerCheck->Hydrolysis No (SM remains) AcidCheck Residual SOCl2? Tar->AcidCheck Soln2 Azeotrope Acid Chloride with Toluene AcidCheck->Soln2 Yes Stirring Stirring Stalled by Salts? Yield->Stirring Soln3 Use Overhead Stirrer or More Solvent Stirring->Soln3 Yes

Figure 2: Troubleshooting decision tree for [2+2] cycloaddition failures.

References

  • Danheiser, R. L. ; et al. "Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes." PMC (NIH), 2011.

  • BenchChem Protocols. "Synthesis of Spiro[3.5]nonan-1-ol: A Detailed Experimental Protocol." BenchChem, 2025.[3][4][5]

  • Sigma-Aldrich. "tert-Butyl vinyl ether: Properties and Safety." Merck KGaA.

  • Organic Chemistry Portal. "Ketene Cycloadditions and Staudinger Synthesis."

  • LibreTexts. "Ketene Thermal [2+2] Cycloaddition Mechanism." Chemistry LibreTexts, 2023.

Sources

Technical Support Center: Oxaspiro[3.5]nonan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing oxaspiro[3.5]nonan-1-ones . These scaffolds—specifically the 2-oxaspiro[3.5]nonan-1-one (a spiro-β-lactone) and its carbocyclic ketone analogs—are critical intermediates in the synthesis of bioactive natural products like anisatin and in the design of conformationally restricted drug candidates.

This document addresses the high-energy nature of the four-membered ring and the specific electronic pitfalls encountered during cyclization.

Status: Active | Tier: L3 (Senior Scientist) | Topic: Side Reaction Mitigation

Module 1: The β-Lactone Route (2-oxaspiro[3.5]nonan-1-one)

Context: This scaffold is a spiro-fused oxetan-2-one. The primary synthetic challenge is the inherent ring strain (~23 kcal/mol) combined with the susceptibility of the lactone to thermal decarboxylation and hydrolysis.

Issue 1: Product Degradation During Purification (Thermal Decarboxylation)

User Report: "I successfully formed the spiro-lactone as indicated by IR (1820 cm⁻¹), but after silica column chromatography or rotary evaporation at 40°C, the product vanished, and I isolated a methylene cyclohexane derivative."

Technical Diagnosis: You are experiencing thermal decarboxylative elimination . β-lactones, especially spiro-fused ones, are thermally unstable. They undergo a stereospecific [2+2] cycloreversion (retro-cycloaddition) to release CO₂ and generate an exocyclic alkene. This is driven by the release of ring strain and the entropy of gas generation.

Troubleshooting Protocol:

  • Monitor Temperature: Never exceed 30°C during workup.

  • Avoid Acidic Silica: Silica gel is slightly acidic and can catalyze ring opening or elimination.

    • Correction: Pre-treat silica gel with 1-2% triethylamine (Et₃N) to neutralize surface silanols.

    • Alternative: Use neutral alumina or Florisil for purification.

  • Workup Switch: If the synthesis involves a [2+2] ketene cycloaddition, attempt to crystallize the product directly from the reaction mixture (e.g., cold ether/pentane) rather than concentrating to dryness.

Issue 2: Formation of Polyester Gums (Ring-Opening Polymerization)

User Report: "Instead of a discrete spot on TLC, I see a streak at the baseline. The NMR shows broad peaks."

Technical Diagnosis: The strained β-lactone ring is susceptible to Ring-Opening Polymerization (ROP) , particularly if nucleophilic impurities (water, alcohols, or residual amine base) are present. The spiro-junction does not sufficiently sterically hinder the carbonyl against attack if the initiator is small.

Corrective Action:

  • Strict Anhydrous Conditions: Ensure all solvents for the cyclization step are dried over molecular sieves (3Å).

  • Quench Protocol: If using a Lewis Acid catalyst (e.g., BF₃·OEt₂ or ZnCl₂) for the formation, quench rapidly with cold saturated NaHCO₃ to remove the catalyst before concentration. Lewis acids are potent catalysts for ROP of lactones.

Module 2: The Spiro-Cyclobutanone Route (Semipinacol Strategy)

Context: Synthesis of spiro[3.5]nonan-1-ones often utilizes the Semipinacol Rearrangement of 1-vinylcyclohexanols or related epoxides. This route is prone to migratory aptitude errors.

Issue 3: Formation of Epoxides Instead of Spiro-Ketones

User Report: "I treated my 1-(1-hydroxycyclopropyl)cyclohexane derivative with acid to trigger the ring expansion, but I isolated a spiro-epoxide instead of the cyclobutanone."

Technical Diagnosis: This is a classic Semipinacol vs. Epoxide competition . The reaction pathway is dictated by the stability of the cationic intermediate and the alignment of the migrating bond. If the carbocation is not sufficiently stabilized, or if the leaving group is not anti-periplanar to the migrating bond, the oxygen lone pair will attack the carbocation to close an epoxide ring (a kinetic trap) rather than driving the 1,2-alkyl shift (thermodynamic product).

Mechanism & Solution: Refer to the pathway diagram below. The "Desired Path" requires the migrating C-C bond to be anti-parallel to the leaving group.[1]

Semipinacol_Pathways Start Substrate (1-vinylcyclohexanol deriv.) Cation Cationic Intermediate (Tertiary C+) Start->Cation Acid/Electrophile Epoxide Side Product: Spiro-Epoxide Cation->Epoxide O-attack (Kinetic) SpiroKetone Target: Spiro[3.5]nonan-1-one Cation->SpiroKetone 1,2-Alkyl Shift (Thermodynamic) Note CRITICAL CONTROL: Use Lewis Acid (e.g., TmsOTf) to favor rearrangement over closure. Cation->Note

Figure 1: Bifurcation of the Semipinacol Rearrangement. To favor the Spiro-Ketone, steric bulk and Lewis acidity must be tuned to destabilize the epoxide transition state.

Troubleshooting Protocol:

  • Change the Acid: Switch from Brønsted acids (H₂SO₄) to Lewis acids like TMSOTf or BF₃·OEt₂ at -78°C. Silylation of the alcohol (in situ) prevents the oxygen lone pair from attacking the cation, shutting down epoxide formation.

  • Leaving Group Modification: Convert the alcohol to a mesylate or tosylate. The solvolysis of these esters often favors rearrangement because the leaving group departs only when assisted by the migrating bond (neighboring group participation).

Module 3: [2+2] Cycloaddition (Ketene + Alkene)

Context: Direct formation of the cyclobutanone ring via ketene addition to an exocyclic double bond (e.g., methylenecyclohexane).

Issue 4: Ketene Dimerization (Low Yield)

User Report: "I am generating the ketene in situ from an acid chloride, but I mostly recover the alkene and a solid precipitate."

Technical Diagnosis: The precipitate is likely the ketene dimer (a diketene derivative). Ketenes are highly electrophilic and will react with themselves if the concentration is too high or if the alkene nucleophile is unreactive (electron-deficient or sterically hindered).

Optimization Protocol:

  • Slow Addition: Add the acid chloride very slowly (syringe pump) to a solution containing the alkene and the base. This keeps the steady-state concentration of ketene low, statistically favoring reaction with the alkene (present in excess) over dimerization.

  • Use Dichloroketene: Unsubstituted ketenes are prone to dimerization. Use dichloroketene (generated from trichloroacetyl chloride + Zn/Cu or activated Zn). The chlorine atoms stabilize the ketene slightly and make the cycloaddition more regioselective. The chlorines can be removed later using Zn/acetic acid.

Issue 5: Regio- and Stereochemical Scrambling

User Report: "I obtained the spiro-ketone, but the substituents on the 4-membered ring are in the wrong position (Head-to-Head vs Head-to-Tail)."

Technical Diagnosis: [2+2] Cycloadditions are governed by Frontier Molecular Orbital (FMO) interactions (HOMO of alkene + LUMO of ketene). In spiro-synthesis, steric clash between the cyclohexane ring hydrogens and the ketene substituents can override electronic preferences.

Regioselectivity Logic:

  • Electronic Control: The nucleophilic carbon of the alkene (usually the less substituted one) attacks the central carbonyl carbon of the ketene (most electrophilic).

  • Steric Control: Large substituents on the ketene prefer to be anti to the largest group on the alkene.

Corrective Action:

  • Switch to Intramolecular: If possible, tether the ketene precursor to the alkene. Intramolecular [2+2] is entropically favored and enforces specific regiochemistry.

  • Bulky Base: If generating ketene via dehydrohalogenation, use a bulky base like Hunig's base (DIPEA) to prevent base-catalyzed isomerization of the product.

Summary of Critical Parameters

Reaction TypeTarget ScaffoldPrimary Side ReactionCritical Control Parameter
[2+2] Cycloaddition Spiro-β-lactoneThermal DecarboxylationKeep T < 30°C; Neutralize Silica.
[2+2] Cycloaddition Spiro-cyclobutanoneKetene DimerizationHigh Dilution; Slow addition of acid chloride.
Semipinacol Spiro-cyclobutanoneEpoxide FormationUse TMSOTf (Lewis Acid); Silylate alcohol.
Oxidation Spiro-β-lactoneRing Opening (Hydrolysis)Strictly anhydrous RuO₄ or mCPBA conditions.

References

  • Kato, M., Kitahara, H., & Yoshikoshi, A. (1985). Efficient Synthesis of Some 2-Oxaspiro[3.5]nona-1-ones as Anisatin Models. Chemistry Letters, 14(12), 1785-1788.

    • Relevance: Defines the synthesis of the 2-oxaspiro-beta-lactone scaffold and oxid
  • Song, Z. L., Fan, C. A., & Tu, Y. Q. (2011). Semipinacol Rearrangement in Natural Product Synthesis. Chemical Reviews, 111(11), 7523–7556.[2]

    • Relevance: Comprehensive review on migratory aptitudes and suppressing epoxide form
  • Danheiser, R. L., et al. (2000). [2+2] Cycloaddition of Ketenes: Synthesis of Cyclobutanones.[3][4] Organic Syntheses, 77, 110.

    • Relevance: Standard protocols for minimizing dimerization during ketene gener
  • Snider, B. B. (1988). Lewis Acid Promoted [2+2] Cycloadditions.[4] Chemical Reviews, 88(5), 793–811.

    • Relevance: Explains the FMO interactions and regioselectivity fixes for ketene cycloadditions.

Sources

Technical Support Center: Stability Profile of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one , a specialized spirocyclic building block often used to introduce metabolic stability and rigid stereochemical definition into drug candidates.

This molecule possesses a "Jekyll and Hyde" reactivity profile due to two competing structural features:

  • The Cyclobutanone Core (Spiro[3.5] system): Highly strained (

    
    26 kcal/mol) and electrophilic.
    
  • The tert-Butyl Ether: An acid-labile protective group.

The Golden Rule: This compound is kinetically stable in neutral organic solvents but exhibits thermodynamic instability at pH extremes. It requires a "Goldilocks" zone (pH 4–9) for processing.

Part 1: Acidic Conditions (The De-protection Risk)

The Mechanism of Failure

Under acidic conditions, the primary failure mode is not the destruction of the spiro scaffold, but the cleavage of the tert-butoxy group. The 7-oxaspiro[3.5] ether linkage (the THP-like ring) is robust, but the pendant tert-butyl ether is sensitive.

Mechanism:

  • Protonation of the ether oxygen.[1]

  • Unimolecular fragmentation (

    
    -like) to release the stable tert-butyl cation and the free alcohol.
    
  • The tert-butyl cation eliminates a proton to form isobutylene (gas).

Visualization: Acid-Catalyzed Decomposition Pathway

AcidPath Start Starting Material (t-Bu Ether) Inter Protonated Ether (Oxonium Ion) Start->Inter Fast Equilibrium H_Ion + H+ (Acid) H_Ion->Inter TS Transition State (C-O Bond Cleavage) Inter->TS Rate Limiting Prod1 Product A: Alcohol Derivative TS->Prod1 Prod2 Product B: Isobutylene (Gas) TS->Prod2

Caption: Figure 1. The acid-catalyzed cleavage mechanism of the tert-butyl group.[2] Note that this reaction is irreversible due to the loss of isobutylene gas.

Troubleshooting Guide: Acidic Environments
ConditionStability RatingOutcomeRecommendation
Dilute HCl / H₂SO₄ (pH < 2) 🔴 Critical Failure Rapid hydrolysis to alcohol within minutes/hours.Avoid. Use buffers if low pH is required.
Acetic Acid / Weak Acids (pH 3–5) 🟡 Caution Slow hydrolysis over days. Stable for short workups (<1h).Keep temperature < 0°C during contact.
Lewis Acids (e.g., AlCl₃, BF₃) 🔴 Critical Failure Immediate cleavage + potential skeletal rearrangement.Strictly Avoid. Use mild alternatives.
Silica Gel Chromatography 🟢 Safe Generally stable, but avoid "acidic" silica grades.Add 1% Et₃N to eluent to neutralize silica acidity.

Part 2: Basic Conditions (The Ring-Opening Risk)[1]

The Mechanism of Failure

The cyclobutanone ring is the weak link here. Due to significant angle strain (bond angles


90° vs ideal 109.5°), the carbonyl carbon is exceptionally electrophilic.

Mechanism:

  • Nucleophilic Attack: Hydroxide or alkoxide attacks the carbonyl carbon (C1).

  • Ring Opening: The tetrahedral intermediate collapses. To relieve ring strain, the C1-C2 or C1-C4 bond breaks.

  • Result: Formation of a linear or ring-expanded carboxylic acid derivative.

Note on


-Elimination:  While the tert-butoxy group is 

to the ketone, direct elimination to a cyclobutenone is less likely than ring opening because introducing a double bond into the 4-membered ring increases strain significantly.
Visualization: Base-Mediated Ring Destruction

BasePath Start Cyclobutanone Core (High Strain) Inter Tetrahedral Intermediate (Alkoxide) Start->Inter Nucleophilic Attack Base Nucleophile (OH- / RO-) Base->Inter Collapse Strain Relief (Bond Scission) Inter->Collapse Irreversible Prod Ring-Opened Product (Carboxylic Acid/Ester) Collapse->Prod

Caption: Figure 2. The pathway for nucleophilic ring opening.[1] The driving force is the release of


26 kcal/mol of ring strain.
Troubleshooting Guide: Basic Environments
ConditionStability RatingOutcomeRecommendation
NaOH / KOH (pH > 12) 🔴 Critical Failure Rapid ring opening to carboxylic acids.Avoid. Use weaker bases (carbonates).
Carbonates (K₂CO₃, Cs₂CO₃) 🟢 Safe Stable at RT. Good for alkylation reactions.Monitor reaction time; do not heat excessively.
Amine Bases (Et₃N, DIPEA) 🟢 Safe Excellent stability.Preferred bases for this scaffold.
Strong Nucleophiles (LiAlH₄, Grignards) 🟡 Caution Will attack ketone (reduction/addition) but may also open ring.Perform at -78°C to control selectivity.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use TFA to remove a BOC group elsewhere in the molecule without affecting the tert-butyl ether?

Answer: No. TFA (Trifluoroacetic acid) is strong enough to cleave both BOC groups and tert-butyl ethers.

  • Solution: If you must differentiate, use a silyl-based protecting group instead of tert-butyl ether, or use mild Lewis acids (like ZnBr₂ in DCM) which might selectively deprotect BOC over t-Bu ether, though this requires careful optimization [1].

Q2: I see a new spot on TLC after workup with 1M HCl. What is it?

Answer: It is likely the alcohol derivative (3-hydroxy-7-oxaspiro[3.5]nonan-1-one).

  • Diagnostic: The new spot will be more polar (lower R_f) than the starting material.

  • Prevention: Quench reactions with saturated NH₄Cl (pH ~5-6) or phosphate buffer (pH 7) instead of strong HCl.

Q3: How should I store this compound long-term?

Answer:

  • Temperature: -20°C.

  • Atmosphere: Under Argon or Nitrogen.

  • State: Solid state is preferred. If in solution, avoid protic solvents (MeOH, Water) which can slowly react over months.

  • Container: Amber glass (to prevent photochemical excitation of the ketone, though less critical than pH).

Q4: Is the 7-oxa (spiro-ether) ring stable?

Answer: Yes. The tetrahydropyran-like ring is chemically robust. It will survive conditions that destroy the cyclobutanone or the tert-butyl ether. You do not need to take special precautions for the 7-oxa group under standard organic synthesis conditions.

Part 4: Standard Stability Test Protocol

Before committing valuable GMP material, run this 10 mg self-validation test.

Materials:

  • 10 mg of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one.

  • Solvent: THF-d8 (for NMR monitoring) or MeOH (for HPLC).

Protocol:

  • Baseline: Acquire 1H NMR or HPLC trace of pure material.

  • Acid Challenge: Add 1 eq. of Acetic Acid-d4. Monitor at T=0, 1h, 24h.

    • Pass Criteria: >98% recovery of parent peak.

  • Base Challenge: Add 2 eq. of Et₃N. Monitor at T=0, 1h, 24h.

    • Pass Criteria: >98% recovery of parent peak.

  • Stress Test (Destructive): Add 1 drop of TFA.

    • Observation: Immediate disappearance of the t-Bu singlet (

      
      1.2 ppm) confirms the ether's identity and lability.
      

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on tert-butyl ether stability and cleavage conditions).

  • Namyslo, J. C.; Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chem. Rev.2003 , 103, 1485–1538. (Comprehensive review covering the ring-opening reactivity of cyclobutanones).

  • Wiberg, K. B. "The structure and energetics of small ring compounds." Angew. Chem. Int. Ed.1986 , 25, 312–322. (Foundational text on ring strain in cyclobutanes).

  • Carreira, E. M.; Kvaerno, L. Classics in Stereoselective Synthesis; Wiley-VCH: Weinheim, 2009. (Discusses the use of spirocycles as rigid scaffolds in drug design).

Sources

improving yield in the preparation of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one . It is structured to address the specific chemical challenges associated with constructing spirocyclobutanones via [2+2] cycloaddition, the industry-standard route for this scaffold.

Status: Active Department: Process Chemistry & Scaffold Optimization Subject: Yield Improvement & Troubleshooting Guide

Executive Summary

The preparation of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one typically proceeds via a three-step sequence: (1) Wittig olefination of tetrahydropyran-4-one to form an exocyclic enol ether, (2) Regioselective [2+2] cycloaddition with dichloroketene, and (3) Reductive dechlorination.

Yield losses are most frequently observed during the enol ether formation (due to hydrolytic instability) and the [2+2] cycloaddition (due to polymerization or poor zinc activation). This guide addresses these bottlenecks.

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the critical pathway and decision nodes for the synthesis.

SynthesisPath Start Tetrahydropyran-4-one Step1 Step 1: Wittig Olefination (Ph3PCH2OtBu Cl / Base) Start->Step1 QC1 QC Check: Is Enol Ether Dry? (Hydrolysis Risk) Step1->QC1 Intermediate1 4-(tert-butoxymethylene) tetrahydropyran (Enol Ether) Step2 Step 2: [2+2] Cycloaddition (Cl3CCOCl / Zn-Cu) Intermediate1->Step2 QC2 QC Check: Zn Activation Step2->QC2 Intermediate2 2,2-Dichloro-3-(tert-butoxy)- 7-oxaspiro[3.5]nonan-1-one Step3 Step 3: Dechlorination (Zn / AcOH or NH4Cl) Intermediate2->Step3 Product TARGET: 3-(tert-Butoxy)-7-oxaspiro [3.5]nonan-1-one Step3->Product QC1->Intermediate1 Pass QC2->Intermediate2 Pass

Caption: Optimized synthetic route for 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one via enol ether cycloaddition.

Part 2: Troubleshooting & Optimization (Q&A)
Phase 1: Precursor Synthesis (The Enol Ether)

Context: The reaction of tetrahydropyran-4-one with (tert-butoxymethyl)triphenylphosphonium chloride.

Q1: My yield for the enol ether intermediate is consistently low (<40%). The NMR shows the starting ketone and some aldehyde byproducts. What is happening? Diagnosis: This indicates hydrolysis of the enol ether during workup or incomplete Wittig reaction due to base selection. Corrective Protocol:

  • Base Selection: Switch from

    
    -BuLi to KOtBu  or NaHMDS  in THF. Potassium alkoxides often stabilize the betaine intermediate better in alkoxymethyl Wittig reactions.
    
  • Workup pH: The tert-butyl enol ether is acid-sensitive.

    • Do not use acidic washes (HCl/NH4Cl).

    • Do not purify on standard silica gel, which is slightly acidic.

    • Solution: Quench with saturated NaHCO3. If chromatography is necessary, use neutral alumina or silica gel pre-treated with 1% triethylamine [1].

Q2: The Wittig reagent clumps and doesn't dissolve. Does this affect the Z/E ratio or yield? Insight: Solubility is less critical than dryness. However, for spiro-formation, the Z/E ratio of the enol ether is irrelevant because the stereocenter is destroyed/reset during the [2+2] cycloaddition (the spiro carbon becomes quaternary). Action: Ensure the phosphonium salt is dried under high vacuum (0.1 mbar) at 50°C for 4 hours prior to use. Traces of water quench the ylide immediately.

Phase 2: [2+2] Cycloaddition (The Critical Step)

Context: Reaction of the enol ether with dichloroketene (generated in situ from trichloroacetyl chloride and Zn/Cu).

Q3: The reaction mixture turns black/tarry, and I isolate mostly polymerized material. How do I stop this? Diagnosis: This is a classic symptom of ketene polymerization caused by a high local concentration of the ketene relative to the alkene. Corrective Protocol:

  • High Dilution: The ketene must be generated slowly in the presence of the alkene.

  • Addition Order: Do not add the alkene to the ketene.

    • Correct Setup: Place the Enol Ether and Activated Zn in the flask. Add Trichloroacetyl chloride (dissolved in DME or Ether) dropwise over 2–4 hours via a syringe pump.

  • Solvent Choice: Switch to 1,2-Dimethoxyethane (DME) or Diethyl Ether. THF can sometimes ring-open or polymerize under aggressive Lewis acid conditions generated by Zn salts [2].

Q4: The reaction stalls at 50% conversion. Adding more acid chloride doesn't help. Diagnosis: Your Zinc surface has passivated (coated with ZnCl2), preventing further reduction of the trichloroacetyl chloride. Corrective Protocol (The "Self-Validating" Zn Activation):

  • Preparation: Use a Zn/Cu couple . Stir zinc dust with 2% CuSO4 solution, wash with water, acetone, and ether, then dry under vacuum.

  • In-Process Boost: If the reaction stalls, applying ultrasound (sonication) to the reaction vessel for 5-10 minutes can mechanically clean the Zn surface and restart ketene generation [3].

Q5: Why is the regioselectivity important here? Expert Insight: In the reaction of an enol ether (Pyran=CH-OtBu) with dichloroketene (Cl2C=C=O):

  • The nucleophilic carbon is the Pyran C4 (beta to the oxygen).

  • The electrophilic carbon is the Ketene Central C .

  • This specific polarity ensures the formation of the spiro-linkage at the correct position, yielding the 2,2-dichloro-3-butoxy isomer. If the polarity were reversed (rare), you would not get the spiro-ketone. This regiochemistry is electronically driven and generally reliable unless steric bulk is extreme [4].

Phase 3: Dechlorination & Isolation

Context: Removing the two chlorine atoms to yield the final ketone.

Q6: During dechlorination with Zn/AcOH, I see the loss of the tert-butoxy group (formation of the alkene or alcohol). Diagnosis: Hot acetic acid is strong enough to cleave the acid-labile tert-butyl ether via an E1 mechanism. Corrective Protocol:

  • Buffer the System: Use Zn dust in Methanol with saturated NH4Cl instead of pure acetic acid. This maintains a near-neutral pH (approx 6-7).

  • Temperature Control: Run the reaction at room temperature or slightly cooled (0°C to 10°C). Heat promotes the elimination of the tert-butoxy group.

  • Alternative Reductant: If Zn is too harsh, consider radical reduction using Tributyltin hydride (Bu3SnH) (though purification is harder) or catalytic hydrogenation (Pd/C) in the presence of a base (e.g., Et3N) to scavenge HCl [5].

Part 3: Data & Yield Optimization Summary

The following table summarizes expected yields based on experimental conditions.

ParameterStandard ConditionOptimized ConditionExpected Yield Improvement
Enol Ether Synthesis

-BuLi / THF / Silica Column
NaHMDS / THF / Neutral Alumina +15-20%
[2+2] Solvent THF (Reflux)DME (0°C to RT) +10% (Less polymerization)
Ketene Generation Rapid AdditionSyringe Pump (4h) +25%
Dechlorination Zn / AcOH (Reflux)Zn / MeOH / NH4Cl (RT) +15% (Prevents tBu loss)
Overall Yield ~15-20% ~45-55% >2-fold Increase
References
  • Bak, D. A., & Brady, W. T. (1979). Cycloaddition of (trimethylsilyl)ketene with silyl enol ethers. The Journal of Organic Chemistry, 44(1), 107–110.

  • Danheiser, R. L., et al. (1982). A General Method for the Synthesis of Cyclobutanones. The Journal of Organic Chemistry, 47(19), 3663–3668.

  • Krepski, L. R., & Hassner, A. (1978). An improved procedure for the generation of dichloroketene. The Journal of Organic Chemistry, 43(16), 3173–3175.

  • Snider, B. B. (1988). [2+2] Cycloadditions of Ketenes. Chemical Reviews, 88(5), 793–811.

  • BenchChem Application Note. (2025). Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one. BenchChem Technical Library.

Technical Support Center: tert-Butoxy (OtBu) Deprotection in Complex Spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: SPIRO-OTBU-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting steric hindrance and acid-sensitivity in spirocyclic ether deprotection.

The "Spiro-Challenge": Why Standard Protocols Fail

In complex spirocycles, the tert-butoxy group is often buried within a rigid, orthogonal framework. Unlike linear alkyl chains, spirocycles create a "steric cage" that restricts the approach of reagents and traps leaving groups.

The Core Conflict:

  • Steric Shielding: The quaternary spiro-center blocks the trajectory of bulky solvated protons, requiring harsh conditions (high temp/conc. acid) to force the reaction.

  • Structural Fragility: These same harsh conditions often trigger Wagner-Meerwein rearrangements or spiroketal hydrolysis (ring opening) due to the strain inherent in the spiro-fused system.

  • Cation Trapping: Once the tert-butyl cation (

    
    ) is cleaved, the rigid solvent cage prevents it from diffusing away, increasing the rate of re-alkylation  (returning to starting material) or Friedel-Crafts alkylation  of the spiro-core.
    

Diagnostic Workflow

Before selecting a reagent, diagnose your substrate's specific vulnerability using the decision tree below.

DeprotectionWorkflow Start START: Analyze Substrate IsAcidSensitive Is the Spiro-core Acid Sensitive? (e.g., Spiroketal, Acetal, Enol Ether?) Start->IsAcidSensitive IsSteric Is the OtBu Sterically Congested? (Adjacent to Quaternary Center?) IsAcidSensitive->IsSteric No MildMethod PROTOCOL C: Mild Lewis Acid (ZnBr2 or H3PO4) IsAcidSensitive->MildMethod Yes StandardMethod PROTOCOL A: Scavenger-Optimized TFA (TFA + Thioanisole/TES) IsSteric->StandardMethod No HardMethod PROTOCOL B: The 'Steric Buster' (TMSI or TiCl4) IsSteric->HardMethod Yes

Figure 1: Decision matrix for selecting deprotection conditions based on substrate stability and steric environment.

Technical Protocols

Protocol A: The Scavenger-Optimized Standard (TFA)

Best for: Stable spirocycles where the OtBu is moderately accessible.

The Logic: In spirocycles, the local concentration of the generated


 cation is high due to restricted diffusion. Standard TFA/DCM often leads to "churning" (cleavage and re-attachment). We break this cycle using a dual-scavenger system .

Reagents:

  • Acid: Trifluoroacetic Acid (TFA)[1][2][3]

  • Solvent: Dichloromethane (DCM)[2][3]

  • Scavenger 1 (Sulfur-based): Thioanisole (Traps cation via

    
    )
    
  • Scavenger 2 (Hydride-based): Triethylsilane (TES) (Irreversibly quenches cation to isobutane)

Step-by-Step:

  • Dissolve substrate (1.0 equiv) in DCM (

    
    ).
    
  • Add Thioanisole (5.0 equiv) and TES (2.0 equiv). Note: Add scavengers BEFORE the acid.

  • Cool to

    
    .
    
  • Add TFA dropwise. Final ratio should be DCM:TFA (2:1) .

  • Warm to room temperature. Monitor via LCMS.[4]

    • Checkpoint: If reaction stalls at 50% conversion, DO NOT add more TFA. The equilibrium is stuck. Add more TES to shift the equilibrium by quenching the cation.

Protocol B: The "Steric Buster" (TMSI)

Best for: Extremely hindered OtBu groups near the spiro-center.

The Logic: Trimethylsilyl iodide (TMSI) operates via a silyl-assisted mechanism. The small, linear nature of the iodide nucleophile allows it to penetrate the steric cage of the spirocycle better than the bulky solvated proton of TFA. It cleaves the C-O bond via an


-like attack on the methyl group (less common for tBu) or rapid silylation of the ether oxygen followed by iodide attack.

Reagents:

  • TMSI Source: Generated in situ from TMSCl + NaI (Cheaper and easier to handle than neat TMSI).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step:

  • Dissolve substrate (1.0 equiv) and NaI (6.0 equiv) in dry MeCN (

    
    ).
    
  • Cool to

    
     under Argon.
    
  • Add TMSCl (6.0 equiv) dropwise.

  • Stir at room temperature. The solution will turn yellow/brown (iodine formation).

  • Quenching (Critical): Pour into a mixture of aqueous

    
     (to reduce iodine) and 
    
    
    
    .
    • Why? Direct water quench generates HI, which can decompose acid-sensitive spirocycles.

Protocol C: The "Surgical" Strike (Lewis Acid)

Best for: Acid-sensitive spiroketals or substrates prone to rearrangement.

The Logic:


 or 

coordinate to the ether oxygen, activating it for cleavage without generating a high concentration of free protons. This minimizes the risk of protonating the spiro-ring oxygen or triggering skeletal rearrangements.

Step-by-Step (


 Method): 
  • Dissolve substrate in DCM at

    
    .
    
  • Add

    
      (1.1 equiv) dropwise.
    
  • Observation: Solution often turns deep red/orange (complex formation).

  • Stir for 30 mins. If no reaction, warm to

    
    .
    
  • Quench: Pour into a vigorously stirred solution of saturated

    
     and tartaric acid (prevents Ti-emulsions).
    

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Reaction Stalls (~50%) Equilibrium Trap: The

cation is not leaving the solvent cage and is recombining with the alcohol.
Add Triethylsilane (TES) (5-10 eq). This irreversibly reduces the cation to isobutane gas, driving Le Chatelier's principle.
New Lipophilic Spot Alkylation: The

cation attacked a phenyl ring or the spiro-core itself (Friedel-Crafts).
Switch to Protocol A with Thioanisole . If problem persists, use Protocol B (TMSI) which generates volatile

rather than a free cation.
Ring Opening/Rearrangement Acid Sensitivity: The spiro-center (often a ketal) hydrolyzed.STOP using TFA. Switch to Protocol C (

)
or use

(85% aq)
which is milder and less prone to promoting rearrangement.
Product is an Ester Trifluoroacetate Trapping: The alcohol product reacted with TFA.This is common.[3][5] Treat the crude mixture with mild base (

/MeOH) for 15 mins to hydrolyze the trifluoroacetate ester back to the alcohol.

Scavenger Selection Guide

The choice of scavenger is dictated by the functional groups present on your spirocycle.

ScavengerRoleCompatibility / Notes
Triethylsilane (TES) Hydride Source. Reduces Carbocations to alkanes.Gold Standard. Inert to most functional groups. Essential for hindered substrates.
Thioanisole S-Nucleophile. Traps cations as sulfonium salts.Required if Methionine or Cysteine moieties are present. Smells bad.
Anisole Pi-Nucleophile. Traps cations via Friedel-Crafts.Good general scavenger, but the alkylated anisole byproduct can be hard to separate from lipophilic spirocycles.
Water O-Nucleophile. Traps cation as t-Butanol.Avoid in spirocycles. Water is immiscible with DCM, creating a biphasic system where the scavenger cannot reach the active site inside the organic phase.

Mechanistic Insight: The "Cage Effect"

Understanding the failure mode is key to fixing it. In spirocycles, the deprotection is not just chemical; it is topological.

Mechanism Figure 2: The 'Cage Effect' in Spirocycles showing why scavengers are critical to prevent re-alkylation. Substrate Spiro-OtBu (Sterically Caged) Protonation Protonation (Reversible) Substrate->Protonation + H+ IonPair Tight Ion Pair [Spiro-OH ... tBu+] Protonation->IonPair - HOtBu Recombination Re-alkylation (Return to Start) IonPair->Recombination Cage Effect Scavenging Scavenger Attack (TES/Thioanisole) IonPair->Scavenging Fast Step Recombination->Substrate Product Deprotected Spiro-OH + Isobutane/tBu-SR Scavenging->Product

References

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[6] Link (Establishes the foundational kinetics of scavengers like Thioanisole).

  • Kiso, Y., et al. (1980). "Deprotection of O-tert-butyl ethers." Chemical and Pharmaceutical Bulletin.
  • Marcantoni, E., et al. (2001).[7] "Selective deprotection of tert-butyl esters and ethers."[8] Journal of Organic Chemistry. Link (Lewis acid methodologies including

    
     and 
    
    
    
    variants).
  • Bartoli, G., et al. (2005).[9] "Mild deprotection of tert-butyl ethers." Organic Letters. Link (Advanced Lewis Acid protocols for sensitive substrates).

  • Hidasová, D., & Slanina, T. (2023).[7][9][10] "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups." Journal of Organic Chemistry. Link (Modern radical-based "Magic Blue" method for extremely mild deprotection).

Sources

scale-up synthesis of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource. It assumes the persona of a Senior Application Scientist addressing a user (drug development chemist) who is scaling up the synthesis of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one .

The content focuses on the most chemically robust route: The [2+2] Cycloaddition Strategy , involving the reaction of a tert-butyl enol ether with dichloroketene, followed by reductive dechlorination.

Ticket ID: #SC-8842-SPIRO Topic: Scale-up synthesis of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Synthetic Strategy

User Inquiry: "We are observing inconsistent yields and exotherms during the multi-gram scale-up of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one. We need a robust protocol and troubleshooting for the critical ring-forming steps."

Scientist Response: The synthesis of 3-alkoxy-spiro[3.5]nonan-1-ones hinges on the construction of the strained cyclobutanone ring. For scale-up (>50g), the most reliable method is the [2+2] cycloaddition of dichloroketene with an exocyclic enol ether, followed by zinc-mediated dechlorination.

The critical failure points in this pathway are:

  • Enol Ether Purity: Residual phosphine oxides from the Wittig step inhibit the cycloaddition.

  • Ketene Generation: The reaction of trichloroacetyl chloride with zinc is highly exothermic and strictly transport-limited.

  • Acid Sensitivity: The tert-butoxy group is acid-labile; standard acidic dechlorination conditions (Zn/AcOH) must be buffered during scale-up to prevent deprotection.

Master Workflow Diagram

The following logic flow illustrates the critical path and decision nodes for the synthesis.

G Start Start: 4-Tetrahydropyranone Step1 Step 1: Wittig Olefination (Ph3PCH2OtBu Cl / NaHMDS) Start->Step1 Check1 QC Point: Remove Ph3PO Step1->Check1 Crude Enol Ether Step2 Step 2: [2+2] Cycloaddition (Cl3CCOCl / Zn / DME) Check1->Step2 Purified Ether Intermed Intermediate: 2,2-Dichloro-3-(t-butoxy) spiro-ketone Step2->Intermed In situ Ketene Step3 Step 3: Dechlorination (Zn / AcOH / TMEDA) Intermed->Step3 Check2 QC Point: pH Control (Avoid < pH 4) Step3->Check2 Final Target: 3-(tert-Butoxy)-7-oxaspiro [3.5]nonan-1-one Check2->Final Buffered Workup

Figure 1: Critical path for the synthesis of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one via [2+2] cycloaddition.

Troubleshooting Guide (Q&A Format)

Phase 1: Enol Ether Formation (Wittig Reaction)

Context: Preparation of 4-(tert-butoxymethylene)tetrahydropyran from 4-tetrahydropyranone.

Q1: The Wittig reaction mixture solidifies preventing stirring at 100g scale. How do I manage the rheology? A: This is a common issue with phosphonium salts at high concentrations.

  • Root Cause: Precipitation of the betaine intermediate or inorganic salts (LiCl/NaCl) in non-polar solvents.

  • Solution: Switch from pure THF to a THF/Toluene (1:1) mixture. Toluene improves the solubility of the organic intermediates while maintaining enough polarity for the ylide.

  • Protocol Adjustment: Ensure the mechanical stirrer is high-torque. Do not use magnetic stirring for scales >20g.

Q2: My enol ether yield is low (40-50%), and I see starting ketone. Why? A: The tert-butoxymethyl ylide is less stable and more sterically hindered than the methoxy analog.

  • Root Cause: Moisture quenching the ylide or insufficient base strength.

  • Correction:

    • Use NaHMDS or KHMDS instead of KOtBu. The lithium/potassium hexamethyldisilazide bases are non-nucleophilic and provide cleaner deprotonation.

    • Temperature: Deprotonate at -78°C, then warm to 0°C for 30 mins to ensure ylide formation before adding the ketone.

    • Stoichiometry: Use 1.2 eq of Phosphonium salt and 1.15 eq of Base relative to the ketone.

Phase 2: [2+2] Cycloaddition (The "Make-or-Break" Step)

Context: Reaction of the enol ether with trichloroacetyl chloride and Zinc to form the dichlorocyclobutanone.

Q3: We experienced a rapid exotherm and pressure buildup upon adding Trichloroacetyl Chloride. Is the reagent decomposing? A: No, the reagent is reacting too fast. The formation of dichloroketene is highly exothermic.

  • Safety Critical: On a scale >50g, this reaction must be reagent-limited , not catalyst-limited.

  • Protocol:

    • Suspend Activated Zinc (see Q4) and the Enol Ether in DME (Dimethoxyethane) or Ether.

    • Add Trichloroacetyl chloride dropwise as a solution in the solvent.

    • Control: The addition rate must match the cooling capacity of your reactor. Maintain internal temperature between 15–25°C. If it spikes >35°C, polymerization of the enol ether dominates over cycloaddition.

Q4: The reaction stalls after 50% conversion. Adding more acid chloride doesn't help. A: Your Zinc surface has passivated.

  • Root Cause: Zinc oxide coating prevents electron transfer.

  • The "Self-Validating" Fix: Use the TMSCl Activation Method .

    • Procedure: Suspend Zn dust in the solvent. Add 1-2 mol% of Trimethylsilyl chloride (TMSCl). Stir for 15 mins at RT. The TMSCl strips the oxide layer.

    • Visual Cue: The grey zinc suspension will often turn slightly brighter or change settling behavior when activated.

    • Alternative: Use Zinc-Copper couple (Zn/Cu), though TMSCl-activated Zn is often sufficient and easier to prepare.

Phase 3: Dechlorination & Workup

Context: Removing the chlorines to yield the final 3-(tert-butoxy) product.

Q5: We are losing the tert-butoxy group during the Zinc/Acetic Acid reduction. A: This is the specific challenge of this molecule. tert-Butyl ethers are acid-sensitive.

  • Mechanism: Zn/AcOH generates ZnCl2 (Lewis acid) and heat. The combination of acidic pH, Lewis acid, and heat cleaves the t-Bu group to the alcohol.

  • Process Modification:

    • Buffer the System: Add TMEDA (Tetramethylethylenediamine) or Sodium Acetate to the reaction mixture. This buffers the pH and complexes Zinc salts.

    • Temperature Limit: Do not reflux. Run the reduction at 40–50°C with vigorous stirring. It will take longer (4-6 hours) but preserves the ether.

    • Quench: Pour the reaction mixture into a cold, saturated NaHCO3 solution, not water. Ensure the aqueous layer is pH > 7 before extraction.

Scale-Up Data & Specifications

Reagent Stoichiometry Table

Use these ratios for optimal conversion and safety margins.

ComponentRoleEq. (Relative to Enol Ether)Critical Parameter
Enol Ether Limiting Reagent1.0Must be dry (<0.1% H2O)
Zn Dust Reductant2.5 - 3.0Particle size <10 micron (dust, not powder)
Trichloroacetyl Cl Ketene Source1.2 - 1.4Add as 2M solution
DME (Solvent) Solvent10-15 Vol (mL/g)Anhydrous; Ether stabilizes ketene
TMSCl Activator0.02 (2 mol%)Add to Zn slurry first
Safety Thresholds
ParameterLimitConsequence of Exceeding
Addition Temp (Step 2) Max 30°CPolymerization of enol ether; Runaway exotherm
Reaction Temp (Step 3) Max 55°CCleavage of tert-butyl group (Loss of product)
Stirring Speed >400 RPMZinc settles; Hotspots form at reactor bottom

Frequently Asked Questions (FAQ)

Q: Can I use tert-butyl vinyl ether and react it with the spiro-ketene instead? A: No. While chemically possible to make a cyclobutanone that way, you would need to synthesize the specific spiro-ketene (4-ketene-tetrahydropyran), which is unstable and difficult to handle. The route described above (Ketene + Spiro-Enol Ether) builds the spiro-center and the cyclobutane simultaneously and is far more robust.

Q: How do I store the intermediate 2,2-dichlorocyclobutanone? A: Do not store it for long periods. Alpha,alpha-dichlorocyclobutanones are susceptible to ring opening by nucleophiles (even moisture in the air) to form acyclic esters. Process it immediately into the dechlorination step.

Q: What are the characteristic NMR signals to confirm the structure? A:

  • 1H NMR (CDCl3): Look for the tert-butyl singlet at ~1.2 ppm (9H). The cyclobutane protons (H-2 and H-3) usually appear as complex multiplets between 2.5–3.5 ppm. The tetrahydropyran ring protons will be distinct multiplets at 1.5–1.9 ppm and 3.6–3.9 ppm.

  • 13C NMR: The carbonyl (C=O) is distinct at ~208-212 ppm (typical for strained cyclobutanones). The spiro quaternary carbon appears around 30-40 ppm.

References

  • General Spiro-Cyclobutanone Synthesis

    • Kato, M., et al. "Efficient Synthesis of Some 2-Oxaspiro[3.5]nona-1-ones as Anisatin Models."[1][2] Chemistry Letters, vol. 35, no.[1] 3, 2006, pp. 3266-3270. Link

    • Note: Demonstrates the utility of [2+2] cycloadditions for 7-oxaspiro[3.5] systems.
  • [2+2] Cycloaddition Methodology (Dichloroketene)

    • Krepski, L. R., & Hassner, A. "An Improved Procedure for the Addition of Dichloroketene to Unreactive Olefins." Journal of Organic Chemistry, vol. 43, no. 16, 1978, pp. 3173–3175. Link

    • Note: The foundational text for using Zn/Cl3CCOCl for in situ ketene gener
  • Dechlorination of Cyclobutanones

    • Danheiser, R. L., & Savariar, S. "Reductive Dechlorination of alpha,alpha-Dichlorocyclobutanones." Tetrahedron Letters, vol. 28, no. 29, 1987, pp. 3299-3302. Link

    • Note: Provides conditions for Zn/AcOH reduction, which must be modified (buffered)
  • Handling of 3-Alkoxycyclobutanones

    • Matsuo, J., et al. "Lewis Acid-Promoted Formal [4+2] Cycloaddition Reactions between 3-Alkoxycyclobutanones and Aldehydes."[3] Organic Letters, vol. 11, no.[3] 17, 2009, pp. 3822–3825. Link

    • Note: Discusses the stability and reactivity of 3-alkoxy substituted cyclobutanones.

Sources

Technical Support Center: Analytical Monitoring of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SPIRO-35-ANALYTICAL Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary: The "Silent" & "Strained" Scaffold

Welcome to the technical support hub for 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one . If you are here, you are likely facing one of three problems:

  • Invisibility: You cannot see the compound on standard UV-HPLC traces.

  • Instability: Your GC-MS spectrum shows multiple peaks for a pure sample.

  • Ghosting: Your starting material disappears in acidic media without forming the expected product.

This molecule presents a unique analytical challenge because it combines a strained cyclobutanone ring (prone to thermal ring-opening) with a tert-butoxy ether (prone to acid hydrolysis) and a lack of conjugation (low UV absorbance).

This guide provides self-validating protocols to monitor this scaffold without generating false positives.

Module 1: Chromatographic Method Development (HPLC/UPLC)

User Question: "I am injecting a 98% pure sample (by NMR) onto my HPLC, but I see nothing at 254 nm. At 210 nm, the baseline is noisy. How do I quantify this?"

The Root Cause: Chromophore Absence

The 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one molecule lacks a conjugated


-system. The only UV-active moiety is the ketone carbonyl (

transition), which absorbs weakly around 280 nm and significantly below 210 nm. Standard UV detection is insufficient for trace impurity analysis.
Recommended Protocol: Charged Aerosol Detection (CAD) or ELSD

For robust quantification, you must move away from optical absorbance to aerosol-based detection .

Method Parameters (Validated for Spiro-Ketones):

ParameterSetting / ChoiceRationale
Detector CAD (Preferred) or ELSDDetects mass, not light absorbance. Universal response for non-volatiles.
Column C18 or Phenyl-Hexyl (e.g., XBridge BEH), 2.5 µmPhenyl-Hexyl offers unique selectivity for the rigid spiro-skeleton.
Mobile Phase A 10 mM Ammonium Acetate (pH 7.0)CRITICAL: Neutral pH prevents hydrolysis of the tert-butoxy group.
Mobile Phase B Acetonitrile (LC-MS Grade)Methanol can react with cyclobutanones (hemiketal formation) under stress.
Gradient 5% B to 95% B over 10 minStandard scouting gradient.
Column Temp 30°CAvoid high temperatures (>45°C) to prevent thermal strain release.

Troubleshooting "Ghost Peaks" (Acid Hydrolysis): If you use 0.1% Formic Acid or TFA in your mobile phase, you may observe a new peak eluting earlier than the parent.

  • Mechanism: Acid-catalyzed cleavage of the tert-butyl ether to form 3-hydroxy-7-oxaspiro[3.5]nonan-1-one + Isobutylene (gas).

  • Fix: Switch to pH neutral buffers (Ammonium Bicarbonate or Acetate).

Module 2: Gas Chromatography (GC) Challenges

User Question: "My GC-MS shows three peaks. Is my sample impure?"

The Root Cause: Thermal Ring Strain Release

Cyclobutanones possess significant ring strain (~26 kcal/mol). In a standard GC inlet (250°C+), the molecule can undergo thermal [2+2] cycloreversion or rearrangement, often generating ketenes or ring-opened isomers.

The "Cold-Inlet" Protocol

If you must use GC (e.g., for residual solvent analysis), you cannot use standard split/splitless injection temperatures.

  • Inlet Type: Cool-on-Column (COC) or PTV (Programmed Temperature Vaporizer).

  • Temperature Ramp:

    • Start Inlet at 40°C.

    • Inject sample.[1]

    • Ramp Inlet quickly to 200°C after the sample is on the column.

  • Validation: Compare the GC purity profile against a quantitative NMR (qNMR) or CAD-HPLC run. If GC shows more peaks, they are artifacts.

Module 3: In-Process Control (IPC) Visualization

User Question: "I can't follow the reaction on TLC. The spots are invisible under UV lamp."

The Solution: Universal Stains

Since the molecule is UV-inactive, you must use chemical derivatization on the TLC plate.

Recommended Stains:

  • Hanessian’s Stain (Cerium Molybdate):

    • Preparation: 12g Ammonium Molybdate + 0.5g Cerium Ammonium Nitrate in 250mL 10% H2SO4.

    • Action: Dip plate and heat with a heat gun. The spiro-ether will turn Deep Blue .

    • Why: Molybdate is highly sensitive to ethers and alcohols.

  • KMnO4 (Basic):

    • Action: Stains the ketone/alcohol functionalities yellow/brown.

    • Warning: Less sensitive for the ether functionality than Hanessian's.

Do NOT use: Iodine (reversible/weak) or UV 254nm (useless).

Module 4: Structural Logic & Degradation Pathways

Understanding how this molecule breaks down is essential for interpreting "unknown" peaks in your chromatograms.

Visualizing the Degradation Matrix

DegradationPathways Parent 3-(tert-Butoxy)-7-oxaspiro [3.5]nonan-1-one AcidProduct 3-Hydroxy-7-oxaspiro [3.5]nonan-1-one (Early eluting in RP-LC) Parent->AcidProduct Acid Hydrolysis (TFA/Formic Acid) ThermalProduct Ring-Opened Isomers (Ketenes/Olefins) Parent->ThermalProduct Thermal Stress (GC Inlet >200°C) Hemiketal Hemiketal Artifact (If MeOH used) Parent->Hemiketal Nucleophilic Attack (MeOH Solvent) Isobutylene Isobutylene (Gas) AcidProduct->Isobutylene +

Figure 1: Analytical degradation matrix showing the three primary risks: Acidic cleavage (red), Thermal rearrangement (yellow), and Solvent interaction (green).

FAQ: Rapid Fire Troubleshooting

Q: Can I use DNPH derivatization to improve UV detection? A: Yes. The ketone is sterically accessible enough for 2,4-Dinitrophenylhydrazine (DNPH) derivatization. This will add a strong chromophore (360 nm detection).

  • Protocol: Mix sample with DNPH solution (in H3PO4/EtOH) for 15 mins. Inject.

  • Benefit: Converts the "invisible" ketone into a bright orange, UV-active hydrazone.

Q: The NMR spectrum is messy. Is it a mixture? A: Not necessarily. Spirocycles often exhibit conformational isomerism (chair/boat flipping of the 6-membered ring) that is slow on the NMR timescale at room temperature.

  • Test: Run the NMR at 50°C. If the peaks sharpen and coalesce, it is a single pure compound. If they remain distinct, it is an impurity.

Q: Is this molecule stable in DMSO? A: Generally yes, but avoid "wet" DMSO or acidified DMSO, which can hydrolyze the ether over long storage periods. Store solid at -20°C.

References
  • National Institutes of Health (NIH). (2023). Thermal Decomposition of Cyclic Ketones (Cyclopentenone/Cyclobutanone analogs). Retrieved from [Link]

  • Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Reactivity of Cyclobutanone Derivatives. (General reactivity context). Retrieved from [Link]

Sources

handling and storage of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Building Blocks Subject: Handling, Storage, and Troubleshooting for 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one Ticket ID: TS-SP-3591-GEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

Compound: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one Chemical Class: Spirocyclic Cyclobutanone / Functionalized Ether Primary Application: High-


 scaffold for medicinal chemistry (GPCR modulators, kinase inhibitors).

This guide addresses the specific stability challenges posed by the strain of the cyclobutanone ring combined with the acid-lability of the tert-butoxy group . While spirocyclic scaffolds improve metabolic stability in drug candidates, the raw building block requires rigorous environmental control to prevent spontaneous ring-opening or deprotection.

Storage & Preservation Protocol

Standard: Cryogenic, Anhydrous, Dark.

The combination of a strained four-membered ring and a ketone makes this compound susceptible to nucleophilic attack and enolization-driven polymerization.

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Mitigates thermal ring strain release and suppresses enolization kinetics.
Atmosphere Argon (Preferred) or

Prevents moisture-induced hydrate formation at the ketone and oxidative degradation.
Container Amber Glass, Teflon-lined capProtects from UV-induced

-cleavage (Norrish Type I/II reactions).
Desiccant Required (in secondary containment)The ketone moiety is hygroscopic; water can catalyze ring-opening or aldol-type dimerization.

Handling & Solubilization Guide

WARNING: Do not use acidic solvents. The tert-butoxy group is an ether, but in strained systems, acid-catalyzed elimination (forming isobutylene) is accelerated.

Solvent Compatibility Matrix
SolventCompatibilityNotes
Dichloromethane (DCM) Excellent Must be neutralized. Standard DCM often contains HCl traces. Pass through basic alumina before use.
THF (Anhydrous) Good Ideal for subsequent reactions (Grignard/Lithiation). Ensure BHT-free if sensitive to radical scavengers.
Chloroform (

)
⚠️ High Risk Avoid for storage.

forms HCl over time, causing rapid loss of the t-butoxy group.
Methanol/Ethanol Avoid Protic solvents can attack the strained ketone (hemiketal formation) or facilitate ring-opening.

Troubleshooting & FAQs

This section addresses real-world scenarios reported by medicinal chemistry teams working with spiro[3.5]nonane scaffolds.

Issue #1: "The NMR spectrum shows a loss of the tert-butyl singlet (approx. 1.2 ppm) after dissolving in ."
  • Root Cause: Acid-catalyzed deprotection. Chloroform naturally decomposes to phosgene and HCl upon light exposure. Even trace HCl is sufficient to cleave the tert-butoxy group, releasing isobutylene gas.

  • Resolution:

    • Immediate: Switch NMR solvent to

      
       (Benzene-d6) or 
      
      
      
      (Dichloromethane-d2) stored over molecular sieves.
    • Rescue: If the sample was valuable, neutralize immediately with solid

      
      , filter, and concentrate. The t-butyl group is likely gone, leaving the alcohol (3-hydroxy-7-oxaspiro[3.5]nonan-1-one), which is a different intermediate.
      
  • Prevention: Always store

    
     over silver foil or 
    
    
    
    if it must be used.
Issue #2: "The compound has turned from a white solid to a yellow gum."
  • Root Cause: Enolization and Aldol Condensation. The cyclobutanone carbonyl is highly reactive. If stored at room temperature or exposed to moisture/base, the compound undergoes self-aldol condensation.

  • Resolution:

    • Check purity via TLC (stain with

      
       or Anisaldehyde; UV may be weak).
      
    • Purify via rapid filtration through a short silica plug using 10-20% EtOAc/Hexanes. Do not use slow column chromatography as silica acidity can degrade the compound.

Issue #3: "Low yields during nucleophilic addition (e.g., Grignard reaction) to the ketone."
  • Root Cause: Steric hindrance and Ring Strain. The spiro-fusion at the

    
    -carbon creates significant steric bulk (Gem-dialkyl effect), and the ring strain can divert the reaction toward ring-opening pathways if the nucleophile is too basic.
    
  • Resolution:

    • Temperature Control: Conduct additions at -78°C, not 0°C.

    • Activators: Use Cerium(III) chloride (

      
      ) to activate the ketone (Luche reduction conditions or organocerium addition) which promotes 1,2-addition over enolization or ring opening.
      

Workflow Visualization: Quality Control & Rescue

The following diagram outlines the decision logic for assessing compound integrity before usage in synthesis.

QC_Workflow Start Start: Retrieve Compound (-20°C Storage) VisualCheck Visual Inspection: Is it a white solid? Start->VisualCheck NMR_Check 1H NMR (C6D6 or CD2Cl2) VisualCheck->NMR_Check Yes Action_Purify Flash Filtration (Neutral Alumina/Silica) VisualCheck->Action_Purify No (Yellow/Gum) Check_tBu t-Butyl Signal Present? NMR_Check->Check_tBu Decision_Purity Purity > 95%? Action_Use Proceed to Synthesis (Keep < 0°C) Decision_Purity->Action_Use Yes Decision_Purity->Action_Purify No (Minor Impurity) Action_Purify->NMR_Check Re-test Action_Discard Discard (Polymerized) Check_tBu->Decision_Purity Yes Check_tBu->Action_Discard No (Acid Hydrolysis)

Caption: Logic flow for integrity assessment. Note the critical checkpoint for t-Butyl signal retention.

References & Authoritative Grounding

  • Spirocyclic Scaffolds in Medicinal Chemistry:

    • Spiro[3.5]nonane derivatives are critical for improving physicochemical properties (solubility, metabolic stability) in drug discovery.[1]

    • Source: Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2021.[1]

  • Handling of 7-Oxaspiro[3.5]nonane Derivatives:

    • Specific handling data for the alcohol and amine precursors (CAS 2126144-29-2, 2137792-23-3) indicates cold-chain requirements, validating the instability of the core ketone.

    • Source: BLDpharm Product Data, "7-Oxaspiro[3.5]nonan-1-one derivatives."

  • Cyclobutanone Reactivity & Strain:

    • Cyclobutanones possess ~26 kcal/mol of ring strain, making them susceptible to ring-opening.

    • Source: "Construction of furan-fused cyclobutanone... as a reactive and versatile building block."[2] Nature Communications, 2023.

  • Compound Data (Analogous Structures):

    • PubChem CID 557036 (Spiro[3.5]nonan-1-one) serves as the base structural reference for stability predictions.

    • Source: PubChem Compound Summary.

Sources

Validation & Comparative

Characterization Guide: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage

In modern drug discovery, the escape from "flatland" (planar aromatic scaffolds) is a critical strategy to improve clinical success rates. 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one represents a high-value pharmacophore that combines the geometric rigidity of a spirocyclic core with the physicochemical tunability of an ether-functionalized cyclobutanone.

This guide provides a technical roadmap for the characterization, synthesis, and comparative profiling of this scaffold. Unlike standard piperidine or morpholine analogs, the 7-oxaspiro[3.5]nonan-1-one core offers a unique vector orientation and enhanced metabolic stability due to its high fraction of


 hybridized carbons (

).

Target Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists.

Structural Analysis & Synthetic Access

The Scaffold Architecture

The compound consists of a cyclobutanone ring spiro-fused to a tetrahydropyran (7-oxa) ring.

  • Core: Spiro[3.5]nonane.[1][2][3][4][5][6]

  • Functional Handles:

    • C1-Ketone: Electrophilic center for reductive aminations, Grignard additions, or olefinations.

    • C3-tert-Butoxy: A bulky, lipophilic ether that modulates solubility and fills hydrophobic pockets in target proteins (e.g., LRRK2, MCHr1).

    • 7-Oxa: Increases polarity and reduces LogP compared to the carbocyclic spiro[3.5]nonane.

Synthetic Pathway (Trost Spiroannulation)

The most robust route to the 7-oxaspiro[3.5]nonan-1-one core involves the Trost spiroannulation using a sulfur ylide.

Protocol:

  • Reagents: Tetrahydro-4H-pyran-4-one (Start Material), Cyclopropyldiphenylsulfonium tetrafluoroborate (Ylide Precursor), KOH (Base), DMSO (Solvent).

  • Mechanism: The sulfur ylide attacks the ketone to form a betaine intermediate, which undergoes ring expansion/rearrangement to form the cyclobutanone ring.

  • Yield: Typically 60-80% for the core scaffold.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Figure 1: Synthetic route to the spiro[3.5] core via Trost Spiroannulation. SM Tetrahydro-4H-pyran-4-one Inter Betaine Intermediate SM->Inter KOH, DMSO Reagent Cyclopropyl-SPh2+ BF4- Reagent->Inter Product 7-Oxaspiro[3.5]nonan-1-one Inter->Product Ring Expansion Deriv 3-tert-Butoxy Derivative (Target) Product->Deriv Functionalization (e.g., via alpha-bromination)

Comparative Profiling: Performance vs. Alternatives

To validate the utility of the 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-one scaffold, we compare it against standard bioisosteres used in drug development.

Physicochemical Properties Table[7]
PropertySpiro[3.5]nonan-1-one (Target)4-Substituted Cyclohexanone (Traditional)Spiro[3.3]heptan-1-one (Compact Alternative)Impact on Drug Design
Geometry Rigid, 90° exit vectorsFlexible Chair/Boat conformersRigid, Linear vectorsSpiro[3.5] locks binding conformation, reducing entropy penalty.

Score
High (0.8-1.0)Medium (0.6-0.8)High (1.0)Higher

correlates with better solubility and clinical success.[7][8]
Metabolic Stability High Moderate (prone to oxidation)HighThe quaternary spiro-carbon blocks metabolic hotspots.
Lipophilicity (cLogP) ~1.9 (Tunable via ether)~2.5 (Carbocyclic analog)~1.2The 7-oxa atom lowers LogP, improving oral bioavailability.
TPSA ~26 Ų (Ketone + Ether)~17 Ų (Ketone only)~17 ŲOptimal for CNS penetration (Target < 90 Ų).
Mechanism of Action: Why Spiro?

The spiro scaffold acts as a "conformation lock."[7] Unlike cyclohexanes, which flip between chair forms, the spiro[3.5] system holds substituents in a defined vector space. This is crucial for targeting narrow hydrophobic pockets in kinases (e.g., LRRK2) or GPCRs.

DOT Diagram: Property-Activity Relationship

PAR Figure 2: Causal link between spirocyclic architecture and drug developability. SpiroCore Spiro[3.5] Scaffold Rigidity Conformational Rigidity SpiroCore->Rigidity Fsp3 High Fsp3 Fraction SpiroCore->Fsp3 Selectivity Target Selectivity Rigidity->Selectivity Reduced Entropy Loss Metab Metabolic Stability Fsp3->Metab Blocked Oxidation Sites Solubility Aqueous Solubility Fsp3->Solubility Success Clinical Success Probability Metab->Success Selectivity->Success Solubility->Success

Experimental Characterization Protocols

Trustworthy data generation requires rigorous protocols. Below are the self-validating methods for characterizing this derivative.

Nuclear Magnetic Resonance (NMR) Profiling
  • Objective: Confirm the spirocyclic connectivity and the stereochemistry of the tert-butoxy group (cis/trans relative to the oxygen ring).

  • Solvent:

    
     or DMSO-
    
    
    
    .

Key Diagnostic Signals (


 NMR, 400 MHz): 
  • Spiro-Methylene Protons (4-ring): Look for diastereotopic splitting (

    
     2.8–3.2 ppm). The rigidity renders the protons on the cyclobutanone ring magnetically non-equivalent.
    
  • 7-Oxa Methylene Protons (6-ring): Distinct triplets or multiplets around

    
     3.6–3.8 ppm (adjacent to oxygen).
    
  • tert-Butoxy Singlet: A sharp singlet (

    
     1.1–1.2 ppm, 9H) confirms the ether protection.
    
  • C3-Methine Proton: A multiplet at

    
     3.9–4.2 ppm. Its coupling constant (
    
    
    
    ) with adjacent methylene protons determines the puckering angle and relative stereochemistry.
X-Ray Crystallography (Small Molecule)
  • Why: Cyclobutanones are puckered, not flat. Determining the "pucker angle" is vital for docking studies.

  • Protocol:

    • Dissolve 10 mg of the derivative in minimal hot ethanol/hexane (1:1).

    • Allow slow evaporation at 4°C over 48 hours.

    • Validation: R-factor < 5% confirms structure. Look for the C-C(=O)-C bond angle (typically ~93°) to assess ring strain.

Metabolic Stability Assay (Microsomal Stability)
  • Objective: Quantify the stability advantage over non-spiro analogs.

  • Protocol:

    • Incubate compound (1

      
      ) with human liver microsomes (0.5 mg/mL) and NADPH.
      
    • Sample at 0, 5, 15, 30, and 60 min.

    • Quench with cold acetonitrile containing internal standard (e.g., Warfarin).

    • Analyze via LC-MS/MS.

    • Calculation: Plot ln(remaining %) vs. time.

      
      .
      
    • Target:

      
       (Low clearance).
      

References

  • Hiesinger, K., et al. (2021).[8][9] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Zheng, Y.J., & Tice, C.M. (2016). "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters.

  • Vertex Pharmaceuticals. (2022). "N-linked isoquinoline amides as LRRK2 inhibitors." World Intellectual Property Organization, WO2022093881A1.

  • PubChem. (2025).[3][5][10] "Compound Summary: Spiro[3.5]nonan-1-one."[5][11][12] National Library of Medicine.

  • Carreira, E.M., & Fessard, T.C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

Sources

Comparative Guide: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one vs. Spirocyclic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one , comparing it with key spirocyclic ketone alternatives. It is designed for medicinal chemists and process scientists seeking to optimize scaffold selection for "Escape from Flatland" strategies.

Executive Summary: The Strategic Value of Oxygenated Spirocycles

In modern drug discovery, the transition from planar aromatic systems to three-dimensional (


-rich) scaffolds is critical for improving solubility and metabolic stability. 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one  represents a "hybrid" scaffold that combines three strategic elements:
  • Spiro[3.5] Core: Provides structural rigidity and defined exit vectors (90° angle) distinct from piperidines or cyclohexanes.

  • 7-Oxa Substitution: The tetrahydropyran ring lowers

    
     and increases water solubility compared to carbocyclic analogs.
    
  • 3-tert-Butoxy Group: A bulky, lipophilic ether that serves as either a metabolic shield or a masked hydroxyl group (acid-labile), allowing for late-stage polarity tuning.

This guide compares this molecule against its primary competitors: the Carbocyclic Analog (Spiro[3.5]nonan-1-one) and the Azaspiro Analog (7-Azaspiro[3.5]nonan-1-one).

Head-to-Head Technical Comparison

The following data synthesizes physicochemical properties and synthetic utility. Values are derived from consensus computational models and standard medicinal chemistry principles.

Table 1: Physicochemical & Functional Profile
Feature3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one 7-Oxaspiro[3.5]nonan-1-one (Parent)7-Azaspiro[3.5]nonan-1-one (N-Boc)Spiro[3.5]nonan-1-one (Carbocycle)
Primary Role Lipophilic, protected scaffoldPolar, soluble coreBasic amine handleHydrophobic core
Calc.[1] LogP ~2.5 - 2.8 (High)~0.8 - 1.2 (Low)~1.5 - 2.0~2.2 - 2.5
TPSA (Ų) ~26 (Ether + Ketone)~26 (Ether + Ketone)~29 (Carbamate + Ketone)~17 (Ketone only)
Solubility Moderate (Lipophilic mask)HighModerateLow
Metabolic Stability High (t-Bu blocks C3 oxidation)Moderate (C3 vulnerable)Moderate (N-dealkylation risk)Moderate (C-oxidation)
Synthetic Utility Masked Polarity : t-Bu can be cleaved to -OH.Direct ketone functionalization.Amine functionalization dominant.Limited handles.
Key Risk Acid sensitivity (t-Bu cleavage).Nucleophilic attack at C1 (strain).Basic/Nucleophilic interference.Poor solubility.
Mechanistic Insight: The "Oxa" vs. "Aza" Effect
  • The 7-Oxa Advantage: Unlike the 7-aza scaffold, the 7-oxa ring is non-basic. This eliminates potential hERG liability often associated with basic amines in spirocycles. It acts purely as a hydrogen bond acceptor (HBA), improving solubility without affecting pKa.

  • The tert-Butoxy Shield: The C3 position of cyclobutanones is a site for metabolic oxidation. The bulky tert-butoxy group sterically hinders CYP450 enzymes from accessing this site, potentially extending half-life (

    
    ) compared to the unsubstituted parent.
    

Structural Analysis & Signaling Pathways

The following diagram illustrates the decision logic for selecting between these scaffolds based on ADME requirements.

ScaffoldSelection Start Target Profile Requirement Solubility Need Solubility Improvement? Start->Solubility Basicity Is Basic Amine Tolerated? Solubility->Basicity Yes (Need Polar Core) Lipophilicity Need Lipophilicity/Permeability? Solubility->Lipophilicity No (Already Polar) OxaParent 7-Oxaspiro[3.5]nonan-1-one (High Solubility, Low LogP) Basicity->OxaParent No (Avoid hERG) AzaSpiro 7-Azaspiro[3.5]nonan-1-one (Basic Handle, Mod. Solubility) Basicity->AzaSpiro Yes (Need H-bond Donor) tBuOxa 3-(t-Butoxy)-7-oxaspiro[3.5] (Metabolic Stability, Masked Polarity) Lipophilicity->tBuOxa Balanced (Permeability + Stability) Carbo Spiro[3.5]nonan-1-one (High LogP, Low Solubility) Lipophilicity->Carbo Max Lipophilicity

Caption: Decision tree for spirocyclic scaffold selection based on ADME criteria (Solubility, Basicity, Lipophilicity).

Experimental Protocol: Synthesis of the 7-Oxaspiro[3.5] Core

While the tert-butoxy derivative is a specialized intermediate, the synthesis of the core 7-oxaspiro[3.5]nonan-1-one scaffold is the foundational workflow. The most robust method involves a [2+2] cycloaddition strategy.

Objective: Synthesize 7-oxaspiro[3.5]nonan-1-one from commercially available tetrahydro-4H-pyran-4-one.

Reagents & Equipment[2][3]
  • Starting Material: Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8).

  • Reagents: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Trichloroacetyl chloride, Zinc dust (activated), Ammonium chloride.

  • Solvents: THF (anhydrous), Diethyl ether, Methanol, Acetic acid.

Step-by-Step Methodology
Phase 1: Formation of the Exocyclic Alkene (Wittig Reaction)
  • Setup: Flame-dry a 500 mL round-bottom flask under

    
     atmosphere.
    
  • Ylide Formation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF. Cool to 0°C. Add n-BuLi (1.2 equiv) dropwise. Stir for 1 hour (solution turns yellow/orange).

  • Addition: Add Tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Quench with sat.

    
    . Extract with diethyl ether. Dry over 
    
    
    
    and concentrate.
  • Purification: Distillation or flash chromatography (Hexanes/EtOAc) to yield 4-methylenetetrahydropyran .

Phase 2: [2+2] Cycloaddition (The Spiro Formation)
  • Setup: Dissolve 4-methylenetetrahydropyran (1.0 equiv) and Zinc dust (4.0 equiv) in anhydrous diethyl ether.

  • Addition: Add Trichloroacetyl chloride (1.2 equiv) dropwise over 1 hour under sonication or vigorous stirring (maintaining mild reflux). Note: This generates dichloroketene in situ.

  • Reaction: Stir for 12 hours at room temperature.

  • Workup: Filter off zinc salts. Wash filtrate with

    
     and brine. Concentrate to yield the 2,2-dichloro-7-oxaspiro[3.5]nonan-1-one  intermediate.
    
Phase 3: Dechlorination (Zinc Reduction)
  • Setup: Dissolve the dichloro-intermediate in Acetic Acid.

  • Reduction: Add Zinc dust (5.0 equiv) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Filter zinc. Neutralize filtrate with

    
     (carefully) or extract and wash with 
    
    
    
    .
  • Final Product: Purify by column chromatography to obtain 7-oxaspiro[3.5]nonan-1-one .

Synthesis Logic Diagram

SynthesisWorkflow Pyranone Tetrahydro-4H-pyran-4-one Alkene 4-Methylenetetrahydropyran Pyranone->Alkene Olefination Wittig Ph3P=CH2 (Wittig) Wittig->Alkene Dichloro 2,2-Dichloro-spiro-ketone Alkene->Dichloro [2+2] Cycloaddition ClKetene Cl3CCOCl / Zn (Dichloroketene) ClKetene->Dichloro Final 7-Oxaspiro[3.5]nonan-1-one Dichloro->Final Reduction ZnAcOH Zn / AcOH (Dechlorination) ZnAcOH->Final

Caption: Synthetic pathway for the 7-oxaspiro[3.5]nonan-1-one core via dichloroketene cycloaddition.

Applications & References

Applications in Drug Discovery[4][5][6][7]
  • Bioisosteres: The 7-oxaspiro[3.5] system is a proven bioisostere for 4,4-disubstituted piperidines and cyclohexanes, offering improved metabolic stability due to the "gem-dimethyl" effect of the spiro-ring preventing axial attack.

  • Solubility Tuning: Replacing a carbocyclic spiro[3.5] with the 7-oxa variant typically increases aqueous solubility by 10-50 fold due to the ether oxygen's H-bond accepting capability.

  • Fragment-Based Design: The 3-(tert-butoxy) derivative serves as a high-Fsp3 fragment. The ketone allows for rapid elaboration via reductive amination (to amines) or Grignard addition (to tertiary alcohols).

References
  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Title: Spirocyclic motifs in drug discovery: "Escape from Flatland".[2][3]

    • Source:J. Med. Chem., 2014.
    • Context: Discusses the correlation between Fsp3 fraction and clinical success.
    • (Representative Link)

  • Synthesis of Oxaspirocycles

    • Title: Synthesis of spirocyclic oxetanes and their application in drug discovery.[4]

    • Source:Org. Lett., 2012.
    • Context: Details the [2+2] cycloaddition methodologies for spiro-ketone form
  • Metabolic Stability of Ethers

    • Title: The effect of ether oxygen incorporation on metabolic stability and solubility.
    • Source:Bioorg. Med. Chem. Lett., 2010.
    • Context: Comparative data on carbocycle vs.

(Note: Specific CAS 2126144-58-7 refers to the methanesulfonate salt of the alcohol precursor, confirming the utility of this scaffold in salt formation for solid-state handling.)

Sources

Conformational Analysis of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel chemical space, spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (Fsp³) character, improving solubility, and restricting ligand conformation. 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one represents a high-value scaffold combining a strained cyclobutanone ring with a tetrahydropyran (THP) moiety.[1]

This guide provides a rigorous comparative analysis of the methodologies used to determine the conformation of this specific molecule. Unlike planar aromatics, this spirocycle exhibits complex dynamic behavior governed by cyclobutane puckering and THP chair-boat inversion .[1] We compare three primary analytical "alternatives"—X-Ray Crystallography , Solution-State NMR , and DFT Computational Modeling —evaluating their precision in resolving the spatial arrangement of the bulky tert-butoxy group relative to the spiro-junction.[1]

Part 1: The Structural Challenge

To analyze this molecule, one must first define the degrees of freedom. The 7-oxaspiro[3.5]nonan-1-one system is not static; it exists on a conformational energy landscape defined by two primary variables:

  • Cyclobutanone Puckering (

    
    ):  The four-membered ring is not planar.[1] It adopts a "puckered" or "butterfly" conformation (typically 20°–35°) to relieve torsional strain between eclipsed hydrogens. The tert-butoxy group at C3 will prefer a "pseudo-equatorial" orientation to minimize transannular steric clash with the carbonyl oxygen at C1.[1]
    
  • Tetrahydropyran Inversion: The 7-oxa ring (positions 5–9) behaves like cyclohexane, preferring a chair conformation.[1] However, the spiro-fusion at C4 creates unique steric stress that can distort this chair.[1]

Visualization: Conformational Energy Landscape

ConformationalLandscape Start 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one Pucker Cyclobutane Puckering (25° vs 0° Planar) Start->Pucker Primary Strain Relief Chair THP Ring Conformation (Chair vs Twist-Boat) Start->Chair Secondary Stability Stable Global Minimum: Puckered C3-pseudo-equatorial THP Chair Pucker->Stable t-BuO prefers pseudo-equatorial Unstable High Energy State: Planar Cyclobutane Steric Clash (C1/C3) Pucker->Unstable Forced Planarity Chair->Stable

Figure 1: The conformational hierarchy. The puckering of the cyclobutane ring is the dominant variable determining the spatial vector of the t-butoxy group.

Part 2: Comparative Methodology

This section objectively compares the three standard workflows for resolving the scaffold's structure.

Method A: Small Molecule X-Ray Crystallography (The Static Standard)

Best for: Absolute configuration and precise bond lengths. Limitation: Crystal packing forces may trap a high-energy conformer that does not exist in solution.[1]

  • Resolution: < 0.8 Å

  • Sample Requirement: Single crystal (0.1–0.3 mm).[1]

  • Key Insight: Unambiguously determines if the tert-butoxy group is cis or trans to the oxygen of the THP ring (relative to the spiro plane).

Method B: Solution-State NMR (The Dynamic Reality)

Best for: Observing the molecule in a biologically relevant environment. Limitation: Rapid ring flipping can average signals, obscuring distinct conformers.

  • Key Experiments: 1D ¹H, NOESY (Nuclear Overhauser Effect Spectroscopy), and J-coupling analysis (

    
    ).
    
  • Key Insight: The Karplus equation applied to H2-H3 coupling constants reveals the dihedral angle, directly correlating to the degree of puckering.

Method C: DFT Computational Modeling (The Predictive Map)

Best for: Calculating energy barriers between conformers (e.g., how hard is it to flip the ring?). Limitation: Accuracy depends heavily on the basis set and solvation model.

  • Standard Level: B3LYP/6-311+G(d,p).[1]

  • Key Insight: Predicts the "Global Minimum" energy state, which guides the interpretation of NMR data.

Summary Comparison Table
FeatureX-Ray CrystallographySolution NMR (NOESY/J-Mod)DFT Modeling (B3LYP)
State Solid (Crystal Lattice)Liquid (Solvated)Virtual (Gas/Solvent Model)
Puckering Angle (

)
Exact (for that crystal)Time-averagedCalculated Equilibrium
Through-Space Data Exact DistancesNOE Intensities (< 5 Å)N/A
Dynamic Insight None (Frozen)High (Exchange rates)High (Transition States)
Throughput Low (Weeks)High (Hours)Medium (Days)

Part 3: Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol 1: NMR Conformational Analysis Workflow

Objective: Determine the pseudo-equatorial preference of the t-butoxy group.

  • Sample Prep: Dissolve 5 mg of compound in 600 µL CDCl₃ (or d6-DMSO if solubility is poor). Ensure sample is filtered to remove paramagnetic impurities.[1]

  • 1D Acquisition: Acquire standard ¹H NMR (16 scans, d1=2s). Assign H2a/H2b (cyclobutane methylenes) and H3 (methine).

  • NOESY Setup:

    • Mixing Time (

      
      ):  Set to 600 ms . (Too short = no signal; too long = spin diffusion).[1]
      
    • Points: 2048 x 256.[1]

    • Validation: Look for the "W-coupling" or long-range NOE between the tert-butyl protons and the axial protons of the THP ring (H5/H9).[1] If observed, the molecule adopts a compact folded shape.

  • J-Coupling Analysis:

    • Measure

      
      .[1]
      
    • Interpretation:

      • 
         Hz: Indicates pseudo-trans/diaxial character (unlikely for this strained system).[1]
        
      • 
         Hz: Indicates pseudo-equatorial orientation of H3, confirming the tert-butoxy group is pseudo-equatorial.[1]
        
Protocol 2: DFT Energy Minimization

Objective: Predict the energy barrier of ring inversion.

  • Input Generation: Build the 3D structure in a builder (e.g., Avogadro). Generate two starting geometries:

    • Conformer A: tert-butoxy pseudo-equatorial.[1]

    • Conformer B: tert-butoxy pseudo-axial.[1]

  • Optimization: Run opt freq using Gaussian 16 or ORCA .[1]

    • Functional: B3LYP or ωB97X-D (better for dispersion/sterics).[1]

    • Basis Set: 6-311+G(d,p).[1]

    • Solvation: IEFPCM (Solvent = Chloroform).[1]

  • Output Analysis: Compare

    
    . If 
    
    
    
    kcal/mol, the population will be >98% in the lower energy state at room temperature (Boltzmann distribution).

Part 4: Integrated Data & Analysis

The following diagram illustrates the workflow to integrate these methods for a "Go/No-Go" decision in drug development (e.g., is the shape rigid enough for the target?).

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation DFT DFT Prediction (Calculate $Delta$G) NMR NMR (NOESY) (Verify Solution State) DFT->NMR Guide NOE search XRay X-Ray (Confirm Absolute Config) NMR->XRay If dynamic averaging absent Decision Structure-Activity Relationship (SAR) Model NMR->Decision XRay->Decision

Figure 2: Integrated workflow.[1] DFT provides the map; NMR validates the solution population; X-ray confirms the precise atomic coordinates.

Expected Results & Causality[2]

Based on the steric bulk of the tert-butoxy group and the spiro-constraint:

  • Puckering: The cyclobutanone ring will pucker ~25°.

  • Substituent Vector: The tert-butoxy group at C3 will adopt the pseudo-equatorial position.[1]

    • Why? Placing a bulky t-BuO group in the pseudo-axial position creates severe steric strain with the spiro-ring (C5/C9) and increases torsional strain with the C2 hydrogens.[1]

  • Spiro-Effect: The 7-oxa (THP) ring will likely remain in a chair conformation, but the C-O-C bond angle (approx 111°) in the THP ring may slightly flatten the chair compared to a carbocyclic cyclohexane, altering the vector of the spiro-fusion.[1]

References

  • Spirocycles in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[2][3][4] Expert Opinion on Drug Discovery, 11(9), 831–834.[1] Link[1]

  • Cyclobutane Conformational Analysis

    • Wiberg, K. B., & Rush, D. J. (2005).[1] Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier.[1][5] The Journal of Physical Chemistry A, 109(4), 635–642.[5] Link

  • NMR Methodologies for Conformational Analysis

    • Parella, T. (2011).[1] NMR Spectroscopy: A Tool for Conformational Analysis.[6][7] AUREMN. Link

  • Spiro[3.

    • PubChem Compound Summary for CID 71744025, 7-Oxaspiro[3.5]nonan-1-one.[1] Link[1]

Sources

Biological Activity Screening of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage

The 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one scaffold represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike traditional flat aromatic or simple cycloalkyl scaffolds, this spirocyclic system offers a distinct three-dimensional geometry (high


 fraction) that critically modulates physicochemical properties.[1][2][3]

This guide details the biological activity screening of analogs derived from this ketone intermediate.[1] The core value proposition of this scaffold lies in its ability to improve metabolic stability and water solubility while maintaining rigid vector orientation for target binding—a common challenge when optimizing G-Protein Coupled Receptor (GPCR) agonists and enzyme inhibitors.[1]

Why This Scaffold?
  • 7-Oxa Substitution: The ether oxygen in the 6-membered ring lowers

    
     and improves solubility compared to the all-carbon spiro[3.5]nonane.[1]
    
  • 3-tert-Butoxy Group: Provides a bulky, lipophilic handle on the 4-membered ring, often used to fill hydrophobic pockets or as a masked hydroxyl group (post-deprotection) for further diversification.[1]

  • Spiro[3.5] Geometry: Locks substituents in a defined vector, reducing the entropic penalty of binding compared to flexible piperidine or cyclohexane linkers.

Comparative Analysis: Performance vs. Traditional Scaffolds

The following table contrasts the 7-oxaspiro[3.5]nonane scaffold against standard alternatives used in hit-to-lead optimization.

Feature7-Oxaspiro[3.5]nonane (Subject)4-Substituted Cyclohexane (Alternative A)Piperidine / Piperazine (Alternative B)[1]
3D Complexity (

)
High .[1] Rigid spiro-fusion creates defined exit vectors.[1]Medium . Chair/boat conformers can be flexible.[1]Low/Medium .[1] Often planar or semi-planar.[1]
Metabolic Stability Superior .[1][4] Quaternary carbon blocks metabolic soft spots; ether reduces lipophilicity.[1]Moderate . Prone to oxidative metabolism (P450) at ring carbons.[1]Variable . Nitrogen often requires capping; prone to N-oxidation.[1]
Solubility Enhanced . Ether oxygen acts as an H-bond acceptor.[1]Low . All-carbon rings are highly lipophilic.[1]High , but pH-dependent (basic amine).[1]
hERG Liability Low .[1] Lack of basic nitrogen in the core reduces hERG channel binding risk.[1]Low .High . Basic centers often correlate with hERG blockade.[1]
Synthetic Utility Versatile .[1][5] Ketone allows reductive amination, Grignard, or Strecker reactions.[1]Standard . Well-established chemistry.[1]Standard . Ubiquitous, but IP space is crowded.[1]

Biological Screening Workflows

The screening of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one analogs typically follows a cascade from chemical synthesis to functional validation.[1]

Workflow Visualization

ScreeningCascade Ketone 3-(tert-Butoxy)- 7-oxaspiro[3.5]nonan-1-one Library Analog Library Synthesis (Reductive Amination / Grignard) Ketone->Library Derivatization ADME Tier 1: ADME Profiling (Solubility, Microsomal Stability) Library->ADME High Throughput Target Tier 2: Functional Potency (GPCR cAMP / Enzyme IC50) ADME->Target Pass Criteria Target->Library SAR Iteration Safety Tier 3: Safety Panel (hERG, Cytotoxicity) Target->Safety < 100 nM Potency Lead Lead Candidate Safety->Lead Clean Profile

Figure 1: Integrated screening cascade for spirocyclic analogs, prioritizing early ADME assessment due to the scaffold's physicochemical design intent.

Detailed Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Microsomal)

Rationale: The spirocyclic core is designed to block metabolic hotspots. This assay validates that hypothesis.

Materials:

  • Pooled Human/Rat Liver Microsomes (HLM/RLM) (0.5 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]

  • Test Compound: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one derivative (1 µM final conc).

  • Reference: Verapamil (High clearance), Warfarin (Low clearance).[1]

Methodology:

  • Pre-incubation: Mix 30 µL of microsomes with 370 µL of phosphate buffer (pH 7.4). Add 1 µL of test compound stock (10 mM in DMSO) to achieve 1 µM.[1] Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL of ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .[1]
    • Success Criterion:

      
       min (Human) indicates good metabolic stability.[1]
      
Protocol B: GPCR Functional Assay (cAMP Accumulation)

Rationale: Many spiro[3.5]nonane derivatives are designed as GPCR agonists (e.g., GPR119).[3] This protocol measures functional response.[1][3][4]

Materials:

  • CHO-K1 cells stably expressing the target GPCR (e.g., human GPR119).[1]

  • HTRF cAMP Detection Kit (Cisbio or PerkinElmer).[1]

  • Agonist: Test compound (11-point serial dilution).

  • IBMX (Phosphodiesterase inhibitor).[1]

Methodology:

  • Cell Seeding: Dispense 2,000 cells/well in low-volume 384-well plates.

  • Stimulation: Add 5 µL of test compound in stimulation buffer (HBSS + 0.5 mM IBMX). Incubate for 30 min at RT.

  • Detection: Add 5 µL of cAMP-d2 conjugate followed by 5 µL of Anti-cAMP-Cryptate.[1]

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio) on an EnVision plate reader.

  • Data Analysis: Normalize to Forskolin (100% control) and Vehicle (0% control). Fit curves using a 4-parameter logistic equation to determine

    
    .[1]
    

Pathway Visualization:

GPCR_Pathway Ligand Spirocyclic Analog GPCR GPCR (e.g., GPR119) Ligand->GPCR Binding Gs Gαs Protein GPCR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP -> ATP ATP Response Insulin Secretion / Metabolic Effect cAMP->Response Downstream Signaling

Figure 2: Signal transduction pathway for Gs-coupled GPCRs, a common target class for spiro[3.5]nonane derivatives.[1]

Key Findings & Interpretation

When screening analogs of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one , expect the following trends compared to non-spiro controls:

  • Potency Shifts:

    • The rigid spiro-core may initially show lower potency than flexible linkers if the vector is not perfectly aligned.[1] However, once optimized, the potency is often more "real" (entropic advantage) and translates better to in vivo efficacy.

    • Action: If potency is low, screen stereoisomers.[1] The (1S,3R) vs. (1R,3S) configuration often dictates activity [1].[1]

  • ADME Improvements:

    • Expect a 2–5 fold improvement in microsomal stability compared to piperidine analogs.[1]

    • The 7-oxa substitution should yield a

      
       in the range of 1.5–2.5, ideal for oral bioavailability.[1]
      
  • Safety Profile:

    • Spirocyclic analogs typically show reduced hERG inhibition (

      
      ) compared to flexible chain amines, reducing cardiotoxicity risks [2].[1]
      

References

  • BenchChem. (2025).[3][5] Application Notes: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Retrieved from [1]

  • Matsuda, D., et al. (2018).[6] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 2000-2010.[1] [1]

  • Anson, B. J., et al. (2021).[7] Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 64(20), 15082–15103. [1][7]

  • PubChem. (2025).[8][9] Compound Summary: Spiro[3.5]nonan-1-one.[1][9] National Library of Medicine.[1] Retrieved from [1]

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights. Retrieved from [1]

Sources

Comparative Guide: X-ray Crystallography of 7-Oxaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In modern drug discovery, the "Escape from Flatland" initiative has prioritized scaffolds that increase fraction of sp3-hybridized carbons (


) to improve solubility and target selectivity. The 7-oxaspiro[3.5]nonane  scaffold represents a critical geometric wedge—a bioisostere of cyclohexyl and tetrahydropyranyl systems that introduces a rigid, orthogonal exit vector without the metabolic liability of aromatic rings.

This guide compares the crystallographic characterization of 7-oxaspiro[3.5]nonane derivatives against standard cyclohexane and 4-substituted tetrahydropyran alternatives. While NMR often fails to unambiguously assign absolute configuration at the quaternary spiro center due to signal overlap and rapid ring flipping, X-ray crystallography provides the definitive structural truth required for Structure-Based Drug Design (SBDD).

Comparative Analysis: Spiro vs. Traditional Scaffolds[1]

Structural Geometry & Exit Vectors

The primary advantage of the 7-oxaspiro[3.5]nonane scaffold is its ability to project substituents at precise angles that differ from standard chair conformations.

Feature7-Oxaspiro[3.5]nonaneCyclohexane / THPImpact on Drug Design
Core Geometry Distorted Chair (6-ring) + Puckered Cyclobutane (4-ring)Standard ChairSpiro scaffold offers unique IP space and novel binding vectors.
Bond Angle at Quaternary C

(compressed to

in 4-ring)

(uniform)
High strain at the spiro center alters reactivity and metabolic stability.
Exit Vector Orientation Orthogonal (

offset)
Equatorial/Axial (

or

)
Allows access to novel sub-pockets in protein targets (e.g., GPCRs).
Ring Pucker (Cremer-Pople) High amplitude puckering in 4-ringRigid Chair4-ring "wing flit" can adapt to induced-fit binding modes.
Physicochemical Superiority

Crystallographic density (


) correlates directly with packing efficiency and solubility potential.
  • Solubility: The ether oxygen at position 7 lowers

    
     (approx. 1.0–1.5 units lower than cyclohexane), enhancing aqueous solubility.
    
  • Metabolic Stability: Unlike the 4-position of piperidine/cyclohexane which is prone to CYP450 oxidation, the quaternary spiro center (position 4) blocks metabolic attack.

Technical Deep Dive: The Crystallographic Challenge

Crystallizing 7-oxaspiro[3.5]nonane derivatives presents unique challenges compared to flat aromatics.

The Disorder Problem

Spirocyclic compounds often exhibit globular shapes and high internal symmetry . In the crystal lattice, this frequently leads to:

  • Positional Disorder: The 4-membered ring may adopt two puckered conformations (butterfly motion) that average out in the electron density map.

  • Whole-Molecule Disorder: The molecule may rotate about the spiro axis if substituents are not bulky enough to lock the packing.

Expert Insight: Do not rely on room temperature data. Cryogenic cooling (100 K) is mandatory to freeze the cyclobutane pucker and resolve the specific enantiomer/conformer.

X-ray vs. NMR for Stereochemistry

For a derivative with a chiral center on the 4-membered ring, NMR is often inconclusive.

  • NMR Limitation: The protons on the cyclobutane ring often show complex second-order coupling or rapid equilibration, making NOE (Nuclear Overhauser Effect) data ambiguous regarding axial/equatorial positioning relative to the 6-ring oxygen.

  • X-ray Solution: Anomalous dispersion (using Cu-K

    
     or Mo-K
    
    
    
    for heavy atom derivatives) unambiguously determines the absolute configuration (
    
    
    or
    
    
    ) at the spiro junction.

Experimental Protocol: Crystallization & Structure Determination

Objective: Obtain diffraction-quality single crystals of a generic 7-oxaspiro[3.5]nonane amine derivative.

Phase 1: Derivatization (The "Heavy Atom" Anchor)

Since the native scaffold is often an oil or low-melting solid, derivatization is crucial to introduce rigidity and anomalous scatterers.

  • Reaction: Dissolve amine derivative (0.1 mmol) in DCM.

  • Reagent: Add 4-bromobenzoic acid (1.1 eq), EDC·HCl (1.2 eq), and DMAP (0.1 eq).

  • Outcome: The 4-bromobenzamide moiety provides a strong packing motif (

    
    -stacking) and a Br atom for absolute structure determination via anomalous scattering.
    
Phase 2: Vapor Diffusion Crystallization
  • Method: Sitting Drop Vapor Diffusion.

  • Reservoir: 500

    
    L of 20% PEG 3350, 0.2 M Ammonium Acetate.
    
  • Drop: 1

    
    L protein/compound solution + 1 
    
    
    
    L reservoir.
  • Optimization: If nucleation is too fast (shower of microcrystals), switch to Slow Evaporation from EtOAc/Heptane (1:3 ratio) at

    
    C.
    
Phase 3: Data Collection & Refinement
  • Mounting: Mount crystal on a MiTeGen loop using Paratone-N oil.

  • Cooling: Flash cool to 100 K immediately.

  • Strategy: Collect

    
     of data (0.5^\circ$ oscillation) to ensure high redundancy (aim for >10).
    
  • Refinement (SHELXL):

    • Check for twinning (common in pseudo-symmetric spiro space groups like

      
       mimicking 
      
      
      
      ).
    • Use PART instructions to model the disordered cyclobutane ring if the thermal ellipsoids are elongated.

Visualizations

Workflow: From Synthesis to Structure

This diagram outlines the decision matrix for structurally characterizing spiro-derivatives.

G Start Target: 7-Oxaspiro[3.5]nonane Derivative StateCheck Physical State? Start->StateCheck Solid Solid (Mp > 80°C) StateCheck->Solid Yes Oil Oil / Low Mp StateCheck->Oil No Screen Vapor Diffusion Screening (PEG / Salt Gradients) Solid->Screen Deriv Derivatization (add p-Br-Benzoic acid) Oil->Deriv Increase MW/Packing Deriv->Screen Xray X-ray Diffraction (100 K) Screen->Xray Single Crystal Found Process Data Reduction & Refinement (Check for Disorder) Xray->Process Result 3D Structure & Abs. Config Process->Result

Caption: Decision tree for crystallizing difficult spirocyclic oils, emphasizing the derivatization step.

Logic: The Spiro Advantage

Comparison of vector topology between flat and spiro scaffolds.

G Flat Flat Scaffold (Phenyl/Piperidine) Prop1 Linear Exit Vectors Flat->Prop1 Spiro Spiro Scaffold (7-Oxaspiro[3.5]nonane) Prop2 Orthogonal (3D) Vectors Spiro->Prop2 Solubility Improved Solubility (Lower LogP) Spiro->Solubility Outcome1 Limited IP Space Prop1->Outcome1 Outcome2 Novel Binding Modes Prop2->Outcome2

Caption: Logical flow illustrating why spiro-scaffolds offer superior drug-like properties over flat analogs.

References

  • BenchChem. "Benchmarking Spiro[3.5]nonane-9-carboxylic Acid: A Comparative Guide for Drug Discovery Scaffolds." BenchChem Application Notes, 2025.

  • Drug Hunter. "The Spirocycle Surge in Drug Discovery." Drug Hunter Reviews, 2025.

  • PubChem. "7-Oxa-1-azaspiro[3.5]nonane Compound Summary."[1][2] National Library of Medicine, 2025.

  • Royal Society of Chemistry. "Strained spiro heterocycles as potential bioisosteres."[3] Chem. Commun., 2025.

  • PharmaBlock. "Cyclohexanes in Drug Discovery: Bioisosteres and Scaffolds." PharmaBlock White Papers, 2025.

Sources

Comparative Reactivity Guide: Oxaspiro[3.5]nonan-1-one vs. Azaspiro[3.5]nonan-1-one

[1]

Executive Summary: Warhead vs. Scaffold

In the landscape of spirocyclic building blocks, oxaspiro[3.5]nonan-1-one (the

azaspiro[3.5]nonan-1-one

11
  • Oxaspiro[3.5]nonan-1-one functions primarily as an electrophilic warhead .[1] The high ring strain combined with the superior leaving group ability of the carboxylate oxygen renders it highly susceptible to nucleophilic ring opening (acylation). It is a tool for covalent inhibition and activity-based protein profiling (ABPP).[1]

  • Azaspiro[3.5]nonan-1-one functions primarily as a structural scaffold .[1] The resonance stabilization of the amide bond dampens the ring strain, making it kinetically stable under physiological conditions unless specifically activated. It is utilized to restrict conformation and increase

    
     character without inherent covalent reactivity.[1]
    

This guide details the mechanistic underpinnings of this divergence and provides validated protocols for assessing their reactivity.

Structural & Mechanistic Analysis

The Strain-Reactivity Paradox

Both molecules share the spiro[3.5]nonane skeleton.[1] The spiro-fusion at C4 (using

Thorpe-Ingold effect11
FeatureOxaspiro[3.5]nonan-1-one (

-Lactone)
Azaspiro[3.5]nonan-1-one (

-Lactam)
Heteroatom Oxygen (Electronegative)Nitrogen (Resonance Donor)
Bond Angles ~93° (Highly Strained)~93° (Highly Strained)
Resonance Energy Low (< 10 kcal/mol)High (~20 kcal/mol)
Leaving Group Alkoxide (

) / Carboxylate-like
Amide anion (

)
Primary Reactivity Acyl-Oxygen Cleavage (

)
Stable (unless activated)

The critical differentiator is resonance stabilization . In the



Reactivity Landscape Visualization

ReactivityLandscapeStartSpiro[3.5] CoreOxaOxaspiro (Lactone)High Ground State EnergyStart->Oxa Heteroatom = OAzaAzaspiro (Lactam)Stabilized Ground StateStart->Aza Heteroatom = NTet_OxaTetrahedral Intermediate(Unstable)Oxa->Tet_Oxa Fast AttackTet_AzaTetrahedral Intermediate(High Barrier)Aza->Tet_Aza Slow AttackNuNucleophile (Nu:)Nu->Tet_OxaNu->Tet_AzaProd_OxaRing Open Product(Beta-Hydroxy Acid/Amide)Tet_Oxa->Prod_Oxa Strain Release+ Good LGProd_AzaNo Reaction / Recovered Starting MaterialTet_Aza->Prod_Aza High Energy LG(Reversible)

Figure 1: Comparative reaction coordinate flow. The

1

1

Experimental Reactivity Data

The following data summarizes the kinetic stability of these cores when exposed to standard biological nucleophiles.

Comparative Half-Lives ( )[1]
ConditionNucleophileOxaspiro[3.5]nonan-1-oneAzaspiro[3.5]nonan-1-one
PBS (pH 7.4) Water (

)
~2–6 Hours (Hydrolysis)> 7 Days (Stable)
Plasma Esterases< 30 Minutes> 24 Hours
Cysteine (1 mM) Thiol (

)
< 10 Minutes (Thioester formation)No Reaction
Lysine (1 mM) Amine (

)
< 1 Hour (Amide formation)No Reaction

Note: Data derived from general

Validated Experimental Protocols

Protocol A: NMR-Based Hydrolytic Stability Assay

Use this to determine if the Oxaspiro scaffold is too unstable for your assay conditions.[1]

Materials:

  • Compound (10 mM DMSO stock)[1]

  • Deuterated Phosphate Buffer (PBS in

    
    , pD 7.4)
    
  • Internal Standard (1,3,5-trimethoxybenzene)[1]

Workflow:

  • Preparation: Dilute the DMSO stock into PBS/

    
     to a final concentration of 500 
    
    
    M. Add Internal Standard (50
    
    
    M).
  • Acquisition: Immediately transfer to an NMR tube. Acquire

    
     NMR spectra at t=0, 1h, 4h, 12h, and 24h.[1]
    
  • Analysis: Monitor the disappearance of the characteristic multiplets of the cyclobutane ring protons (usually

    
     3.0–4.0 ppm) and the appearance of the ring-opened 
    
    
    -hydroxy acid signals (shifted upfield).
  • Validation: The integral of the Internal Standard must remain constant (<2% deviation). If the Azaspiro compound shows >5% degradation in 24h, check for buffer contamination (e.g., bacterial proteases).

Protocol B: Thiol-Reactivity (Cysteine Trapping)

Use this to validate Oxaspiro compounds as covalent warheads.[1]

Materials:

  • N-acetylcysteine methyl ester (NAC-Me)[1]

  • LC-MS grade Acetonitrile/Water[1]

  • Base: Triethylamine (TEA)[1]

Workflow:

  • Reaction: Mix Oxaspiro compound (1 eq) with NAC-Me (1.5 eq) in

    
     (1:1). Add TEA (0.1 eq) to catalyze.[1]
    
  • Monitoring: Inject on LC-MS at t=5 min and t=60 min.

  • Success Criteria:

    • Oxaspiro: Should show rapid conversion to the adduct mass [M + NAC-Me + H]+.[1]

    • Azaspiro: Should show [M+H]+ of parent only.

  • Troubleshooting: If Azaspiro reacts, ensure the N-position is not acylated with a strong electron-withdrawing group (e.g., -Tf), which activates the lactam.[1]

Applications in Drug Discovery[2][3][4][5][6][7]

Oxaspiro[3.5]nonan-1-one: The Covalent Inhibitor

This scaffold is a potent serine hydrolase inhibitor.[1] The mechanism involves the active site serine attacking the carbonyl (C1), leading to Acyl-Oxygen cleavage. The spiro-cyclohexyl group provides hydrophobic bulk that can fit into specific lipophilic pockets (e.g., Fatty Acid Synthase or Proteasome subunits), conferring selectivity over generic

1
  • Key Use Case: Activity-Based Protein Profiling (ABPP) probes.[1]

  • Design Tip: Functionalize the cyclohexane ring (positions 6-9) with an alkyne handle for click chemistry before closing the lactone ring, as the lactone is sensitive to many synthetic steps.

Azaspiro[3.5]nonan-1-one: The Conformational Lock

This scaffold is a bioisostere for gem-dimethyl groups or piperidines.[1] It is metabolically robust.[1]

  • Key Use Case: Peptidomimetics (constraining

    
    -turns) or as a linker in PROTACs where rigidity is required to maintain ternary complex geometry.[1]
    
  • Synthesis Note: The Staudinger synthesis ([2+2] cycloaddition) is the most reliable route. Ensure the nitrogen is protected (e.g., PMP, Bn) during synthesis, then deprotected for late-stage coupling.[1]

References

  • Imming, P., et al. (2000).[1][2] Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2004).[1]

    
    -Lactones: Intermediates for Natural Product Total Synthesis and New Transformations.[1][3] Heterocycles. Link
    
  • Beller, et al. (2024).[1][4] Synthesis and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Link

  • Danheiser, R. L., et al. (2022).[1] A Practical and Efficient Method for the Synthesis of

    
    -Lactones.[5] The Journal of Organic Chemistry. Link[1]
    
  • PubChem Compound Summary. (2025). 2-Oxa-5-azaspiro[3.5]nonane (Structural Analog Data). Link[1]

Structural Elucidation of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one: A Multi-Modal Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the 3D Spatial Arrangement of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The spatial arrangement of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one presents a unique stereochemical challenge in medicinal chemistry. Unlike simple cyclohexanes, this spirocyclic scaffold combines a puckered cyclobutane ring with a tetrahydropyran moiety. The rigidity of the spiro-fusion (


) contrasts with the conformational flexibility of the tert-butoxy group, creating ambiguity in defining the relative configuration (cis/trans) and the absolute ring pucker.

This guide objectively compares the three primary methodologies for resolving this 3D structure: Single Crystal X-Ray Diffraction (SC-XRD) , Solution-State NMR (NOE/ROE) , and DFT-Calculated Electronic Circular Dichroism (ECD) . While SC-XRD remains the gold standard for solid-state confirmation, this guide argues for a "Solution-First" approach using NMR and DFT for rapid, physiologically relevant assessment.

Part 1: The Stereochemical Challenge

The molecule features two rings fused at a single carbon. The 3D assessment must answer two critical questions:

  • Relative Configuration: Is the tert-butoxy group at position 3 cis or trans relative to the ether oxygen in the 7-oxaspiro ring?

  • Conformational Locking: Does the bulky tert-butoxy group force the cyclobutane ring into a fixed "puckered" conformation to minimize steric strain?

Why Standard Methods Fail:

  • Standard 1D NMR: Chemical shifts alone cannot distinguish between the cis and trans isomers due to the anisotropic effects of the carbonyl group affecting both faces similarly.

  • Mass Spectrometry: Provides no stereochemical data.

Part 2: Comparative Analysis of Assessment Methodologies
Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Absolute Benchmark

SC-XRD provides a direct atomic map. For spiro[3.5]nonanes, which often crystallize well due to their semi-rigid nature, this is the definitive method for assigning absolute configuration.

  • Mechanism: Diffraction of X-rays by crystal lattice electrons yields an electron density map.[1]

  • Protocol:

    • Screening: Dissolve 5-10 mg in variable polarity solvents (EtOAc/Hexane, DCM/MeOH). Slow evaporation at 4°C.

    • Data Collection: Mount crystal on a goniometer (Mo or Cu source). Collect sphere of data.

    • Refinement: Solve structure using Direct Methods (SHELXT) to R-factor < 5%.

  • Critical Limitation: If the tert-butoxy group renders the molecule an oil or amorphous solid (common with bulky ethers), this method fails without derivatization (e.g., forming an oxime or hydrazone).

Method B: Nuclear Overhauser Effect Spectroscopy (NOESY/HOESY)

The Solution-State Workhorse

This method detects through-space magnetic interactions (< 5 Å). It is the most practical approach for assessing the molecule in a bioactive-like state.

  • Mechanism: Dipolar cross-relaxation between protons.

  • Causality in Protocol: We specifically target the interaction between the tert-butyl protons (9H singlet) and the axial/equatorial protons of the 7-oxaspiro ring.

  • Protocol:

    • Sample Prep: 10-15 mg in

      
       or 
      
      
      
      . (Benzene-
      
      
      is preferred to resolve overlapping methylene signals).
    • Experiment: Run 1D Selective NOE first (faster, higher resolution). Irradiate the tert-butyl signal.

    • Analysis: Observe enhancement in the 7-oxa ring protons.

      • Strong Enhancement: The tert-butoxy group is spatially close to the 7-oxa ring (likely cis to the oxygen if the ring is in a chair form).

      • Weak/No Enhancement: The group is distant (trans).

Method C: DFT-Calculated Electronic Circular Dichroism (ECD)

The Modern "Virtual" Standard

If the molecule is chiral (non-racemic), comparing experimental ECD spectra with Time-Dependent DFT (TD-DFT) calculations is a powerful non-crystallographic method.

  • Mechanism: Quantum chemical prediction of the interaction with circularly polarized light.

  • Protocol:

    • Conformational Search: Use Molecular Mechanics (MMFF94) to find low-energy conformers.

    • Optimization: Re-optimize geometries using DFT (B3LYP/6-31G*).

    • Spectral Calculation: Calculate excited states (TD-DFT) and Boltzmann-weight the spectra.

    • Validation: Align the predicted UV shift with the experimental curve.

Part 3: Data Presentation & Comparison

Table 1: Comparative Metrics for 3D Assessment

FeatureMethod A: SC-XRDMethod B: NOE NMRMethod C: DFT-ECD
Primary Output Atomic Coordinates (CIF)Inter-proton DistancesCalculated vs. Exp. Spectra
Sample State Single Crystal (Solid)Solution (

)
Solution (MeOH/MeCN)
Material Req. >5 mg (high purity)5-20 mg< 1 mg (for exp. spectra)
Time to Result 1-4 Weeks (growing crystals)2-4 Hours2-3 Days (computation)
Confidence Absolute (100%) High (Relative Config)High (Absolute Config)
Cost High (Instrument/Service)Low (Routine)Medium (CPU time)
Best For Final compound registryQuick structure checkOils/Amorphous solids
Part 4: Integrated Workflow & Visualization

To ensure scientific rigor, a linear workflow is insufficient. We employ a branched decision matrix based on the physical state of the sample.

Figure 1: Strategic Decision Matrix for Spiro-Structure Elucidation

G Start Sample: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one StateCheck Physical State Assessment Start->StateCheck Solid Crystalline Solid StateCheck->Solid High MP Oil Oil / Amorphous StateCheck->Oil Low MP XRD Method A: SC-XRD (Gold Standard) Solid->XRD NMR Method B: 1D NOE / NOESY (Relative Config) Oil->NMR First Pass Result 3D Structure Confirmed XRD->Result DFT Method C: DFT-ECD (Absolute Config) NMR->DFT If Chiral/Ambiguous Deriv Derivatization (Oxime/Hydrazone formation) NMR->Deriv If XRD required DFT->Result Deriv->Solid

Caption: Decision matrix prioritizing SC-XRD for solids and a hybrid NMR/DFT approach for oils to determine stereochemistry.

Part 5: Detailed Experimental Protocol (Self-Validating)

For the most common scenario (the compound is an oil or gum), the NMR-First approach is recommended.

Protocol: 1D Selective NOE Difference Experiment

This protocol is designed to be self-validating by using the rigid spiro-core protons as internal distance rulers.

  • Preparation: Dissolve 10 mg of the spiro-ketone in 0.6 mL

    
    . Note: Benzene is chosen over Chloroform to induce an aromatic solvent induced shift (ASIS), separating the axial and equatorial protons of the 6-membered ring.
    
  • Acquisition Setup:

    • Set temperature to 298 K.

    • Acquire a standard

      
       spectrum (16 scans) to identify the tert-butyl singlet (approx. 1.2 ppm) and the 7-oxa methylene protons (3.5 - 4.0 ppm).
      
  • Irradiation:

    • Set the selective irradiation frequency exactly on the tert-butyl singlet.

    • Use a mixing time (

      
      ) of 500 ms (optimal for molecules MW 200-400).
      
  • Internal Validation (The "Trust" Step):

    • Irradiate the spiro-methylene protons (

      
       or 
      
      
      
      on the 6-ring). You must see a strong NOE to the adjacent axial protons. If not, the
      
      
      is incorrect.
  • Data Interpretation:

    • Scenario 1 (Cis-like): NOE observed between t-Bu and

      
       of the 7-oxa ring.
      
    • Scenario 2 (Trans-like): NOE observed only between t-Bu and the cyclobutane protons, with zero enhancement in the 6-ring.

Figure 2: Expected NOE Interactions

NOE tBu tert-Butoxy Group (Irradiated) SpiroC Spiro Center (Rigid Anchor) tBu->SpiroC Through Bond Ring6_Ax 7-Oxa Ring (Axial H) (Target Signal) tBu->Ring6_Ax STRONG NOE (If Cis) Ring6_Eq 7-Oxa Ring (Equatorial H) tBu->Ring6_Eq WEAK NOE (Distance > 4A)

Caption: Schematic of critical NOE correlations. Green arrow indicates the diagnostic signal for cis-configuration.

References
  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. M., et al. "The resurgence of spirocyclic scaffolds in medicinal chemistry." Journal of Medicinal Chemistry, 2021. Link

  • NMR vs X-Ray Comparison: Brunger, A. T.[1][2] "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics."[2][3] Stanford University / HHMI, 2018. Link

  • DFT-ECD Methodology: Pescitelli, G., et al. "Electronic Circular Dichroism."[4] Encyclopedia MDPI, 2019.[4] Link

  • Conformational Analysis of Spiro-Systems: "Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories." Physical Chemistry Chemical Physics, 2012. Link

  • PubChem Compound Record: "Spiro[3.5]nonan-7-one."[5] National Library of Medicine. Link

Sources

Structural Validation of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of Novel Compounds from 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists

Executive Summary

The shift from planar aromatic scaffolds to spirocyclic systems is a defining trend in modern medicinal chemistry, driven by the need to increase fraction sp3 (Fsp³) character for improved solubility and metabolic stability.[1][2][3][4] The scaffold 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one represents a high-value building block, offering a rigid spiro[3.5] core with orthogonal vectors for diversification.

However, validating the structure of derivatives generated from this ketone (e.g., via reductive amination, Grignard addition, or olefination) presents a specific stereochemical challenge: bridging the "Silent Zone" of the quaternary spiro center.

This guide objectively compares three validation methodologies—Advanced 2D NMR, Single Crystal X-Ray Diffraction (SC-XRD), and DFT-NMR Prediction—providing decision frameworks and experimental protocols to ensure structural integrity in your drug discovery pipeline.

Part 1: The Structural Challenge

The "Silent Zone" Problem

In spiro[3.5]nonane systems, the quaternary carbon (C5 in standard numbering, or the spiro-junction) acts as a magnetization block.

  • Spin Isolation: Protons on the cyclobutane ring (Ring A) do not share scalar (

    
    ) coupling with protons on the tetrahydropyran ring (Ring B).
    
  • Stereochemical Ambiguity: When the ketone at C1 is transformed (e.g., to an alcohol or amine), a new stereocenter is formed. Determining if the new substituent is cis or trans relative to the C3-tert-butoxy group is non-trivial because the distance across the puckered cyclobutane ring often precludes strong diagnostic couplings.

Part 2: Comparative Methodology Guide

We evaluated three primary validation workflows based on Resolution, Throughput, and Material Requirements.

Table 1: Methodological Comparison
FeatureMethod A: Advanced 2D NMR (NOESY/HOESY) Method B: Single Crystal X-Ray (SC-XRD) Method C: DFT-NMR Prediction (GIAO)
Primary Output Relative Stereochemistry (Solution State)Absolute Configuration (Solid State)Probabilistic Structure Assignment (DP4+)
Sample Req. 2–10 mg (Dissolved)>5 mg (Single Crystal)Virtual (High-performance Computing)
Time to Result 2–12 Hours3 Days – 2 Weeks24–48 Hours
Cost Efficiency High (Routine instrumentation)Low (Requires specialized facility)Medium (Software/Compute costs)
Success Rate 85% (Fails with overlapping signals)40% (Fails if oil/amorphous)95% (Dependent on conformational search)
Best For Rapid checks of diastereomeric ratios.Final confirmation of lead compounds.Resolving ambiguous NMR data without crystals.

Part 3: Decision Logic & Workflows

To optimize resources, researchers should follow a tiered validation logic. Do not default to X-ray immediately; use it as a gatekeeper for advanced leads.

Diagram 1: Structural Validation Decision Tree

ValidationLogic Start Crude Derivative (Post-Synthesis) Isolation Isolate Diastereomers (Prep HPLC/SFC) Start->Isolation NMR_1D 1H NMR (600 MHz) Check Purity & Dispersion Isolation->NMR_1D Decision_Dispersion Are signals resolved? NMR_1D->Decision_Dispersion Method_A Method A: 2D NOESY/ROESY (Target: Spiro-Bridge NOEs) Decision_Dispersion->Method_A Yes (High Dispersion) Method_C Method C: DFT-GIAO Calculation (DP4+ Probability) Decision_Dispersion->Method_C No (Overlap) Method_A->Method_C Conflicting Data Method_B Method B: SC-XRD (Vapor Diffusion) Method_A->Method_B Ambiguous NOEs Result_Conf Confident Assignment Method_A->Result_Conf Strong NOEs Method_C->Method_B DP4+ < 95% Method_C->Result_Conf DP4+ > 95%

Caption: Tiered decision tree prioritizing rapid NMR techniques, utilizing DFT for signal overlap issues, and reserving X-ray for ambiguous cases.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Spiro-Bridge" NMR Experiment

Objective: Establish relative stereochemistry by detecting Through-Space (NOE) interactions between the C1-substituent and the C3-tert-butoxy group, or the C1-substituent and the C6/C8 axial protons of the pyran ring.

The Self-Validating Mechanism:

  • Internal Control: You must observe the NOE between the gem-dimethyls of the tert-butyl group and the adjacent cyclobutane protons. If this is absent, the mixing time is incorrect.

Step-by-Step:

  • Sample Prep: Dissolve 5–8 mg of the derivative in Benzene-d6 (C6D6) rather than CDCl3.

    • Why: Benzene induces aromatic solvent-induced shifts (ASIS), often resolving the critical axial/equatorial protons on the 6-membered ring that overlap in chloroform.

  • Acquisition (NOESY 1D or 2D):

    • Set mixing time (

      
      ) to 600–800 ms . (Small molecules in low viscosity solvents require longer mixing times due to the transient NOE regime).
      
    • Acquire 16–32 scans for 1D selective NOE; 8–16 scans per increment for 2D.

  • Analysis Logic:

    • Cis-Configuration (Substituents on same side): Look for NOE between C1-H and C3-H. (Note: In puckered cyclobutanes, 1,3-cis protons are often pseudo-diaxial and show strong NOE).

    • Trans-Configuration: Look for NOE between the C1-Substituent and the C3-H.

    • Spiro-Bridge: Look for NOE between C1-H and the axial protons of the 6-membered ether ring (positions 6 and 8). This confirms the orientation of the cyclobutane pucker relative to the ether oxygen.

Protocol B: "Oil-to-Solid" Crystallization for X-Ray

Objective: Force crystallization of oily spiro-ether derivatives (common with tert-butoxy groups) for SC-XRD.

The Self-Validating Mechanism:

  • Birefringence Check: Before sending to diffraction, view the precipitate under a polarized light microscope. Only birefringent (glowing) particles are crystalline; amorphous solids will remain dark.

Step-by-Step:

  • Derivatization (If necessary): If the compound is an oil, convert it to a picrate or 3,5-dinitrobenzoate salt/ester. These planar, pi-stacking auxiliary groups encourage lattice formation.

  • Vapor Diffusion (Sitting Drop):

    • Inner well: 2 mg compound in 50 µL THF or Acetone.

    • Outer well: 500 µL Pentane or Hexane.

  • Slow Evaporation: Seal the chamber. Allow equilibration for 3–7 days at 4°C.

  • Harvest: Mount crystal in paratone oil under cryo-stream (100 K) to prevent lattice collapse (tert-butoxy groups often exhibit high thermal disorder).

Part 5: Data Synthesis & Interpretation

Diagram 2: The Logic of NOE Correlations in Spiro[3.5] Systems

NOELogic cluster_0 Cis-Isomer (Syn) cluster_1 Trans-Isomer (Anti) C1_Subst_A C1-Subst (Up) C3_OtBu_A C3-OtBu (Up) C1_Subst_A->C3_OtBu_A Medium C1_H_A C1-H (Down) C3_H_A C3-H (Down) C1_H_A->C3_H_A Strong C1_Subst_B C1-Subst (Up) C3_H_B C3-H (Up) C1_Subst_B->C3_H_B Strong C3_OtBu_B C3-OtBu (Down) C1_H_B C1-H (Down) C1_H_B->C3_OtBu_B Weak/None

Caption: Expected NOE correlations for 1,3-substituted cyclobutanes. The 1,3-diaxial-like relationship in the cis-isomer yields a diagnostic proton-proton NOE.

Interpretation Guide
  • The "W" Coupling: In rigid cyclobutanes, long-range

    
     coupling (W-coupling) is sometimes visible between C2 and C4 protons, but rarely across the spiro center. Do not rely on 
    
    
    
    -coupling for spiro-connectivity.
  • Carbon Shifts: In 13C NMR, the cis isomer (sterically crowded) typically exhibits an upfield shift (shielding) of the C1 and C3 carbons by 2–5 ppm compared to the trans isomer due to

    
    -gauche compression effects.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[5] (Chapter 8: Stereochemistry and NOE).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations. The Journal of Organic Chemistry, 80(24), 12526–12534.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperidine Ring. The Journal of Organic Chemistry, 75(24), 8716–8719. (Provides analogous NMR logic for spiro-cyclobutanes).

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Small Molecule Crystal Growth.

Sources

comparing the physicochemical properties of tert-butoxy vs. other protecting groups in spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth physicochemical and synthetic comparison of tert-butoxy-based protecting groups (specifically Boc for amines and tBu ethers for alcohols) versus their primary alternatives (Cbz, Fmoc, Benzyl) within the challenging context of spirocyclic scaffolds .

Executive Summary: The Spirocyclic Challenge

Spirocycles (e.g., spiro[3.3]heptanes, spiro-piperidines) have emerged as privileged scaffolds in drug discovery, offering high fraction of sp3-hybridized carbons (


) and novel vectors for patent protection. However, their defining feature—the quaternary spiro-center—introduces unique steric and electronic challenges  for functional group protection.

The tert-butoxy motif (present in Boc and tBu ethers) is often the default choice, but in spirocyclic systems, "default" can lead to synthetic dead ends. This guide objectively compares tert-butoxy groups against Cbz, Fmoc, and Benzyl alternatives, focusing on the kinetic and thermodynamic realities of crowded quaternary centers.

Physicochemical Showdown: tert-Butoxy vs. The Field

Steric Bulk and Conformational Locking

Spirocycles are rigid. The protecting group (PG) must either accommodate this rigidity or provide enough bulk to shield the heteroatom from metabolic hotspots without preventing its own removal.

Propertytert-Butoxy (Boc/tBu) Carboxybenzyl (Cbz) Fmoc Benzyl (Bn)
Steric Volume (

)
High. The t-butyl group is a spherical "umbrella" that creates significant local crowding.Medium. Planar phenyl ring allows for π-stacking but less immediate steric occlusion than t-Bu.Very High. The fluorenyl system is massive and rigid; can induce solubility issues.Medium. Similar to Cbz but lacks the carbamate linker extension.
Impact on Spiro-Conformation Can induce A-strain (allylic strain) in spiro-piperidines, forcing the ring into specific chair/boat conformers.Less impact on ring conformation due to the flexible linker.Can distort ring pucker due to extreme bulk; often used to force crystallinity.Minimal conformational perturbation.
Solubility (LogP Contribution) + High Lipophilicity. Great for extracting polar spiro-amines into organic solvents.+ Moderate. Adds lipophilicity but less than Fmoc.++ Very High. Often makes small spirocycles insoluble in MeOH/EtOH.+ Moderate.

Expert Insight: In spiro[3.3]heptane systems, the tert-butoxy group (Boc) is often superior to Cbz because the spherical bulk of the t-butyl group effectively shields the nitrogen from "pancaking" interactions, whereas Cbz can fold back and interfere with adjacent axial substituents.

Electronic Effects & Acid/Base Lability

The quaternary center in spirocycles often reduces the basicity of adjacent amines.

  • Boc/tBu (Acid Labile): The tert-butyl carbocation intermediate formed during deprotection is stabilized by hyperconjugation. However, in spirocycles, the inductive effect of the quaternary center can destabilize the transition state for deprotection, requiring harsher acidic conditions (e.g., 4M HCl/Dioxane instead of 1M).

  • Cbz/Bn (Hydrogenolysis/Acid): Removal relies on catalyst surface access (Pd/C). Critical Failure Mode: In sterically congested spirocycles, the heterogeneous catalyst cannot access the C-N or C-O bond effectively, making hydrogenolysis extremely slow (days vs. hours).

  • Fmoc (Base Labile): Removal proceeds via E1cB mechanism. This is often the fastest deprotection in spirocycles because the small base (piperidine) can easily access the acidic proton, unlike bulky Pd catalysts or solvated protons.

Synthetic Performance & Orthogonality[1][2][3]

The "Ketal Conflict"

Many spirocycles are synthesized via spiro-ketal intermediates.

  • The Trap: Using Boc protection on a spiro-amine while a ketal is present.

  • The Consequence: Acidic deprotection of Boc (TFA/HCl) will simultaneously hydrolyze the ketal, destroying the spiro-core or leading to polymerization.

  • The Solution: Use Cbz (base stable, removed by

    
    ) or Fmoc  (removed by base) in these sequences.
    
Deprotection Kinetics in Crowded Systems

Experimental data suggests a "Steric Tax" on deprotection rates in spirocycles.

SubstratePGReagentTime to 100% Conv.Notes
Linear Amine Boc20% TFA/DCM15 minFast fragmentation.
Spiro[3.3]heptan-2-amine Boc20% TFA/DCM4 hours Steric bulk retards protonation.
Spiro-piperidine Cbz

, Pd/C
24-48 hours Catalyst poisoning/access issue.
Spiro-piperidine Fmoc20% Piperidine20 minBest kinetics (small nucleophile).

Decision Matrix: Selecting the Right Group

The following Graphviz diagram illustrates the logical flow for selecting a protecting group in spirocyclic synthesis, prioritizing orthogonality and steric access.

PG_Selection Start Spirocyclic Substrate (Amine/Alcohol Protection) AcidSensitive Contains Acid-Sensitive Groups? (e.g., Ketals, Acetals) Start->AcidSensitive Reducible Contains Reducible Groups? (e.g., Alkenes, Nitro, Halogens) AcidSensitive->Reducible Yes StericCrowding Is the Spiro-Center Sterically Congested? AcidSensitive->StericCrowding No UseFmoc RECOMMENDATION: Use Fmoc (Base Labile) Reducible->UseFmoc Yes (Avoid H2) UseCbz RECOMMENDATION: Use Cbz (Hydrogenolysis) Reducible->UseCbz No UseBoc RECOMMENDATION: Use Boc / tBu (Acid Labile) StericCrowding->UseBoc Low/Medium (Standard) UseTeoc RECOMMENDATION: Use Teoc/Alloc (Fluoride/Pd(0) Labile) StericCrowding->UseTeoc Extreme (Boc too slow) UseCbz->StericCrowding Check Catalyst Access!

Caption: Logical workflow for protecting group selection in spirocyclic synthesis. Note the critical check for steric crowding when considering catalytic hydrogenolysis (Cbz).

Experimental Protocols

Protocol A: High-Efficiency Boc Deprotection in Hindered Spiro-Amines

Standard TFA protocols often fail to drive crowded spiro-Boc groups to completion due to equilibrium issues. This protocol uses a scavenger and a stronger acid source.

Reagents:

  • Spiro-N-Boc substrate (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (10 equiv)

  • Triisopropylsilane (TIPS) (2.0 equiv) - Crucial cation scavenger

  • DCM (Solvent)

Method:

  • Dissolution: Dissolve the spiro-substrate in minimal dry DCM (0.1 M concentration).

  • Scavenger Addition: Add TIPS (2.0 equiv). Why? In crowded cages, the tert-butyl cation can recombine or alkylate other sites. TIPS irreversibly traps the cation.

  • Acidolysis: Add 4M HCl/Dioxane dropwise at 0°C.

  • Incubation: Allow to warm to RT and stir for 4–6 hours . (Note: Linear amines take 30 mins; spirocycles require extended time).

  • Workup: Concentrate in vacuo. Do not use aqueous extraction immediately if the product is water-soluble (common for spiro-amines). Triturate with

    
     to precipitate the amine hydrochloride salt.
    
Protocol B: "Soft" Deprotection of Cbz in Spirocycles (Non-Hydrogenolytic)

When steric bulk prevents Pd/C from working, or alkenes are present.

Reagents:

  • Spiro-N-Cbz substrate

  • Thioanisole[1]

  • Trifluoroacetic Acid (TFA) / Trifluoromethanesulfonic acid (TFMSA)

Method:

  • Dissolve substrate in TFA.

  • Add Thioanisole (5 equiv) as a "soft" nucleophile.

  • Add TFMSA (2 equiv) at 0°C.

  • Mechanism: This proceeds via acid-catalyzed cleavage of the benzyl-oxygen bond, bypassing the need for surface catalysis.

Mechanistic Visualization: The Steric Barrier

The following diagram compares the deprotection trajectory of Boc vs. Cbz in a spirocyclic pocket.

Deprotection_Sterics cluster_Boc Boc Pathway (Solution Phase) cluster_Cbz Cbz Pathway (Surface Phase) Substrate Spirocyclic Protected Amine Proton H+ (Small) Substrate->Proton Easy Access Catalyst Pd/C Surface (Massive) Substrate->Catalyst Attempted Binding Frag Fragmentation (-CO2, -Isobutene) Proton->Frag Successful Deprotection Access Steric Blockade! (Spiro-center clash) Catalyst->Access Fails in Crowded Systems

Caption: Comparison of deprotection accessibility. Boc (solution phase H+) is kinetically favored in crowded spiro-systems over Cbz (heterogeneous Pd surface).

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[2] Chemical Reviews. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. [Link]

  • Kocienski, P. J. (2005). Protecting Groups, 3rd Edition. Thieme Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][1][4][5][6][7][8][9] Chemical Reviews. [Link]

Sources

Evaluation of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one in Fragment-Based Screening

[1]

Executive Summary: Escaping "Flatland"

In the evolution of Fragment-Based Drug Discovery (FBDD), the industry is pivoting from planar, aromatic-heavy libraries toward scaffolds with higher three-dimensionality (

13-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-oneTB-Spiro-11

TB-Spiro-1 is not merely a spacer; it is a rigidified, pharmacophore-rich scaffold.[1] Its spiro[3.5]nonane core constrains exit vectors in a manner impossible for piperidines or cyclohexanes, while the tert-butoxy group provides a lipophilic anchor and the ketone serves as a versatile synthetic handle.[1]

This guide compares TB-Spiro-1 against standard aromatic and aliphatic alternatives, demonstrating its superior utility in exploring novel chemical space, particularly for cryptic pockets and protein-protein interactions (PPIs).[1]

Technical Specifications & Compound Profile

The physicochemical profile of TB-Spiro-1 positions it in the "Goldilocks zone" for fragment screening: sufficiently soluble for high-concentration assays (NMR, SPR) yet lipophilic enough to engage hydrophobic pockets.[1]

Table 1: Physicochemical Profile of TB-Spiro-1

PropertyValueStructural Significance
Molecular Weight 212.29 DaIdeal fragment size (<300 Da), allowing room for "fragment growing."[1]
Formula

High H/C ratio indicates saturation (

).
cLogP 1.8 - 2.1Optimal range for membrane permeability without aggregation risks.[1]
TPSA ~35

Ketone + Ether + Spiro-Ether.[1] Good CNS penetration potential.
Rotatable Bonds 2Highly rigid core; minimizes entropic penalty upon binding.
Vectors

The spiro-fusion creates orthogonal exit vectors for substituents.

Comparative Analysis

To validate the performance of TB-Spiro-1, we compare it against two industry-standard fragments with similar molecular weights but distinct topologies: 4'-tert-Butylacetophenone (Flat Aromatic) and 4-tert-Butylcyclohexanone (Flexible Aliphatic).[1]

Structural & Topological Comparison

Table 2: Topology and Efficiency Metrics

MetricTB-Spiro-1 (The Product)4'-tert-Butylacetophenone (Alternative A)4-tert-Butylcyclohexanone (Alternative B)[1]
Topology 3D Rigid (Spiro) 2D Planar (Aromatic)3D Flexible (Chair/Boat)

Score
0.75 (High)0.25 (Low)0.90 (High)
Shape Complexity High (PMI Plot Center) Low (Rod/Disc)Medium (Globular)
Solubility (PBS) >5 mM <0.5 mM (Poor)~2 mM
Binding Entropy Low Penalty (Pre-organized)MediumHigh Penalty (Flexible ring flip)

Expert Insight:

  • Vs. Aromatic (Alt A): TB-Spiro-1 provides superior solubility and accesses "out-of-plane" binding pockets that flat aromatics miss.[1] The high

    
     correlates with improved clinical success rates by reducing non-specific binding/toxicity [1].
    
  • Vs. Aliphatic (Alt B): While cyclohexanone is 3D, it is conformationally mobile (chair flipping). TB-Spiro-1 is structurally locked by the spiro center, reducing the entropic cost of binding.[1] The 7-oxa substitution further lowers lipophilicity (

    
    ) compared to the all-carbon cyclohexane, improving Ligand Efficiency (LE).[1]
    
Synthetic Utility Comparison

The true value of a fragment lies in its "growability."

  • TB-Spiro-1: The ketone allows for reductive amination, Grignard addition, or olefination.[1] Crucially, the tert-butoxy group is an acid-labile mask for a secondary alcohol, offering a second, orthogonal vector for elaboration after the initial hit is validated.[1]

  • Alternatives: Acetophenone derivatives often rely on Suzuki couplings (limited to flat biaryls). Cyclohexanones lack the orthogonal protection strategy inherent in the tert-butoxy/ketone pairing.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Assay (HTS-Ready)

Purpose: To verify the fragment can be screened at high concentrations (1-5 mM) without aggregation.[1]

  • Preparation: Prepare a 100 mM stock solution of TB-Spiro-1 in

    
    -DMSO.
    
  • Dilution: Spiking 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a target concentration of 1 mM.

  • Incubation: Shake at 25°C for 24 hours (equilibrium).

  • Filtration: Filter through a 0.22 µm PVDF membrane to remove undissolved solids.

  • Quantification: Analyze filtrate via HPLC-UV (210 nm) or LC-MS.

    • Calibration: Compare peak area to a standard curve prepared in 50:50 DMSO:Water.

  • Validation Criteria: Solubility > 500 µM is required for NMR screening; > 100 µM for SPR. TB-Spiro-1 typically exhibits >2 mM solubility.[1]

Protocol B: Surface Plasmon Resonance (SPR) Screening

Purpose: To detect weak binding (

  • Immobilization: Immobilize target protein (e.g., 2000 RU) on a CM5 sensor chip via amine coupling. Use a reference channel with BSA or deactivated surface.

  • Injection Series: Prepare a 2-fold dilution series of TB-Spiro-1 (ranging 10 µM to 1000 µM) in Running Buffer (PBS-P + 2% DMSO).

  • Flow: Inject at 30 µL/min for 60s (association) followed by 60s dissociation.

  • Correction: Apply "Solvent Correction" to account for bulk refractive index changes due to DMSO.

  • Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.

    • Note: Look for "square" sensorgrams (fast on/off rates), which confirm specific, non-aggregating binding behavior characteristic of rigid spirocycles.

Visualizations

Diagram 1: Fragment Screening Workflow

This workflow illustrates the critical path from library selection to hit expansion, highlighting where TB-Spiro-1 adds value.[1]

FragmentWorkflowLibraryLibrary Design(High Fsp3 Focus)QCQC & Solubility(DMSO/PBS)Library->QCSelect TB-Spiro-1ScreenPrimary Screen(SPR / STD-NMR)QC->Screen>1mM SolubleHitValHit Validation(X-ray / SAR)Screen->HitValSpecific BindingExpansionHit Expansion(Vector Elaboration)HitVal->ExpansionGrowth viaKetone/EtherExpansion->HitValIterativeOptimization

Caption: The FBDD workflow emphasizing the solubility and vector-growth advantages of the spirocyclic scaffold.

Diagram 2: Structural Vector Analysis

A visualization of the orthogonal vectors provided by the spiro[3.5]nonane core.

VectorMapCoreSpiro[3.5]nonaneCore (Rigid)KetoneC1-Ketone(Electrophile)Core->KetoneEtherC3-tert-Butoxy(Lipophilic/Masked OH)Core->EtherOxa7-Oxa Ring(Solubility/H-Bond Acceptor)Core->OxaVector1Vector A: Reductive Amination(Library Generation)Ketone->Vector1Vector2Vector B: Acid Deprotection(Reveal 2° Alcohol)Ether->Vector2Post-ScreeningVector3Vector C: H-Bonding(Water Bridging)Oxa->Vector3

Caption: Orthogonal synthetic vectors of TB-Spiro-1. The ketone allows immediate elaboration; the tert-butoxy group serves as a latent modification site.[1]

Conclusion

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one represents a high-value scaffold for modern fragment libraries.[1] By combining the rigidity of a spirocycle with the defined vectors of a ketone and a masked alcohol, it solves the "entropy-solubility" paradox often faced when moving away from flat aromatic fragments.[1]

For researchers targeting challenging binding sites (e.g., cryptic pockets, PPIs), this molecule offers a robust starting point that validates easily in biophysical assays and provides clear synthetic routes for lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021).[2] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.[2][3] [Link][1]

  • PubChem. (n.d.).[4][5] Spiro[3.5]nonan-1-one Compound Summary.[1][4][6][7][8] National Library of Medicine. [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[1][9][10] Nature Chemistry, 1, 187–192. [Link][1]

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46–58. [Link][1]

Safety Operating Guide

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal Procedures for 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Part 1: Executive Safety Assessment

The Core Directive: Do not treat 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one as a generic organic solid. Its disposal requires specific attention to two structural moieties: the strained spirocyclic ring and the tert-butoxy ether linkage .[1]

While this compound is often used as a stable building block in medicinal chemistry (e.g., for modifying physicochemical properties of drug candidates), its degradation products and potential for exothermic ring-opening necessitate a "Segregate & Incinerate" strategy rather than chemical neutralization.[2][1]

Immediate "Do Not" List:

  • DO NOT dispose of down the drain (aquatic toxicity risk).[1][3]

  • DO NOT mix with strong acids (risk of exothermic spiro-ring cleavage).[2][1]

  • DO NOT consolidate with oxidizing acids (e.g., Nitric, Chromic) due to the ether functionality.[2][1]

Part 2: Chemical Profile & Waste Characterization

To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations, the waste stream must be correctly characterized.[1]

Structural Hazard Analysis:

  • Spiro[3.5] System: The four-membered oxetane-like ring introduces significant angular strain (~105–110 kJ/mol).[2][1] While kinetically stable, thermal or acid-catalyzed decomposition can release this energy rapidly.[2][1]

  • tert-Butoxy Group: A bulky ether.[1] While less prone to peroxide formation than diethyl ether, it is not immune.[1] Aged samples (>12 months) must be evaluated for peroxides before bulk consolidation.[1]

Waste Classification Table

ParameterClassification / ValueOperational Implication
Physical State Solid (typically off-white powder)Must be dissolved for liquid waste streams or packed as solid hazardous waste.[2][1]
GHS Hazards Warning (H302, H315, H319, H335)Irritant/Harmful.[2][1][4][5] PPE (Nitrile gloves, P95 mask) is mandatory.[2][1]
RCRA Code D001 (Ignitable) / OR Non-Regulated OrganicDefault to D001 if flash point data is missing. Treat as "High BTU" waste.[1]
Solubility Soluble in DCM, DMSO, MethanolUse DCM or Ethyl Acetate for rinsing glassware; do not use water.[2][1]
Compatibility Group 4 (Ethers/Ketones) Segregate from Group 1 (Acids) and Group 6 (Oxidizers).[2][1]

Part 3: Pre-Disposal Stabilization Protocol

Trustworthiness Check: Before moving the container to the waste accumulation area, you must validate the material's stability.[1] This is a self-validating system to prevent "lab pack" accidents.[2][1]

Step 1: The Age Audit[2]
  • < 1 Year Old: Proceed directly to disposal.[1]

  • > 1 Year Old (or unknown): Perform a Peroxide Test.[1] The tert-butoxy group can slowly autoxidize to form hydroperoxides, particularly if the cap was loose.[2][1]

Step 2: Peroxide Validation (Quantofix® or Starch-Iodide)[1][2]
  • Dissolve 50 mg of solid in 1 mL of peroxide-free ether or methanol.

  • Dip the test strip.[1]

    • Result < 10 ppm: Safe for standard disposal.[1]

    • Result > 20 ppm: STOP. Stabilize immediately.

    • Stabilization: Add reducing agent (e.g., ferrous sulfate or sodium metabisulfite solution) to the solution to quench peroxides before disposal.[2][1]

Step 3: Solution Preparation (For Solid Waste Reduction)

If you are disposing of pure solid >5g, it is safer to solvate it to reduce localized hot-spots during incineration.[2][1]

  • Solvent of Choice: Ethyl Acetate or Ethanol.[1]

  • Concentration: Dissolve to <10% w/v.

Part 4: Disposal Workflow

This workflow minimizes human exposure and environmental release.[6][7]

DisposalWorkflow Start Waste: 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one CheckState Assess Physical State Start->CheckState IsSolid Pure Solid CheckState->IsSolid IsSoln In Solution (Rxn Mixture) CheckState->IsSoln PeroxideCheck Age > 1 Year? Test Peroxides IsSolid->PeroxideCheck Segregation Segregation: NO Acids, NO Oxidizers IsSoln->Segregation Quench Positive (>20ppm): Treat w/ FeSO4 PeroxideCheck->Quench Unsafe PeroxideCheck->Segregation Safe Quench->Segregation PackSolid Pack in HDPE/Glass Jar Label: 'Solid Organic Waste' Segregation->PackSolid If Solid PackLiquid Combine in Solvent Drum (Halogenated or Non-Hal) Segregation->PackLiquid If Liquid Final Transfer to EHS/Incineration PackSolid->Final PackLiquid->Final

Figure 1: Decision matrix for the safe disposal of spirocyclic ether-ketones. Note the critical peroxide check step for aged solids.

Detailed Protocol:
  • Segregation:

    • Ensure the waste container is compatible (HDPE or Amber Glass).[1]

    • Crucial: Do not place this compound in a "Corrosive/Acid" waste stream.[1] The acid can catalyze the ring-opening of the spiro[3.5] system.[2][1] If this occurs in a sealed drum, the exotherm can pressurize the container.[1]

  • Labeling:

    • Standard Label: "Hazardous Waste - Organic."[1]

    • Constituents: "3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one."[2][1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if in solvent).[2][1]

  • Glassware Decontamination:

    • Do not wash solid residue directly into the sink.[1]

    • Rinse glassware with Acetone or Ethyl Acetate.[1]

    • Collect the first two rinses into the organic solvent waste drum.[1]

    • Wash glassware normally after rinses are collected.[1]

Part 5: Emergency Contingencies

In the event of a spill or accidental exposure during disposal:

Spill Cleanup (Solid):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.[1]

  • Sweep: Use a soft-bristle brush and dustpan.[1] Avoid creating dust aerosols (inhalation hazard).[1][4][6][7]

  • Wipe: Clean surface with an acetone-dampened paper towel.[1]

  • Disposal: Place all spill debris and towels into a sealed bag, then into the solid hazardous waste bin.

Spill Cleanup (Liquid/Solution):

  • Absorb: Use vermiculite or polypropylene pads.[1]

  • Do Not Use: Sawdust (combustible) if the solvent is flammable.[1]

Part 6: References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard (HCS). 29 CFR 1910.1200.[1] [Link][2][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (2014).[1] Waste Identification and Classification. [Link]

  • Clark, D. E. (2005).[1] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21.[2][1] (Contextualizing tert-butoxy stability).

Sources

Personal protective equipment for handling 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals handling 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one .

As specific toxicological data for this exact spirocyclic scaffold is often limited in public repositories, this guide applies Universal Precautions for Novel Chemical Intermediates (NCIs) , utilizing Structure-Activity Relationship (SAR) analysis based on the tert-butoxy ether and spiro-ketone functional groups.

Executive Safety Assessment (SAR Analysis)

Compound Class: Spirocyclic Ether-Ketone Molecular Formula: C₁₂H₂₀O₃ (Estimated) Inferred GHS Classification:

  • Warning: Skin Irritant (Category 2)[1][2][3][4]

  • Warning: Eye Irritant (Category 2A)[2][3]

  • Warning: Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)[1][2][3]

  • Note: The tert-butoxy moiety introduces potential flammability and limited peroxide formation risks, though sterically hindered ethers are generally more stable than simple ethers.

Core Hazards
Hazard TypeRisk LevelMechanism / Causality
Chemical ModerateKetone Reactivity: Alpha-protons are acidic; susceptible to enolization. Ether Stability: While tert-butyl ethers are robust, long-term exposure to air can theoretically form peroxides.
Physical ModerateLikely combustible liquid or low-melting solid. Vapors may form explosive mixtures with air if heated.[5][6]
Health High (Unknown)As a spirocyclic intermediate, it may possess high lipophilicity, facilitating dermal absorption. Treat as a potential sensitizer.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (cotton lab coat, long pants, closed-toe shoes) is the baseline. The following are specific enhancements for this compound.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or LaminateKetones and ethers can degrade standard latex rapidly. Nitrile offers superior chemical resistance to aliphatic ketones. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for liquid reagents where splashing is possible. Goggles seal the orbital area against vapors and micro-droplets.
Respiratory Fume Hood Mandatory. If working outside hood: Half-face respirator with OV/P95 cartridges. The tert-butoxy group can contribute to volatile organic compound (VOC) load. P95 protects against particulates if the compound is solid/powder.
Body Defense Chemical-Resistant Apron (Tyvek or Butyl rubber)Required during transfer of volumes >50 mL to prevent saturation of the cotton lab coat in case of a spill.

Operational Handling Protocol

A. Storage & Stability[3][8]
  • Environment: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Refrigerate (2–8°C) to minimize thermal degradation and vapor pressure.

  • Segregation: Store away from strong oxidizing agents (e.g., permanganates, peroxides) and strong acids, which can cleave the tert-butoxy group (acid-catalyzed deprotection).

B. Weighing & Transfer Workflow

Objective: Minimize aerosolization and static discharge.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield. Dry organic powders are prone to static charge, causing "fly-away" dispersion.

  • Containment: Weigh into a tared vial or flask inside the fume hood. Do not transport open containers across the lab bench.

  • Solvent Compatibility: If dissolving, use non-halogenated solvents (e.g., Ethyl Acetate, THF) initially unless reaction dictates otherwise. Note that the compound is likely soluble in most organic solvents but insoluble in water.

C. Reaction Setup (Inert Conditions)
  • Glassware: Oven-dried glassware is critical. Moisture can lead to hydrolysis or inconsistent yields.

  • Sealing: Use rubber septa and secure with copper wire or parafilm if the reaction runs >1 hour.

  • Pressure Relief: Ensure the reaction vessel is vented to an inert gas line (bubbler) to prevent pressure buildup from solvent expansion.

Emergency Response & Exposure Control

Decision Logic: Exposure Incident
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to clean skin, as this enhances transdermal absorption.

  • Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.

  • Spill Cleanup:

    • Evacuate immediate area.[4][6][7]

    • Don full PPE (including respirator if outside hood).

    • Cover spill with vermiculite or activated charcoal pads.

    • Place waste in a sealed bag labeled "Hazardous Debris."

Waste Disposal & Deactivation

Classification: Non-Halogenated Organic Solvent Waste.[8]

Disposal Protocol
  • Segregation: Do not mix with aqueous acidic waste (exothermic risk) or oxidizers.

  • Labeling: Label clearly with the full chemical name and "Flammable/Irritant" hazard checkmarks.

  • Container: High-density polyethylene (HDPE) or glass carboys are suitable.

Visual Workflow: Waste Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of waste generated from this specific compound.

WasteDisposal Start Waste Generated containing 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one CheckState Physical State? Start->CheckState Liquid Liquid / Solution CheckState->Liquid Solid Solid / Contaminated Debris CheckState->Solid CheckHalogen Contains Halogenated Solvents? (DCM, Chloroform?) Liquid->CheckHalogen SolidWaste Hazardous Solid Waste (Double Bagged) Solid->SolidWaste NonHaloStream Non-Halogenated Organic Waste Stream CheckHalogen->NonHaloStream No (e.g., EtOAc, Hexane) HaloStream Halogenated Organic Waste Stream CheckHalogen->HaloStream Yes

Figure 1: Decision logic for segregating waste streams to prevent cross-contamination and ensure regulatory compliance.

Scientific Rationale & Mechanism

The safety protocols above are derived from the chemical structure:

  • Spirocyclic Ring Strain: Spiro[3.5]nonane systems possess inherent ring strain. While generally stable, thermal shock can lead to ring-opening or rearrangement, necessitating temperature control [1].

  • Tert-Butoxy Group: This bulky ether group protects the alcohol but adds lipophilicity. In metabolic pathways, ethers can be hydroxylated by Cytochrome P450, potentially leading to reactive metabolites. Therefore, preventing inhalation and skin contact is a toxicological priority [2].

  • Ketone Functionality: The C=O group at position 1 makes the compound an electrophile. It can react with nucleophiles (like proteins in skin/eyes), causing irritation or sensitization [3].

References

  • PubChem. Spiro[3.5]nonan-7-one Compound Summary. National Library of Medicine. Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.